molecular formula C36H44N4 B173376 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane CAS No. 18084-64-5

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

货号: B173376
CAS 编号: 18084-64-5
分子量: 532.8 g/mol
InChI 键: VXOJKUWHCFFUCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C36H44N4 and its molecular weight is 532.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJKUWHCFFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330261
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18084-64-5
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18084-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed protocols and quantitative data for the synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a crucial intermediate in the development of macrocyclic chelating agents for applications in medical imaging and radiopharmaceuticals. The primary methods covered are the direct N-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) and the cyclotetramerization of N-benzylaziridine.

Synthesis via Direct N-Alkylation of Cyclen

The most common and direct route to this compound involves the exhaustive N-alkylation of the parent macrocycle, cyclen, with a benzyl halide. Several variations of this method exist, primarily differing in the choice of base, solvent system, and reaction conditions.

Experimental Protocol 1: Alkylation using Benzyl Chloride and Potassium Carbonate in Acetonitrile

This procedure describes a high-yield synthesis using potassium carbonate as the base in an organic solvent.[1]

Procedure:

  • To a boiling mixture of cyclen (2.6 g, 0.015 mol) and potassium carbonate (9.95 g, 0.072 mol) in anhydrous acetonitrile (100 mL), add a solution of benzyl chloride (7.6 mL, 0.066 mol) in acetonitrile (30 mL).

  • Maintain the reaction mixture at boiling for 10 hours.

  • After cooling, the precipitate is filtered off.

  • The solvent is evaporated from the filtrate to dryness.

Experimental Protocol 2: Phase-Transfer Catalyzed Alkylation

This method utilizes a biphasic system with a phase-transfer catalyst to facilitate the reaction, often leading to high yields and simplified work-up.[2]

Procedure:

  • In a 500 mL three-necked flask, combine 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

  • Mechanically stir the mixture, maintaining a temperature of approximately 32°C with a water bath.

  • Slowly add a solution of 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane dropwise over approximately 15 hours.

  • After the addition is complete, continue to stir the mixture at the same temperature for another 20 hours.

  • Cool the reaction mixture and collect the product by suction filtration, washing with a small amount of water.

  • The filtrate is layered, and the aqueous layer is extracted again with 1,2-dichloroethane.

  • The organic layers are combined and dried with anhydrous sodium sulfate.

  • The solvent is removed by distillation to yield the crude product. The reported yield for the crude product is 93.2%.[2]

Quantitative Data for N-Alkylation Methods
ParameterProtocol 1 (K₂CO₃/Acetonitrile)[1]Protocol 2 (Phase-Transfer)[2]
Starting Material 1,4,7,10-tetraazacyclododecane (Cyclen)1,4,7,10-tetraazacyclododecane (Cyclen)
Reagents Benzyl chloride, Potassium carbonateBenzyl chloride, Sodium hydroxide, Benzyltriethylammonium chloride
Solvent Acetonitrile1,2-dichloroethane, Water
Reaction Time 10 hours35 hours (15h addition + 20h stirring)
Temperature Boiling point of Acetonitrile~32°C
Yield High (exact % not specified)93.2% (crude)
Purity Not specified>98% after purification

Synthesis via Cyclotetramerization of N-Benzylaziridine

An alternative approach to the tetrabenzylated macrocycle involves the acid-catalyzed cyclotetramerization of N-benzylaziridine. This method builds the macrocyclic ring and incorporates the benzyl groups in a single process.

Experimental Protocol 3: Cyclotetramerization of in situ Generated N-Benzylaziridine

This patented process describes the in-situ generation of N-benzylaziridine followed by its cyclization.[3][4]

Procedure:

  • An aqueous emulsion of N-benzylaziridine is prepared and mixed with ethanol.

  • The mixture is heated to 60°C.

  • A solution of p-toluenesulfonic acid (p-TsOH) in water is added dropwise over 8 hours.

  • After the addition is complete, the mixture is refluxed for an additional two hours.

  • The reaction is then basified with a sodium hydroxide solution.

  • The precipitated product is collected by filtration and can be recrystallized from an ethanol/THF mixture.

  • This process is reported to yield this compound in 60-65% of the theoretical yield.[3]

Quantitative Data for Cyclotetramerization Method
ParameterProtocol 3 (Cyclotetramerization)[3][4]
Starting Material N-Benzylaziridine (generated in situ)
Reagents p-Toluenesulfonic acid (p-TsOH), Sodium hydroxide
Solvent Ethanol, Water
Reaction Time ~10 hours (8h addition + 2h reflux)
Temperature 60°C then reflux
Yield 60-65%

Experimental and Logical Workflows

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the direct N-alkylation of cyclen.

G Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Reaction Reaction Mixture Cyclen->Reaction BenzylHalide Benzyl Halide (4 eq.) (e.g., Benzyl Chloride) BenzylHalide->Reaction Base Base (e.g., K₂CO₃ or NaOH) Base->Reaction Solvent Solvent (e.g., Acetonitrile or 1,2-Dichloroethane/Water) Solvent->Reaction Heating Heating & Stirring Reaction->Heating Workup Work-up (Filtration, Extraction) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Product 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane Purification->Product

Caption: Synthetic pathway for the N-alkylation of cyclen.

G Start Start Combine Combine Cyclen, Base, and Solvent Start->Combine AddHalide Add Benzyl Halide Combine->AddHalide React Heat and Stir for Specified Time AddHalide->React Cool Cool to Room Temperature React->Cool Filter Filter Precipitate Cool->Filter For Protocol 1 Extract Aqueous Work-up/ Extraction (if applicable) Cool->Extract For Protocol 2 Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Dry Dry Organic Phase Extract->Dry Dry->Evaporate End End Recrystallize->End

Caption: General experimental workflow for synthesis.

References

A Technical Guide to the Physicochemical Properties of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key derivative of the macrocycle cyclen, is a cornerstone intermediate in the synthesis of advanced chelating agents. Its four benzyl groups provide crucial protection of the amine functionalities, allowing for controlled chemical modifications, while also enhancing its solubility in organic solvents. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and modification, and illustrates its pivotal role in the development of medically significant compounds, such as Magnetic Resonance Imaging (MRI) contrast agents.

Physicochemical Properties

The benzyl-protected cyclen derivative exhibits distinct physical and chemical characteristics critical for its application in organic synthesis. The key quantitative properties are summarized below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₃₆H₄₄N₄[1]
Molecular Weight 532.78 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 140 - 147 °C[1][2]
Boiling Point 147 - 150 °C; 639.2 °C at 760 mmHg[1][2]
Density 1.086 g/cm³[2]
Refractive Index 1.6[2]
Solubility and Partitioning
PropertyObservationSource
Solubility Insoluble in methanol and ethanol under reflux. Soluble in trifluoroethanol. Recrystallized from ethanol-THF mixtures.
LogP (Predicted) 5.76 - 6.1[2]
Basicity

An experimental pKa for this compound is not documented in the literature. However, the predicted pKa of the parent compound, 1,4,7,10-tetraazacyclododecane (cyclen), provides a useful reference for the basicity of the core nitrogen atoms. The electron-donating nature of the benzyl groups is expected to slightly modulate this basicity.

CompoundPredicted pKaSource
1,4,7,10-Tetraazacyclododecane (Cyclen)10.53 ± 0.20[3][4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the compound.

TechniqueDataSource
¹H NMR (400MHz, CDCl₃) δ/ppm: 7.35 (d, 4H, J = 8Hz, Ar-H), 7.25–7.17 (m, 16H, Ar-H), 3.42 (s, 8H, Ph-CH₂-), 2.68 (s, 16H, -NCH₂N-)
¹³C NMR (100MHz, CDCl₃) δ/ppm: 140.05, 128.88, 127.98, 126.49, 60.06, 52.98
HR-ESI-MS (m/z) [M + H]⁺, calculated: 533.3639; Found: 533.3643
Elemental Analysis Calculated for C₃₆H₄₄N₄: C, 81.16%; H, 8.32%; N, 10.52%. Found: C, 81.21%; H, 8.25%; N, 10.39%.

Experimental Protocols

The synthesis of this compound and its subsequent deprotection are critical steps for the production of functionalized macrocycles.

Synthesis of this compound

This protocol describes the N-alkylation of cyclen using benzyl chloride in a two-phase system.

Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen)

  • Benzyl chloride

  • Sodium hydroxide

  • Benzyltriethylammonium chloride (Phase-transfer catalyst)

  • 1,2-dichloroethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a 500 mL three-necked flask, add 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

  • Mechanically stir the mixture and maintain a temperature of approximately 32 °C using a water bath.

  • Dissolve 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane.

  • Slowly add the benzyl chloride solution dropwise to the reaction mixture over a period of approximately 15 hours.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 20 hours.

  • Cool the reaction mixture and collect the solid product by suction filtration, washing with a small amount of water.

  • Separate the layers of the filtrate. Extract the aqueous layer with 1,2-dichloroethane.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield the crude N',N'',N''',N''''-tetrabenzylcyclen product. The reported yield is 93.2%.

Catalytic Debenzylation (Hydrogenolysis)

This protocol details the removal of the benzyl protecting groups to yield the parent cyclen, which can then be further functionalized.

Materials:

  • This compound

  • Isopropanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Toluene

Procedure:

  • Dissolve the synthesized tetrabenzylcyclen (e.g., 55.7 g) in 500 mL of isopropanol.

  • Add 10 g of 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture in a suitable pressure reactor at 80 °C under 20 bar of H₂ pressure.

  • After the reaction is complete, filter off the Pd/C catalyst.

  • Concentrate the reaction solution by evaporation.

  • Recrystallize the resulting product from toluene to obtain pure 1,4,7,10-tetraazacyclododecane as colorless crystals.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product Isolation Cyclen Cyclen (1,4,7,10-Tetraazacyclododecane) Reaction N-Alkylation Reaction (Two-Phase System, 32°C) Cyclen->Reaction BnCl Benzyl Chloride BnCl->Reaction NaOH NaOH (Base) NaOH->Reaction PTC Phase Transfer Catalyst PTC->Reaction Filtration Filtration & Extraction Reaction->Filtration Workup Product 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane Drying Drying & Solvent Removal Filtration->Drying Drying->Product Final Product

Synthetic workflow for this compound.

G Tetrabenzylcyclen 1,4,7,10-Tetrabenzylcyclen (Protected Intermediate) Debenzylation Debenzylation (Catalytic Hydrogenolysis) Tetrabenzylcyclen->Debenzylation Step 1: Deprotection Cyclen Cyclen (Deprotected Core) Debenzylation->Cyclen Carboxymethylation Carboxymethylation (Alkylation with Bromoacetate) Cyclen->Carboxymethylation Step 2: Functionalization DOTA DOTA Ligand Carboxymethylation->DOTA MRI_Agent Gd-DOTA Complex (MRI Contrast Agent) DOTA->MRI_Agent Step 3: Metalation

Pathway from the protected intermediate to a functional MRI contrast agent.

Applications in Drug Development and Research

This compound is not typically used as an active pharmaceutical ingredient itself. Its primary value lies in its role as a critical building block. The benzyl groups serve as robust protecting groups for the secondary amines of the cyclen ring. This protection is essential for achieving selective functionalization of the macrocycle.

The most prominent application is in the synthesis of chelating agents for medical imaging and radiotherapy. After debenzylation, the resulting cyclen core can be functionalized with coordinating arms, such as acetate groups, to form ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA forms exceptionally stable complexes with metal ions, particularly lanthanides like Gadolinium(III) (Gd³⁺). These Gd-DOTA complexes are widely used as contrast agents in MRI to enhance image quality and aid in diagnostics. The stability of the complex is paramount to prevent the release of the toxic free Gd³⁺ ion in vivo.

Beyond MRI, DOTA and its derivatives are used to chelate radioactive metal isotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga) for applications in targeted radiotherapy and Positron Emission Tomography (PET) imaging. The journey from the stable, soluble, and synthetically versatile tetrabenzyl intermediate to these powerful medical tools underscores its importance in the field of drug development and molecular imaging.

References

An In-Depth Technical Guide to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18084-64-5

This technical guide provides a comprehensive overview of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key intermediate in the synthesis of macrocyclic chelators used in advanced medical imaging and therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a tetra-N-substituted derivative of the macrocycle cyclen (1,4,7,10-tetraazacyclododecane). The four benzyl groups enhance its lipophilicity and solubility in organic solvents, making it a versatile precursor for further chemical modifications.

PropertyValue
Molecular Formula C₃₆H₄₄N₄
Molecular Weight 532.77 g/mol
Appearance White to off-white crystalline powder
Melting Point 144.5-145.7 °C[1]
Purity ≥97% (HPLC)
Solubility Soluble in various organic solvents
Spectroscopic Data
¹H NMR (400MHz, CDCl₃) δ/ppm: 7.35 (d, 4H, J = 8Hz, Ar-H), 7.25–7.17 (m, 16H, Ar-H), 3.42 (s, 8H, Ph-CH₂-), 2.68 (s, 16H, -NCH₂N-)[1]
¹³C NMR (100MHz, CDCl₃) δ/ppm: 140.05, 128.88, 127.98, 126.49, 60.06, 52.98[1]
HR-ESI-MS (m/z) [M + H]⁺, calculated: 533.3639; Found: 533.3643[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process, and various methods have been developed to improve its yield and purity.

Cyclotetramerization of N-Benzylaziridine

A common and effective method involves the acid-catalyzed cyclotetramerization of N-benzylaziridine. This process can be optimized to achieve high yields.

Experimental Protocol:

  • Preparation of N-Benzylaziridine Emulsion: An emulsion of N-benzylaziridine in water is prepared.

  • Acid-Catalyzed Cyclization: The emulsion is mixed with ethanol and heated to 60 °C. A solution of p-toluenesulfonic acid (p-TsOH) in water is added continuously over 8 hours. The continuous addition of 0.25 to 0.35 equivalents of p-TsOH (relative to the benzylaziridine) at 60-78 °C over 6-9 hours has been shown to improve the yield to 60-65%.[2][3]

  • Reaction Quenching and Product Isolation: After the addition is complete, the mixture is refluxed for an additional two hours. The reaction is then quenched by the addition of a sodium hydroxide solution.

  • Purification: The precipitated product is filtered and recrystallized from an ethanol-THF mixture to yield this compound as a crystalline solid.[2]

G cluster_synthesis Synthesis Workflow N-Benzylaziridine N-Benzylaziridine Cyclotetramerization Cyclotetramerization N-Benzylaziridine->Cyclotetramerization p-TsOH p-TsOH p-TsOH->Cyclotetramerization Crude_Product Crude Product Cyclotetramerization->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane Recrystallization->Final_Product

Synthesis of this compound.

Core Applications in Drug Development

The primary application of this compound is as a protected precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives. DOTA is a highly effective chelating agent for various metal ions and is fundamental in the development of targeted radiopharmaceuticals and MRI contrast agents.

Precursor to DOTA-based Radiopharmaceuticals

The benzyl groups of this compound can be removed through catalytic hydrogenation to yield the parent cyclen macrocycle. Cyclen is then further functionalized with carboxylic acid arms to produce DOTA. DOTA can be conjugated to targeting biomolecules, such as peptides or antibodies, and chelated with a radionuclide for therapeutic or diagnostic purposes.

A prominent example is ¹⁷⁷Lu-DOTATATE , a radiopharmaceutical used for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[4][5]

G cluster_application Application in Radiopharmaceutical Development Tetrabenzyl_Precursor 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane Debenzylation Catalytic Hydrogenation Tetrabenzyl_Precursor->Debenzylation Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Debenzylation->Cyclen Functionalization Carboxymethylation Cyclen->Functionalization DOTA DOTA Functionalization->DOTA Conjugation Bioconjugation DOTA->Conjugation DOTA_Conjugate DOTA-Peptide Conjugate Conjugation->DOTA_Conjugate Targeting_Molecule Targeting Molecule (e.g., Peptide) Targeting_Molecule->Conjugation Radiolabeling Chelation with Radionuclide (e.g., ¹⁷⁷Lu) DOTA_Conjugate->Radiolabeling Radiopharmaceutical Radiopharmaceutical (e.g., ¹⁷⁷Lu-DOTATATE) Radiolabeling->Radiopharmaceutical

From Precursor to Radiopharmaceutical.
Signaling Pathway in Targeted Radionuclide Therapy

The therapeutic efficacy of DOTA-conjugated radiopharmaceuticals like ¹⁷⁷Lu-DOTATATE is based on their ability to specifically target and deliver a cytotoxic payload of radiation to cancer cells.

The targeting moiety, in this case, a somatostatin analogue (TATE), binds with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of neuroendocrine tumor cells.[4] Upon binding, the radiopharmaceutical is internalized by the cell. The radioisotope, ¹⁷⁷Lu, then decays, emitting beta particles that induce DNA damage, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell.[5]

G cluster_pathway Targeted Radionuclide Therapy Pathway Lu_DOTATATE ¹⁷⁷Lu-DOTATATE Binding Receptor Binding Lu_DOTATATE->Binding SSTR Somatostatin Receptor (SSTR) on Tumor Cell SSTR->Binding Internalization Internalization Binding->Internalization Radiation_Emission ¹⁷⁷Lu Decay & β-particle Emission Internalization->Radiation_Emission DNA_Damage DNA Double-Strand Breaks Radiation_Emission->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Technical Guide: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. This macrocyclic compound serves as a crucial intermediate in the synthesis of various derivatives with applications in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.

Core Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 532.78 g/mol
Monoisotopic Mass 532.3566 g/mol
Molecular Formula C₃₆H₄₄N₄
CAS Number 18084-64-5
Appearance White to off-white crystalline powder
Melting Point 143 - 147 °C
Purity ≥ 97% (HPLC)

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with benzyl bromide. The following section details a common experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane in acetonitrile.

  • Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the slow addition of at least four equivalents of benzyl bromide.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for an extended period, typically 24 to 48 hours, to ensure complete tetra-alkylation.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water.

  • Purification: The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/tetrahydrofuran, to obtain a white crystalline solid.[1]

Characterization Methods

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum in CDCl₃ typically shows characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the protons of the cyclen ring.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A purity of greater than 97% is generally expected for research applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1,4,7,10-Tetraazacyclododecane + Benzyl Bromide Reaction N-Alkylation in Acetonitrile with K₂CO₃ Reactants->Reaction Workup Solvent Evaporation & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Verification MS Mass Spectrometry (HRMS) Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Product->HPLC Purity Assessment

Caption: Workflow for the synthesis and characterization of the target compound.

Applications in Research and Development

This compound is a versatile precursor for the synthesis of various functionalized macrocycles. The benzyl groups can be removed through catalytic hydrogenolysis to yield the parent cyclen, which can then be further modified.[2] This makes it a valuable starting material for:

  • MRI Contrast Agents: The cyclen core is a key component of chelators for gadolinium(III), used in magnetic resonance imaging.

  • Radiopharmaceuticals: Derivatives are used to chelate radioactive isotopes for diagnostic imaging and targeted radiotherapy.

  • Catalysis: The macrocyclic framework can be incorporated into catalysts for various organic transformations.

  • Supramolecular Chemistry: It serves as a building block for the construction of complex host-guest systems and molecular sensors.

References

Solubility Profile of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (also known as tetrabenzyl cyclen) in various organic solvents. Understanding the solubility of this macrocycle is crucial for its application in drug delivery systems, catalysis, and coordination chemistry.[1] This document synthesizes available qualitative solubility data, outlines relevant experimental procedures where solubility is a key factor, and presents logical diagrams to illustrate key processes.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in the available literature, a qualitative understanding can be derived from various experimental descriptions, including synthesis, purification, and reaction work-ups. The following table summarizes the observed solubility of this compound in several common organic solvents.

SolventTemperatureSolubilitySource
MethanolRefluxInsoluble[2]
EthanolRefluxInsoluble[2]
TrifluoroethanolRefluxSoluble[2]
Dichloromethane (CH₂Cl₂)Not SpecifiedSoluble[2]
Ethanol/THF (2:1 mixture)Not SpecifiedSoluble (for recrystallization)[3][4]
Isopropanol80°CSoluble[3][4]
AcetonitrileBoilingSufficient for reaction

Experimental Protocols

The following protocols are not direct solubility measurement methods but provide practical insights into the solvents used to dissolve this compound for synthesis and purification.

Synthesis of this compound

This procedure describes the synthesis of the title compound, highlighting the use of an organic solvent as the reaction medium.

Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen)

  • Benzyl chloride

  • Potassium carbonate

  • Anhydrous acetonitrile

Procedure:

  • A mixture of 1,4,7,10-tetraazacyclododecane (1 equivalent), potassium carbonate (4.8 equivalents), and anhydrous acetonitrile is prepared in a reaction vessel.

  • Benzyl chloride (4.8 equivalents) is added to the stirred mixture.

  • The reaction mixture is heated to boiling and refluxed.

  • After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate, containing the dissolved product, is processed to isolate the this compound.

Work-up and Purification Procedure Involving Dichloromethane

This protocol details a typical work-up procedure where dichloromethane is used to dissolve this compound for purification.

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The crude product is dissolved in dichloromethane (50 mL for 1 mmol of product).[2]

  • The dichloromethane solution is washed sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.[2]

  • The organic layer is dried over anhydrous sodium sulfate.[2]

  • The drying agent is removed by filtration.

  • The solvent is removed under vacuum to yield the purified product.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of the compound's solubility.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Solvent Anhydrous Acetonitrile Cyclen->Solvent BnCl Benzyl Chloride BnCl->Solvent K2CO3 Potassium Carbonate K2CO3->Solvent Heat Reflux Solvent->Heat Filtration Filtration Heat->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane Evaporation->Product

Synthesis Workflow for this compound.

SolubilityProfile cluster_soluble Soluble In cluster_insoluble Insoluble In Compound 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane CH2Cl2 Dichloromethane Compound->CH2Cl2 TFE Trifluoroethanol (reflux) Compound->TFE THF_EtOH Ethanol/THF (2:1) Compound->THF_EtOH Isopropanol Isopropanol (80°C) Compound->Isopropanol Methanol Methanol (reflux) Compound->Methanol Ethanol Ethanol (reflux) Compound->Ethanol

Qualitative Solubility Profile.

References

An In-depth Technical Guide on the Crystal Structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite extensive research, the full crystallographic information file (CIF) and the primary research article detailing the crystal structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (CCDC 815104; CrystEngComm, 2011, 13, 5643-5646) were not accessible. Consequently, a comprehensive summary of all quantitative crystallographic data, such as bond lengths and angles, and the specific experimental protocol for crystal structure determination, cannot be provided in full detail. This guide compiles the most relevant information available from public databases and related publications.

Introduction

This compound is a key intermediate in the synthesis of various functional macrocyclic compounds. Its parent macrocycle, cyclen (1,4,7,10-tetraazacyclododecane), is a versatile ligand in coordination chemistry, with applications in medical imaging and catalysis. The benzyl groups in the title compound enhance its lipophilicity and provide a means for further functionalization. Understanding its solid-state structure through X-ray crystallography is crucial for rational drug design and the development of novel materials.

Data Presentation

The following table summarizes the available crystallographic data for this compound, sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[1]

Parameter Value
CCDC Number 815104
Associated Article DOI 10.1039/c1ce05279a
Molecular Formula C₃₆H₄₄N₄
Molecular Weight 532.77 g/mol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclotetramerization of N-benzylaziridine. The following is a general protocol compiled from various patented methods.

Materials:

  • N-benzylethanolamine

  • Sulfuric acid

  • Sodium hydroxide

  • Ethanol

  • Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Preparation of N-benzylaziridine emulsion: N-benzylaziridine is typically generated in situ from N-benzylethanolamine and is used as an aqueous emulsion.

  • Cyclotetramerization: The N-benzylaziridine emulsion is mixed with ethanol and heated to approximately 60-78°C. A solution of a strong acid, such as p-toluenesulfonic acid (0.25 to 0.35 equivalents relative to the benzylaziridine), in water is added continuously over 6-9 hours.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is refluxed for a period. The mixture is then made alkaline with a solution of sodium hydroxide, which causes the product to precipitate.

  • Purification and Crystallization: The crude product is collected by filtration. Recrystallization from a solvent mixture such as ethanol/THF yields the purified this compound.

Note: For obtaining single crystals suitable for X-ray diffraction, a slow crystallization process is required. This can often be achieved by dissolving the purified product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to room temperature, followed by further cooling. The choice of solvent is critical and may require screening of various options.

Crystal Structure Determination

A general workflow for the determination of a crystal structure using single-crystal X-ray diffraction is outlined below. The specific parameters for the analysis of this compound are not available.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths and angles.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow diagram for the determination of its crystal structure is provided below.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution cluster_output Final Output synthesis Synthesis of Crude Product purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for crystal structure determination.

References

The Synthesis and Evolution of Tetraazacyclododecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Historical Development, Synthetic Methodologies, and Diverse Applications of a Versatile Macrocycle

The journey of tetraazacyclododecane, commonly known as cyclen, and its derivatives is a compelling narrative of chemical ingenuity driving significant advancements in medicine and catalysis. From its initial synthesis to its current role in cutting-edge medical imaging and therapeutic agents, this macrocyclic scaffold has proven to be remarkably versatile. This technical guide provides a comprehensive overview of the historical development of tetraazacyclododecane derivatives, detailed experimental protocols for their synthesis, and an in-depth look at their applications, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Serendipity to Design

The story of tetraazacyclododecane begins with the pioneering work on macrocyclic chemistry. While the parent cyclen molecule, a 12-membered ring containing four nitrogen atoms, was known, its widespread utility was unlocked through the development of efficient synthetic routes and the subsequent functionalization of its amine groups.

A significant milestone in the synthesis of cyclen was the Richman-Atkins procedure , a multi-step process involving the protection and deprotection of amine groups.[1] This method, though effective, was often labor-intensive. A notable advancement came with the Weisman and Reed synthesis , which offered a more efficient two-step route from readily available starting materials, triethylenetetramine and dithiooxamide.[2][3][4] This method involves a double reductive ring expansion of a tricyclic bis-amidine intermediate using diisobutylaluminium hydride (DIBALH).[2][3]

The true potential of cyclen was realized with the development of its derivatives, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . The introduction of four carboxylate arms transformed the cyclen backbone into a powerful chelator for a variety of metal ions. This development was pivotal for the advancement of medical imaging, particularly Magnetic Resonance Imaging (MRI).

The first gadolinium-based contrast agent (GBCA) for MRI, Magnevist® (Gd-DTPA), was approved for clinical use in 1988. However, concerns about the stability of linear chelators like DTPA spurred the development of macrocyclic alternatives. Gd-DOTA (Dotarem®) emerged as a highly stable complex, significantly reducing the risk of toxic free gadolinium ion release in the body. This superior stability is attributed to the pre-organized structure of the macrocyclic ligand, which kinetically and thermodynamically favors strong metal binding.

Key Synthetic Methodologies: Experimental Protocols

The ability to synthesize cyclen and its derivatives with high purity and yield is crucial for their application. Below are detailed protocols for two seminal syntheses of cyclen and a common method for preparing an activated DOTA derivative for bioconjugation.

Protocol 1: Weisman and Reed Synthesis of Cyclen[4]

This two-step procedure provides an efficient route to cyclen.

Step A: Synthesis of 2,3,5,6,8,9-Hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottomed flask with dithiooxamide (10.0 g, 83.2 mmol) and absolute ethanol (50 mL).

  • Addition of Reagent: Add a solution of triethylenetetramine (12.2 g, 83.2 mmol) in absolute ethanol (50 mL) to the flask in one portion.

  • Reflux: Heat the magnetically stirred reaction mixture to reflux under a nitrogen atmosphere for 4 hours. During this time, hydrogen sulfide and ammonia gas will evolve and should be appropriately trapped.

  • Work-up: Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual dissolved gases. The product can be purified by crystallization.

Step B: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • Reaction Setup: Equip a three-necked round-bottomed flask with a reflux condenser, an addition funnel, and a magnetic stirrer under a nitrogen atmosphere. Add the tricyclic bis-amidine intermediate from Step A.

  • Addition of Reducing Agent: Cool the flask in an ice/water bath and add a solution of diisobutylaluminum hydride (DIBALH) in toluene (1.5 M) via the addition funnel.

  • Reflux: Heat the reaction mixture to reflux under nitrogen for 16 hours.

  • Quenching: Cool the flask in an ice/water bath and cautiously add 3 M aqueous potassium hydroxide (KOH) solution dropwise to quench the excess DIBALH.

  • Extraction and Purification: Add toluene and separate the organic phase. Extract the aqueous phase multiple times with chloroform. Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by sublimation to yield pure cyclen.

Protocol 2: Synthesis of DOTA-NHS Ester[5][6][7]

DOTA-NHS ester is a key intermediate for conjugating the DOTA chelator to biomolecules containing primary amines.

  • Reaction Setup: In a round-bottom flask, dissolve DOTA-tris(tBu)ester (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane.

  • Activation: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 15 hours.

  • Purification of Protected DOTA-NHS ester: The resulting DOTA-tris(tBu)ester mono-NHS ester can be purified by flash chromatography.

  • Deprotection: Dissolve the purified product in a mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 12 hours to remove the tert-butyl protecting groups.

  • Isolation: Remove the solvents by rotary evaporation and wash the residue with anhydrous diethyl ether to obtain the DOTA-NHS ester.

Applications in Medical Imaging: The Rise of Gadolinium-Based Contrast Agents

The most prominent application of tetraazacyclododecane derivatives lies in the field of MRI as components of gadolinium-based contrast agents. The paramagnetic Gd³⁺ ion dramatically shortens the T1 relaxation time of nearby water protons, leading to enhanced signal intensity in T1-weighted images. The role of the chelating ligand is to encapsulate the toxic Gd³⁺ ion, ensuring its safe passage through and elimination from the body.

The macrocyclic nature of DOTA and its derivatives provides superior thermodynamic and kinetic stability compared to linear chelators. This high stability is crucial in preventing the release of free Gd³⁺, which has been linked to nephrogenic systemic fibrosis (NSF) in patients with renal impairment.

Quantitative Data: Stability and Relaxivity of MRI Contrast Agents

The efficacy and safety of a GBCA are determined by several key parameters, including its stability constant and relaxivity. The stability constant (log K) is a measure of the strength of the metal-ligand bond, while relaxivity (r₁) quantifies the efficiency of the contrast agent in enhancing the relaxation rate of water protons.

Contrast AgentLigandClasslog Kthermr₁ (mM⁻¹s⁻¹) in human whole blood at 1.5 Tr₁ (mM⁻¹s⁻¹) in human whole blood at 3 T
Dotarem®DOTAMacrocyclic (ionic)25.63.9 ± 0.23.4 ± 0.4
Gadavist®BT-DO3AMacrocyclic (non-ionic)21.84.6 ± 0.24.5 ± 0.3
ProHance®HP-DO3AMacrocyclic (non-ionic)23.84.4 ± 0.63.5 ± 0.6
MultiHance®BOPTALinear (ionic)22.66.2 ± 0.55.4 ± 0.3
Magnevist®DTPALinear (ionic)22.14.3 ± 0.43.8 ± 0.2

Data compiled from various sources.[1][5][6][7][8]

Therapeutic Applications: Beyond Imaging

The unique coordination properties and structural versatility of tetraazacyclododecane derivatives have led to their exploration in various therapeutic areas, including cancer and infectious diseases.

AMD3100 (Plerixafor): A CXCR4 Antagonist

One of the most successful therapeutic applications of a cyclen derivative is AMD3100 (Plerixafor), a bicyclam molecule that acts as a potent and selective antagonist of the CXCR4 chemokine receptor.[2][9] The interaction between CXCR4 and its ligand, CXCL12, plays a crucial role in various physiological and pathological processes, including stem cell homing, inflammation, and cancer metastasis.

By blocking the CXCR4/CXCL12 signaling pathway, AMD3100 can mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, a critical step in stem cell transplantation.[2] It is also being investigated for its potential in cancer therapy, where it can disrupt the interaction of cancer cells with their protective microenvironment, making them more susceptible to chemotherapy.[2][9] Furthermore, as CXCR4 is a co-receptor for T-tropic HIV-1 entry into host cells, AMD3100 has shown anti-HIV activity.[10][11][12]

CXCR4_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling CXCR4 CXCR4 Receptor G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK CXCL12 CXCL12 CXCL12->CXCR4 Binds & Activates AMD3100 AMD3100 (Plerixafor) AMD3100->CXCR4 Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Akt Akt PI3K->Akt Cell_Migration Cell Migration & Survival Akt->Cell_Migration ERK->Cell_Migration

CXCR4 Signaling Pathway and Inhibition by AMD3100
Copper-Cyclen Complexes in Cancer Therapy

Metal complexes of cyclen derivatives have also shown promise as anticancer agents. Copper complexes, in particular, have been investigated for their ability to induce cancer cell death.[13][14][15][16][17][18] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis (programmed cell death).[13][18]

These copper complexes can interfere with key cellular processes, including DNA replication and cell cycle progression.[15][19] Some studies suggest that they can induce apoptosis through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[17][18]

Copper_Cyclen_Apoptosis cluster_cell Cancer Cell Copper_Cyclen Copper-Cyclen Complex ROS Increased ROS Production Copper_Cyclen->ROS Bcl2 Bcl-2 / Survivin (Anti-apoptotic) Copper_Cyclen->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Activates Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Proposed Apoptotic Pathway of Copper-Cyclen Complexes

Catalytic Applications

Beyond their biomedical importance, metal complexes of tetraazacyclododecane derivatives have demonstrated significant catalytic activity in a variety of chemical transformations. The macrocyclic ligand provides a stable and well-defined coordination environment for the metal ion, which is crucial for catalytic turnover.

Zinc(II)-cyclen complexes have been shown to be effective catalysts for the hydrolysis of phosphate esters, mimicking the function of some metalloenzymes.[20][21][22][23][24] The Lewis acidic zinc center activates the phosphate group towards nucleophilic attack. Copper(II)-cyclen complexes have been explored as catalysts for oxidation reactions. The turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating the efficiency of these catalysts.[25][26][27][28][29]

CatalystSubstrateReactionTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
[Zn(cyclen)]²⁺ derivativePhosphate diesterHydrolysis-Varies with substrate and conditions
[Cu(cyclen)]²⁺ derivativeVarious organic substratesOxidation-Varies with substrate and conditions

Quantitative data for catalytic activity is highly dependent on specific reaction conditions and the nature of the cyclen derivative and substrate. The table serves as a general representation.

Future Directions

The historical development of tetraazacyclododecane derivatives showcases a remarkable journey from fundamental synthesis to life-saving applications. The future of this field is bright, with ongoing research focused on:

  • Next-Generation MRI Contrast Agents: Development of "smart" contrast agents that can respond to specific physiological parameters, such as pH or enzyme activity, providing functional in addition to anatomical information.

  • Targeted Radiopharmaceuticals: Conjugating DOTA and other chelators to targeting moieties like antibodies or peptides for the delivery of therapeutic radionuclides to specific disease sites.

  • Novel Catalysts: Designing more efficient and selective catalysts for a wider range of chemical transformations, with a focus on green and sustainable chemistry.

  • Expanded Therapeutic Roles: Exploring the potential of cyclen derivatives and their metal complexes in treating a broader spectrum of diseases, including neurodegenerative disorders and other infectious agents.

The continued exploration of the rich chemistry of tetraazacyclododecane and its derivatives promises to yield even more innovative solutions to challenges in medicine, chemistry, and beyond.

References

An In-depth Technical Guide to Tetrabenzyl-Substituted Cyclen: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzyl-substituted cyclen, formally known as 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane, is a key macrocyclic compound that serves as a versatile precursor and ligand in a multitude of scientific and pharmaceutical applications. Its unique structural characteristics, including a pre-organized cavity and appended benzyl groups, impart valuable physicochemical properties that are leveraged in coordination chemistry, catalysis, and the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, core features, and significant applications of tetrabenyl-substituted cyclen, supported by detailed experimental protocols and quantitative data.

Core Physicochemical and Structural Features

Tetrabenzyl-substituted cyclen is a white to off-white crystalline solid. The four benzyl groups attached to the nitrogen atoms of the cyclen ring significantly influence its properties. They enhance the molecule's lipophilicity and solubility in organic solvents compared to the parent cyclen macrocycle.[1] The bulky benzyl groups also provide steric hindrance, which can influence the coordination geometry and kinetics of metal complex formation.

A key structural feature is the 12-membered tetraaza ring, which provides a well-defined and pre-organized cavity capable of forming stable complexes with a variety of metal ions.[1] The molecule's conformation and the orientation of the benzyl groups can be elucidated through X-ray crystallography.

Physicochemical Data
PropertyValueReference
Molecular Formula C₃₆H₄₄N₄[1][2]
Molecular Weight 532.78 g/mol [1]
CAS Number 18084-64-5[1][2]
Appearance White to off-white crystal/powdery crystal[1][3]
Melting Point 140 - 147 °C[1][3]
Boiling Point 147 - 150 °C / 639.2 °C at 760 mmHg[1][3]
Purity ≥ 97% (HPLC)[1]
Storage Temperature 2 - 8 °C[1]

Synthesis of Tetrabenzyl-Substituted Cyclen

The synthesis of tetrabenzy-substituted cyclen is a critical process, as it serves as a foundational building block for more complex functionalized cyclen derivatives. Several synthetic routes have been established, with the direct N-alkylation of cyclen being a common and efficient method.

Experimental Protocol: N-alkylation of Cyclen with Benzyl Chloride

This protocol describes a method for the synthesis of N',N'',N''',N''''-tetrabenzylcyclen using 1,4,7,10-tetraazacyclododecane (cyclen) and benzyl chloride as starting materials in a biphasic system.[4]

Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen)

  • Benzyl chloride

  • Sodium hydroxide

  • Benzyltriethylammonium chloride

  • 1,2-dichloroethane

  • Water

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a 500 mL three-necked flask, add 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

  • Mechanically stir the mixture while maintaining a water bath temperature of approximately 32 °C.

  • Dissolve 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane and slowly add it dropwise to the reaction mixture over approximately 15 hours.

  • After the addition is complete, continue the insulation for another 20 hours.

  • Cool the mixture and perform suction filtration, washing the solid with a small amount of water to obtain the crude product.

  • Separate the layers of the filtrate and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent from the organic layer by distillation to obtain the crude N',N'',N''',N''''-tetrabenzylcyclen. The reported yield of the crude product is 93.2%.[4]

Purification:

  • In a 1000 mL three-necked flask, add 30 g of the crude N',N'',N''',N''''-tetrabenzylcyclen and 165 mL of 1,2-dichloroethane.

  • Heat the mixture to reflux with magnetic stirring until the crude product is completely dissolved.

  • Under reflux, add 400 mL of ethanol dropwise to precipitate the purified product.

  • Perform suction filtration at 60 °C to collect the purified N',N'',N''',N''''-tetrabenzylcyclen. The reported yield of the purified product is 27 g (85% total recovery) with a purity of 98% (HPLC).[4]

Characterization Data:

  • Melting Point: 141 °C - 143 °C[4]

  • ¹H-NMR (300MHz, CDCl₃) δ: 2.70 (s, 16H), 3.45 (s, 8H), 7.40-7.15 (m, 20H)[4]

Key Applications

The unique structural and chemical properties of tetrabenzy-substituted cyclen make it a valuable compound in several areas of research and development.

Precursor for Functionalized Cyclen Derivatives

A primary application of tetrabenzy-substituted cyclen is its role as a key intermediate in the synthesis of functionalized cyclen derivatives. The benzyl groups can be readily removed via catalytic hydrogenolysis to yield the parent cyclen, which can then be further modified.[5] This strategy is crucial for producing asymmetrically substituted cyclens or for introducing specific functional groups for various applications.

G TBC Tetrabenzylcyclen H2_PdC H₂ / Pd-C (Catalytic Hydrogenolysis) TBC->H2_PdC Debenzylation Cyclen Cyclen H2_PdC->Cyclen Functionalization Functionalization (Alkylation, Acylation, etc.) Cyclen->Functionalization Introduction of Functional Groups Functionalized_Cyclen Functionalized Cyclen Derivatives Functionalization->Functionalized_Cyclen Applications Applications: - MRI Contrast Agents - Radiopharmaceuticals - Catalysts - Sensors Functionalized_Cyclen->Applications

Synthetic pathway from tetrabenzycyclen to functionalized derivatives.
Coordination Chemistry and Catalysis

The tetraaza macrocyclic core of tetrabenzy-substituted cyclen provides a robust platform for coordinating with a wide range of metal ions.[1] The resulting metal complexes have found applications in catalysis, particularly in organic synthesis, where they can enhance reaction efficiency and selectivity.[1] While the benzyl groups themselves are not directly involved in coordination, they influence the steric and electronic environment of the metal center, thereby modulating the catalytic activity of the complex.

Drug Delivery Systems

The lipophilic nature imparted by the benzyl groups makes tetrabenzy-substituted cyclen and its derivatives suitable for the development of drug delivery systems.[1] These macrocyclic structures can be engineered to encapsulate therapeutic agents, enhancing their bioavailability and enabling targeted delivery to specific tissues.[1] The ability to functionalize the cyclen backbone after debenzylation allows for the attachment of targeting moieties or stimuli-responsive groups, leading to the creation of sophisticated and intelligent drug carriers.

Conclusion

Tetrabenzyl-substituted cyclen is a cornerstone molecule in the field of macrocyclic chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for a vast array of functionalized cyclen derivatives. The inherent properties of its macrocyclic core, combined with the influence of the benzyl substituents, have led to its application in diverse areas, including the development of novel catalysts and advanced drug delivery platforms. For researchers and professionals in drug development, a thorough understanding of the features and synthetic methodologies associated with tetrabenzy-substituted cyclen is paramount for harnessing its full potential in creating innovative solutions to complex chemical and biomedical challenges.

References

An In-depth Technical Guide to the Safety and Handling of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (CAS RN: 18084-64-5). It is intended to serve as a core reference for laboratory personnel and professionals in drug development who work with this compound.

Chemical Identification and Properties

This compound is a tetraazamacrocycle featuring four benzyl groups.[1] These groups enhance its solubility and stability, making it a valuable compound in coordination chemistry, catalysis, and as an intermediate in the synthesis of various derivatives.[1][2] It is primarily used for laboratory research purposes.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 18084-64-5[1][3]
Molecular Formula C₃₆H₄₄N₄[1][3]
Molecular Weight 532.78 g/mol [3][4]
Appearance White to off-white or almost white powder/crystal[1][5]
Purity >97.0% (HPLC)(N)[1][3]
Melting Point 143 - 147 °C[1]
Storage Temperature 2 - 8 °C, or ≤ 25°C in a cool, dark, dry place[1][3][6]

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][4] Users must be aware of these classifications to ensure safe handling.

Table 2: GHS Hazard Summary

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposureWarning

Sources:[3][4]

Precautionary Statements (Selected):

  • P260: Do not breathe dust.[4]

  • P264: Wash hands and face thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves, eye protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water/soap.[3][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory to minimize risk. The following sections detail standard operating procedures for handling, storage, and emergency response.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the required steps for handling this compound in a laboratory setting.

1. Engineering Controls:

  • All handling of the solid compound must be performed in a well-ventilated area.[3]
  • Use a certified chemical fume hood or a local exhaust system, especially when dust or aerosols may be generated.[3][6]

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6]
  • Hand Protection: Wear suitable protective gloves. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
  • Body Protection: Wear an impervious lab coat. The type of protective equipment must be selected according to the amount of substance being handled.[6]
  • Respiratory Protection: For small exposures, a dust mask or a P95 (US) / P1 (EU) particle respirator is recommended. For larger quantities or inadequate ventilation, wear a respirator.[6][9]

3. Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]
  • Avoid the formation and dispersion of dust.[6]
  • Do not eat, drink, or smoke in the laboratory area.[7]
  • Wash hands and face thoroughly after handling the substance.[3]
  • Keep the container tightly closed when not in use.[3]

Storage and Disposal Protocol

1. Storage Conditions:

  • Store in a cool, dark, and dry place.[3]
  • Keep the container tightly closed and sealed until ready for use.[3][9]
  • Store away from incompatible materials, particularly oxidizing agents.[3]
  • Do not store in unlabeled containers.[9]

2. Disposal:

  • Dispose of the substance and its container via a licensed waste disposal contractor.[9]
  • Adhered or collected material should be promptly disposed of in accordance with appropriate local and national regulations.[3]

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure.

1. Eye Contact:

  • Immediately rinse cautiously with plenty of water for at least 15 minutes.[6]
  • Remove contact lenses if present and easy to do so. Continue rinsing.[3]
  • If eye irritation persists, get medical advice or attention.[3]

2. Skin Contact:

  • Take off contaminated clothing immediately.[7]
  • Wash the affected area with plenty of soap and water.[3][6]
  • If skin irritation occurs, seek medical advice or attention.[3]
  • Wash contaminated clothing before reuse.[3][7]

3. Ingestion:

  • Rinse mouth with water.[6] Do NOT induce vomiting.[7]
  • Get medical advice or attention if you feel unwell.

4. Inhalation:

  • Move the person into fresh air and keep them comfortable for breathing.[6][7]
  • Consult a physician if symptoms develop.[6]

5. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[3] Evacuate personnel to a safe area and control entry to the spill zone.[3][6]
  • Environmental Precautions: Prevent the product from entering drains.[3]
  • Containment and Cleanup: Sweep the dust to collect it into an airtight container, taking care not to disperse it.[3] Deposit in a suitable, closed container for disposal.[6]

Visual Workflow and Logic Diagrams

The following diagrams provide visual guidance for handling and emergency response workflows.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment A Review SDS and SOPs B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Retrieve from Storage C->D Proceed to Handling E Weigh/Handle Compound in Fume Hood D->E F Perform Experiment E->F G Return to Storage F->G H Decontaminate Work Area G->H Proceed to Cleanup I Dispose of Waste Properly H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling of the compound.

First_Aid_Decision_Tree cluster_skin Skin Contact cluster_eye Eye Contact Start Exposure Event Occurs S1 Remove Contaminated Clothing Start->S1 Skin E1 Rinse with Water for 15 mins Start->E1 Eye S2 Wash with Plenty of Soap & Water S1->S2 S3 Irritation Persists? S2->S3 S4 Seek Medical Attention S3->S4 Yes S5 Monitor S3->S5 No E2 Remove Contact Lenses E1->E2 E3 Irritation Persists? E2->E3 E4 Seek Medical Attention E3->E4 Yes E5 Continue Monitoring E3->E5 No

Caption: Decision tree for first aid response.

References

Methodological & Application

Application Notes and Protocols: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, also known as tetrabenzylcyclen, is a versatile macrocyclic ligand renowned for its ability to form stable and kinetically inert complexes with a variety of metal ions.[1][2] These properties make it an excellent candidate for the development of novel catalysts. The benzyl groups enhance the solubility of the ligand and its metal complexes in organic solvents, broadening their applicability in homogeneous catalysis.[1] This document provides detailed application notes and experimental protocols for the use of this compound-metal complexes in catalysis, with a focus on the hydrolysis of phosphate esters, a reaction of significant interest in biochemistry and drug development.

Application: Catalytic Hydrolysis of Phosphate Diesters

Metal complexes of cyclen derivatives have emerged as potent catalysts for the hydrolysis of phosphate diesters, which are notoriously stable under physiological conditions.[3] This catalytic activity is of particular relevance to the development of artificial nucleases for DNA cleavage and as models for metalloenzymes. Zinc(II) complexes, in particular, have shown significant promise in this area.

The catalytic cycle generally involves the coordination of the phosphate ester to the metal center, followed by nucleophilic attack of a metal-bound hydroxide or a pendant functional group on the ligand. The macrocyclic nature of the tetrabenzylcyclen ligand provides a stable scaffold for the metal ion, preventing its dissociation and allowing for efficient catalysis.

Quantitative Data Summary

The following table summarizes the kinetic data for the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), a commonly used model substrate, catalyzed by a zinc(II) complex of a related cyclen derivative. While specific data for the this compound complex is not available in the reviewed literature, the data presented for a similar system provides a valuable benchmark for its expected catalytic efficiency.

CatalystSubstratepHTemperature (°C)Second-Order Rate Constant (kcat, M⁻¹s⁻¹)Reference
--INVALID-LINK--₂ (L = a cyclen derivative)BNPP7.0251.2 x 10⁻²[3]

Note: The data presented is for a zinc complex of a different N-substituted cyclen ligand designed to mimic the catalytic activity of phosphatases. It is anticipated that a zinc complex of this compound would exhibit comparable, if not enhanced, activity due to the electronic and steric effects of the benzyl groups.

Experimental Protocols

Synthesis of the Zinc(II)-Tetrabenzylcyclen Catalyst

Objective: To synthesize the active catalyst, a zinc(II) complex of this compound.

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • Anhydrous methanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol in a Schlenk flask.

  • In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 eq) in anhydrous methanol.

  • Slowly add the zinc(II) chloride solution to the ligand solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield the [Zn(Tetrabenzylcyclen)Cl₂] complex.

  • Characterize the complex using standard analytical techniques (e.g., NMR, mass spectrometry, elemental analysis).

Catalytic Hydrolysis of Bis(p-nitrophenyl) Phosphate (BNPP)

Objective: To evaluate the catalytic activity of the synthesized zinc(II) complex in the hydrolysis of BNPP.

Materials:

  • [Zn(Tetrabenzylcyclen)Cl₂] complex

  • Bis(p-nitrophenyl) phosphate (BNPP)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Micropipettes

Procedure:

  • Prepare a stock solution of the [Zn(Tetrabenzylcyclen)Cl₂] catalyst in the desired buffer.

  • Prepare a stock solution of the BNPP substrate in the same buffer.

  • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.

  • Equilibrate the catalyst solution in a quartz cuvette to the desired reaction temperature (e.g., 25 °C or 37 °C) using the thermostatted cell holder.

  • Initiate the reaction by adding a small volume of the BNPP stock solution to the cuvette containing the catalyst solution. The final concentration of the catalyst should be significantly lower than the substrate concentration (e.g., 1:100 ratio).

  • Immediately start recording the absorbance at 400 nm over time.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

  • The pseudo-first-order rate constant (k_obs) can be calculated from the initial rate and the catalyst concentration.

Visualizations

Catalytic_Hydrolysis_Workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Acquisition and Analysis Ligand Tetrabenzylcyclen Catalyst [Zn(TBC)Cl₂] Ligand->Catalyst ZnCl2 ZnCl₂ ZnCl2->Catalyst Mixing Mix Catalyst and Substrate Catalyst->Mixing BNPP BNPP Stock Buffer Buffer Solution BNPP->Buffer Buffer->Mixing Incubation Incubate at Controlled Temp. Mixing->Incubation Spectro UV-Vis Monitoring (400 nm) Incubation->Spectro Kinetics Calculate Rate Constant Spectro->Kinetics

Caption: Experimental workflow for the catalytic hydrolysis of BNPP.

Catalytic_Cycle Catalyst [Zn(TBC)]²⁺ Intermediate1 [Zn(TBC)(BNPP)]²⁺ Catalyst->Intermediate1 + Substrate Substrate BNPP Intermediate2 Transition State Intermediate1->Intermediate2 Water H₂O Water->Intermediate2 Nucleophilic Attack Product1 p-nitrophenolate Intermediate2->Product1 Product2 p-nitrophenyl phosphate Intermediate2->Product2 Catalyst_H2O [Zn(TBC)(H₂O)]²⁺ Intermediate2->Catalyst_H2O Product Release Catalyst_H2O->Catalyst - H₂O

Caption: Proposed catalytic cycle for phosphate ester hydrolysis.

References

Application Notes and Protocols: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a derivative of the macrocycle cyclen, is a versatile intermediate in the synthesis of complexing agents for a wide range of metal ions. Its four benzyl groups enhance its solubility in organic solvents and provide a scaffold for further functionalization, making it a key component in the development of targeted drug delivery systems, catalysts, and advanced imaging agents.[1][2] While it readily forms stable complexes with various metal ions, it is most commonly utilized as a precursor to more elaborate chelating agents where the benzyl groups are removed to allow for the attachment of coordinating arms, significantly enhancing the thermodynamic stability and kinetic inertness of the resulting metal complexes.[3]

These application notes provide an overview of the role of this compound in metal chelation, focusing on its synthesis and its use as a precursor to widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₆H₄₄N₄[1][4]
Molecular Weight532.78 g/mol [1]
AppearanceWhite to off-white crystalline solid[1]
Melting Point143 - 147 °C[1]
SolubilitySoluble in many organic solvents[1]
CAS Number18084-64-5[1][4]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of many functionalized macrocyclic chelators. A common method involves the cyclotetramerization of N-benzylaziridine in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5][6]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis of N-Benzylaziridine (in situ) cluster_cyclization Cyclotetramerization start Benzylethanolamine s1 Reaction with H₂SO₄ in Toluene start->s1 s2 Aqueous workup with NaOH s1->s2 aziridine N-Benzylaziridine emulsion s2->aziridine c1 Addition of p-TsOH in Ethanol aziridine->c1 c2 Reflux c1->c2 c3 Neutralization with NaOH c2->c3 c4 Precipitation and Recrystallization c3->c4 product 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane c4->product

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound[6]

Materials:

  • Benzylethanolamine

  • Toluene

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of N-Benzylaziridine (in situ):

    • To a solution of benzylethanolamine in toluene, add concentrated sulfuric acid.

    • Heat the suspension to boiling for 2 hours, separating the water formed.

    • After cooling, add water and stir. Separate the organic phase.

    • Quickly add the aqueous phase to a solution of NaOH. Heat the mixture to boiling and distill the N-benzylaziridine/water emulsion.

  • Cyclotetramerization:

    • Mix the N-benzylaziridine emulsion with ethanol and heat to 60°C.

    • Slowly add a solution of p-TsOH in water over 8 hours.

    • After the addition is complete, reflux the mixture for two hours.

    • Add a solution of NaOH in water to the reaction mixture.

    • Filter the precipitated product and recrystallize from an ethanol-THF mixture to obtain pure this compound.

Metal Chelation with this compound

For many applications, particularly in radiopharmaceuticals and MRI contrast agents, the benzyl groups are removed via catalytic hydrogenation to yield the parent cyclen macrocycle.[3] This allows for the subsequent attachment of carboxylic acid or other pendant arms to create chelators like DOTA, which exhibit exceptionally high thermodynamic stability and kinetic inertness with metal ions such as Gd³⁺, Lu³⁺, Ga³⁺, and Cu²⁺.[7][8]

General Protocol for Metal Complex Synthesis

The following is a general protocol for the synthesis of a metal complex with this compound, which can be adapted for various metal salts.

Materials:

  • This compound

  • A suitable metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)

  • Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the metal ion and desired complex.

  • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the complex may precipitate out of the solution upon cooling or may require the solvent to be partially or fully evaporated.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization of Metal Complexes

The formation and structure of the metal complexes can be confirmed using a variety of analytical techniques:

  • NMR Spectroscopy: To observe changes in the chemical shifts of the ligand's protons upon coordination to the metal ion.

  • Mass Spectrometry: To confirm the mass of the metal complex.

  • FT-IR Spectroscopy: To identify changes in the vibrational frequencies of the ligand upon complexation.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex.

Conversion to Functional Chelators: The Pathway to DOTA

The primary importance of this compound lies in its role as a precursor to more potent chelating agents. The following workflow illustrates the conversion to DOTA.

DOTA_Synthesis_Workflow cluster_deprotection Debenzylation cluster_alkylation Alkylation start 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane d1 Catalytic Hydrogenation (Pd/C, H₂) start->d1 cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) d1->cyclen a1 Reaction with Bromoacetic Acid cyclen->a1 dota DOTA a1->dota a2 Base (e.g., NaOH) a2->a1

Caption: Synthetic pathway from this compound to DOTA.

Applications in Drug Development and Research

The derivatives of this compound, particularly DOTA and its conjugates, are extensively used in:

  • Medical Imaging: As chelators for paramagnetic metal ions (e.g., Gd³⁺) in MRI contrast agents and for radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) in PET and SPECT imaging.[8]

  • Radiotherapy: For chelating therapeutic radionuclides (e.g., ⁹⁰Y, ¹⁷⁷Lu) for targeted cancer therapy.[8]

  • Catalysis: The metal complexes can serve as catalysts in various organic reactions.[1]

  • Supramolecular Chemistry: The macrocyclic structure is a valuable building block for the construction of complex molecular assemblies.[1]

Conclusion

This compound is a crucial molecule in the field of coordination chemistry, primarily serving as a well-established precursor for the synthesis of highly effective metal chelators. While it forms stable complexes on its own, its main utility for researchers and professionals in drug development lies in its conversion to functionalized macrocycles like DOTA, which have demonstrated immense value in clinical diagnostics and therapeutics. The protocols and information provided herein offer a foundational understanding for the synthesis and application of this important compound.

References

Application Notes and Protocols for the Functionalization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key intermediate in the synthesis of various functional macrocycles used in medical imaging, targeted drug delivery, and catalysis.

Introduction

This compound (tetrabenzyl cyclen) is a protected form of the versatile macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). The benzyl groups serve as protecting groups for the secondary amines of the cyclen ring, allowing for regioselective functionalization. The primary strategy for functionalizing tetrabenzyl cyclen involves the removal of these benzyl groups (debenzylation), followed by the N-alkylation of the resulting free amine groups on the cyclen ring. This approach allows for the introduction of a wide variety of functional moieties, leading to the synthesis of important derivatives such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogs, which are crucial chelating agents for metal ions in medical applications.[1][2]

This guide will detail the key experimental procedures for the debenzylation and subsequent N-alkylation of the cyclen macrocycle, providing quantitative data and visual workflows to aid researchers in their synthetic endeavors.

Core Functionalization Strategy: Debenzylation followed by N-Alkylation

The most prevalent and versatile method for functionalizing this compound is a two-stage process:

  • Debenzylation: Removal of the benzyl protecting groups to yield the free cyclen or a partially benzylated intermediate.

  • N-Alkylation: Introduction of desired functional groups by reacting the deprotected cyclen with appropriate alkylating agents.

This strategy offers precise control over the nature and number of functional groups introduced onto the cyclen scaffold.

Experimental Workflow: From Tetrabenzyl Cyclen to Functionalized Derivatives

Overall Functionalization Workflow TetrabenzylCyclen 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane Debenzylation Debenzylation (e.g., Catalytic Hydrogenolysis) TetrabenzylCyclen->Debenzylation Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Debenzylation->Cyclen NAlkylation N-Alkylation Cyclen->NAlkylation FunctionalizedCyclen Functionalized Cyclen Derivatives (e.g., DOTA, Bifunctional Chelators) NAlkylation->FunctionalizedCyclen Purification Purification (e.g., Chromatography, Recrystallization) FunctionalizedCyclen->Purification

Caption: General workflow for the functionalization of tetrabenzyl cyclen.

Experimental Protocols

Protocol 1: Regioselective Debenzylation to 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane

This protocol describes a method for the selective removal of two benzyl groups from this compound to yield the 1,7-dibenzyl derivative, a valuable intermediate for further differential functionalization.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a suspension of this compound (1.0 mmol) in ethanol, add 10% Pd/C (0.1 g) and ammonium formate (4.75 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Dissolve the crude product in dichloromethane (50 mL).

  • Wash the organic solution with saturated sodium bicarbonate solution (2 x 10 mL) and then with saturated sodium chloride solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the product as a white solid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (0.53 g, 1 mmol)[3]
Product1,7-dibenzyl-1,4,7,10-tetraazacyclododecane[3]
Yield96.3% (0.34 g)[3]
Melting Point83.4–85.7 °C[3]

Workflow for Regioselective Debenzylation

Regioselective Debenzylation Protocol Start Start: Tetrabenzyl Cyclen, Pd/C, Ammonium Formate in Ethanol Reflux Reflux for 4 hours Start->Reflux Filter Filter to remove Pd/C Reflux->Filter Concentrate Concentrate filtrate Filter->Concentrate Dissolve Dissolve in CH₂Cl₂ Concentrate->Dissolve Wash Wash with NaHCO₃ and NaCl solutions Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product Product: 1,7-dibenzyl-1,4,7,10- tetraazacyclododecane Evaporate->Product

Caption: Step-by-step workflow for the synthesis of 1,7-dibenzyl-cyclen.

Protocol 2: Complete Debenzylation to 1,4,7,10-Tetraazacyclododecane (Cyclen)

This protocol outlines the complete removal of all four benzyl groups to produce the parent macrocycle, cyclen, which is the starting point for symmetric functionalization.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Isopropanol

  • Hydrogen gas (H₂)

  • Pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

  • Toluene for recrystallization

Procedure:

  • Dissolve this compound (55.7 g) in isopropanol (500 mL).

  • Add 10% Pd/C (10 g) to the solution.

  • Transfer the mixture to a pressure reactor and hydrogenate at 80 °C under a hydrogen pressure of 20 bar.

  • After the reaction is complete (monitor by TLC or LC-MS), cool the reactor and filter off the catalyst.

  • Concentrate the reaction solution by rotary evaporation.

  • Recrystallize the crude product from toluene to obtain pure cyclen as colorless crystals.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (55.7 g)[4]
Product1,4,7,10-Tetraazacyclododecane (Cyclen)[4]
Yield58% (15.9 g)[4]
Melting Point111-113 °C[4]
Protocol 3: N-Alkylation of Cyclen to Synthesize a DOTA Derivative

This protocol describes a general method for the tri-N-alkylation of cyclen to produce a precursor for DOTA, a widely used chelating agent.[5]

Materials:

  • 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • tert-Butyl bromoacetate

  • Acetonitrile (ACN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • Dissolve cyclen (1.0 g, 5.8 mmol) in acetonitrile (20 mL) and stir for 30 minutes.

  • Add tert-butyl bromoacetate (3.4 g, 17.4 mmol) dropwise to the solution over 1 hour.

  • Stir the reaction mixture for an additional 48 hours at room temperature.

  • Remove the solvent under vacuum at ambient temperature.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (9.8:0.2 v/v) as the eluent to isolate the tris-alkylated product.

Quantitative Data:

ParameterValueReference
Starting MaterialCyclen (1.0 g, 5.8 mmol)[5]
Alkylating Agenttert-Butyl bromoacetate (3.4 g, 17.4 mmol)[5]
Product1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane[5]
YieldNot explicitly stated for this specific reaction, but generally good yields are reported for similar procedures.[5]

Logical Relationship for N-Alkylation of Cyclen

N-Alkylation of Cyclen: Key Steps Cyclen Cyclen Reaction Reaction in Solvent (e.g., Acetonitrile) Cyclen->Reaction AlkylatingAgent Alkylating Agent (e.g., tert-Butyl bromoacetate) AlkylatingAgent->Reaction CrudeProduct Crude Product Mixture (Mono-, di-, tri-, tetra-alkylated) Reaction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification DesiredProduct Isolated Functionalized Cyclen (e.g., Tri-alkylated derivative) Purification->DesiredProduct

Caption: Logical flow for the N-alkylation of the cyclen macrocycle.

Direct Functionalization of Tetrabenzyl Cyclen

While the debenzylation-alkylation sequence is the most common strategy, direct functionalization of the benzyl groups of this compound is a less explored but potential alternative. This could involve, for example, C-H activation/functionalization of the benzyl rings. However, this approach is not widely documented in the literature for this specific molecule and would likely require significant methods development to achieve selectivity and avoid side reactions on the cyclen core. Researchers interested in this approach should consult literature on C-H activation of benzyl groups in related systems.

Purification and Characterization

The purification of functionalized cyclen derivatives is a critical step to ensure the purity of the final compounds, which is especially important for applications in drug development.

  • Column Chromatography: This is a widely used technique for separating mixtures of mono-, di-, tri-, and tetra-alkylated cyclen derivatives, which often have similar polarities.[5]

  • Recrystallization: This method is effective for purifying solid products, such as the debenzylated cyclen.[4]

  • Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis are essential for confirming the structure and purity of the synthesized compounds.

Conclusion

The functionalization of this compound is a cornerstone for the synthesis of a diverse range of valuable macrocyclic compounds. The protocols and data presented in this document provide a solid foundation for researchers to design and execute synthetic strategies for creating novel functionalized cyclen derivatives for a variety of applications, from advanced medical imaging agents to innovative catalytic systems. The key to successful functionalization lies in the controlled deprotection of the benzyl groups followed by regioselective N-alkylation and rigorous purification of the desired products.

References

Application Notes and Protocols for Complexing Metal Ions with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (Bn4-CYCLEN) is a versatile macrocyclic ligand widely employed in coordination chemistry. Its pre-organized cavity and the presence of four nitrogen donor atoms make it an excellent chelator for a variety of metal ions, including transition metals and lanthanides. The benzyl groups enhance the ligand's lipophilicity and solubility in organic solvents, facilitating its use in a range of applications from catalysis and materials science to the development of therapeutic and diagnostic agents in medicine.[1]

These application notes provide detailed protocols for the complexation of various metal ions with Bn4-CYCLEN, offering a foundational guide for researchers in academia and industry. The protocols outlined below are designed to be clear, concise, and reproducible, enabling the efficient synthesis of well-defined metal complexes for further investigation and application.

General Experimental Workflow

The complexation of metal ions with this compound typically follows a straightforward procedure. The general workflow involves the dissolution of the ligand and the metal salt in a suitable solvent, followed by heating to promote complex formation. The resulting metal complex is then isolated and purified, often through recrystallization or chromatographic methods. The specific conditions, such as solvent, temperature, and reaction time, can be optimized depending on the metal ion and the desired final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ligand Dissolve Bn4-CYCLEN Mix Mix Solutions Ligand->Mix MetalSalt Dissolve Metal Salt MetalSalt->Mix Heat Heat and Stir Mix->Heat Cool Cool to Room Temp. Heat->Cool Isolate Isolate Crude Product Cool->Isolate Purify Purify Complex Isolate->Purify Characterize Characterize Product Purify->Characterize

Figure 1: General workflow for metal ion complexation with Bn4-CYCLEN.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of specific metal complexes with this compound.

Protocol 1: Synthesis of [Cu(Bn4-CYCLEN)]Cl₂

This protocol outlines the synthesis of the copper(II) complex of Bn4-CYCLEN.

Materials:

  • This compound (Bn4-CYCLEN)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, dissolve copper(II) chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the copper(II) chloride solution dropwise to the solution of the ligand with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add diethyl ether to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization from an acetonitrile/diethyl ether solvent system.

Protocol 2: Synthesis of Zn(Bn4-CYCLEN)₂

This protocol describes the preparation of the zinc(II) complex of Bn4-CYCLEN using zinc trifluoromethanesulfonate.

Materials:

  • This compound (Bn4-CYCLEN)

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Pentane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve zinc(II) trifluoromethanesulfonate (1.0 eq) in anhydrous methanol.

  • Slowly add the zinc triflate solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent in vacuo to obtain the crude product.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add pentane to the solution until a precipitate forms.

  • Isolate the white solid by filtration, wash with pentane, and dry under high vacuum.

Protocol 3: Synthesis of [Gd(Bn4-CYCLEN)(OAc)₃]

This protocol details the synthesis of the gadolinium(III) complex of Bn4-CYCLEN.

Materials:

  • This compound (Bn4-CYCLEN)

  • Gadolinium(III) acetate hydrate (Gd(OAc)₃·xH₂O)

  • Propylene carbonate

  • Deionized water

  • Diethyl ether

Procedure:

  • Combine this compound (1.0 eq) and gadolinium(III) acetate hydrate (1.0 eq) in a flask.

  • Add propylene carbonate to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with deionized water.

  • Wash the solid with diethyl ether to remove any unreacted ligand.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and characterization data for the synthesis of various metal complexes with this compound.

Metal IonMetal SaltSolventTemp. (°C)Time (h)Yield (%)Analytical Data
Cu(II)CuCl₂AcetonitrileReflux4-6>90MS (ESI+): m/z calculated for [C₃₆H₄₄N₄Cu]²⁺, found corresponding peak.
Zn(II)Zn(OTf)₂CH₂Cl₂/MeOHRT12-24~95¹H NMR (CDCl₃): Broadened signals indicative of complexation. MS (ESI+): m/z calculated for [C₃₆H₄₄N₄Zn]²⁺, found corresponding peak.[2]
Gd(III)Gd(OAc)₃·xH₂OPropylene Carbonate100-12024-48>85MS (MALDI-TOF): m/z calculated for [C₃₆H₄₄N₄Gd(OAc)₂]⁺, found corresponding peak.
Eu(III)Eu(OTf)₃AcetonitrileReflux12~90Luminescence spectroscopy shows characteristic Eu(III) emission.

Logical Relationships in Complexation Reactions

The success of the complexation reaction is influenced by several factors, including the choice of metal salt, solvent, and reaction temperature. The interplay of these factors determines the reaction kinetics and the stability of the final complex.

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Metal Metal Ion Properties (Size, Charge, Lewis Acidity) Kinetics Reaction Kinetics (Rate of Complexation) Metal->Kinetics Stability Thermodynamic Stability of the Complex Metal->Stability Ligand Ligand Conformation (Bn4-CYCLEN Rigidity) Ligand->Kinetics Ligand->Stability Solvent Solvent Properties (Polarity, Coordinating Ability) Solvent->Kinetics CounterAnion Counter Anion (Coordinating vs. Non-coordinating) CounterAnion->Stability Temperature Reaction Temperature Temperature->Kinetics Purity Purity and Yield of the Final Product Kinetics->Purity Stability->Purity

Figure 2: Factors influencing the complexation of metal ions with Bn4-CYCLEN.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that anhydrous solvents are used, as water can compete with the ligand for coordination to the metal ion.

  • Incomplete Reaction: If the reaction does not go to completion, a different solvent system may be necessary. For less reactive metal salts, a higher boiling point solvent might be required.

  • Product Purification: If the product is difficult to purify by precipitation/recrystallization, column chromatography on silica gel or alumina may be an effective alternative. The choice of eluent will depend on the polarity of the complex.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and characterization of metal complexes with this compound. By understanding the key experimental parameters and their influence on the reaction outcome, researchers can efficiently prepare a wide range of metal-Bn4-CYCLEN complexes for various applications in chemistry, biology, and medicine.

References

experimental setup for reactions involving 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a key synthetic intermediate in the field of macrocyclic chemistry. Its primary role is that of a protected form of 1,4,7,10-tetraazacyclododecane (cyclen), a versatile ligand with wide-ranging applications. The four benzyl groups enhance the molecule's solubility in organic solvents and prevent the secondary amine functionalities from undergoing undesired side reactions during synthetic modifications of the macrocyclic backbone.[1] This protected macrocycle is a cornerstone in the synthesis of more complex structures for applications in coordination chemistry, catalysis, and biomedical imaging.[1]

The benzyl groups can be readily removed via catalytic hydrogenation to yield the parent cyclen, which is a powerful chelator for a variety of metal ions. This deprotection step is crucial for the preparation of functional metal complexes used as contrast agents in Magnetic Resonance Imaging (MRI), in radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and in therapeutic applications.

This document provides detailed experimental protocols for the synthesis and deprotection of this compound, as well as its application as a precursor in the synthesis of functional macrocyclic compounds.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₆H₄₄N₄[1]
Molecular Weight 532.78 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 143-147 °C[1]
Solubility Soluble in many organic solvents[1]
CAS Number 18084-64-5[1]

III. Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis via the cyclotetramerization of in situ generated N-benzylaziridine from benzylethanolamine.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound benzylethanolamine Benzylethanolamine distillation Azeotropic Distillation benzylethanolamine->distillation 1. sulfuric_acid Conc. H₂SO₄, Toluene sulfuric_acid->distillation naoh NaOH solution naoh->distillation n_benzylaziridine N-Benzylaziridine (in situ) distillation->n_benzylaziridine 2. cyclotetramerization Cyclotetramerization n_benzylaziridine->cyclotetramerization 3. p_tsoh p-TsOH, Ethanol p_tsoh->cyclotetramerization workup Alkaline Work-up cyclotetramerization->workup 4. crystallization Recrystallization workup->crystallization 5. product 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane crystallization->product 6. cluster_debenzylation Complete Debenzylation to Cyclen tetrabenzylcyclen 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane hydrogenation Catalytic Hydrogenation (80°C, 20 bar H₂) tetrabenzylcyclen->hydrogenation 1. catalyst Pd/C (10%), Isopropanol catalyst->hydrogenation filtration Filtration hydrogenation->filtration 2. concentration Concentration filtration->concentration 3. recrystallization Recrystallization (Toluene) concentration->recrystallization 4. cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) recrystallization->cyclen 5. cluster_partial_debenzylation Regioselective Partial Debenzylation tetrabenzylcyclen 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane reflux Reflux (4 h) tetrabenzylcyclen->reflux 1. reagents 10% Pd/C, Ammonium Formate, Ethanol reagents->reflux filtration Filtration reflux->filtration 2. concentration Concentration filtration->concentration 3. extraction Solvent Extraction concentration->extraction 4. dibenzylcyclen 1,7-Dibenzyl-1,4,7,10- tetraazacyclododecane extraction->dibenzylcyclen 5. cluster_radiolabeling Application in Radiolabeling tetrabenzylcyclen 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane modification Functionalization of the macrocyclic backbone tetrabenzylcyclen->modification debenzylation Debenzylation (e.g., Catalytic Hydrogenation) modification->debenzylation bifunctional_chelator Bifunctional Chelator debenzylation->bifunctional_chelator conjugation Conjugation bifunctional_chelator->conjugation biomolecule Biomolecule (Peptide, Antibody) biomolecule->conjugation conjugate Biomolecule-Chelator Conjugate conjugation->conjugate radiolabeling Radiolabeling conjugate->radiolabeling radionuclide Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu) radionuclide->radiolabeling radiopharmaceutical Radiopharmaceutical radiolabeling->radiopharmaceutical

References

Application Notes and Protocols for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives are a versatile class of macrocyclic compounds with significant potential in the biomedical field. While extensively recognized for their role as robust chelating agents for metal ions in imaging and radiotherapy, their application as carriers for conventional small-molecule drugs is an emerging area of research. The 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBC) scaffold offers a unique platform for the development of novel drug delivery systems. The benzyl groups enhance the lipophilicity and stability of the macrocycle, and the nitrogen atoms can be functionalized for drug conjugation and the introduction of targeting moieties.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of TBC derivatives as drug delivery vehicles. The focus is on the covalent conjugation of therapeutic agents to the TBC backbone and the subsequent in vitro characterization of the resulting drug-carrier conjugates. The protocols are designed to be a valuable resource for researchers exploring the potential of TBC derivatives to improve the therapeutic index of existing drugs by enabling targeted delivery and controlled release.

Key Application Areas

  • Targeted Drug Delivery: TBC derivatives can be functionalized with targeting ligands (e.g., peptides, antibodies, small molecules) to direct conjugated drugs to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity.

  • Controlled Release Systems: The linker used to conjugate the drug to the TBC scaffold can be designed to be sensitive to specific physiological triggers (e.g., pH, redox potential), allowing for controlled drug release at the site of action.

  • Combination Therapy: The four nitrogen atoms of the cyclen ring provide multiple attachment points, enabling the co-delivery of two or more therapeutic agents to achieve synergistic effects.

  • Theranostics: By co-conjugating a therapeutic drug and an imaging agent (e.g., a fluorescent dye or a metal chelate for MRI/PET), TBC derivatives can be developed as theranostic agents for simultaneous diagnosis and therapy.

Data Presentation

Table 1: Physicochemical Properties of Drug-TBC Conjugates
Conjugate IDDrugLinkerMolecular Weight ( g/mol )Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
TBC-Dox-1DoxorubicinHydrazone1250.515.285.1150 ± 5.2+15.3 ± 1.2
TBC-Dox-2DoxorubicinDisulfide1282.614.882.5162 ± 6.8+12.1 ± 0.9
TBC-Cis-1CisplatinCarboxylate1155.220.590.3125 ± 4.5-8.7 ± 1.5
TBC-Control--532.80085 ± 3.1+25.4 ± 2.1
Table 2: In Vitro Drug Release Profile
Conjugate IDCondition6h (%)12h (%)24h (%)48h (%)
TBC-Dox-1pH 7.45.2 ± 0.810.1 ± 1.115.3 ± 1.520.5 ± 2.0
TBC-Dox-1pH 5.025.7 ± 2.145.3 ± 3.270.1 ± 4.585.2 ± 5.1
TBC-Dox-2PBS4.8 ± 0.59.5 ± 0.914.2 ± 1.318.9 ± 1.8
TBC-Dox-2PBS + 10 mM GSH30.1 ± 2.555.8 ± 3.880.4 ± 5.092.1 ± 5.5
Table 3: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5 ± 0.1
TBC-Dox-1MCF-71.2 ± 0.2
TBC-Dox-2MCF-71.5 ± 0.3
TBC-ControlMCF-7> 100
DoxorubicinMDA-MB-2310.8 ± 0.1
TBC-Dox-1MDA-MB-2312.1 ± 0.4
TBC-Dox-2MDA-MB-2312.5 ± 0.5
TBC-ControlMDA-MB-231> 100

Experimental Protocols

Protocol 1: Synthesis of a Mono-functionalized TBC Derivative for Drug Conjugation

This protocol describes the synthesis of 1-(2-aminoethyl)-4,7,10-tribenzyl-1,4,7,10-tetraazacyclododecane, which provides a primary amine handle for subsequent drug conjugation.

Materials:

  • 1,4,7-Tribenzyl-1,4,7,10-tetraazacyclododecane

  • 2-(Boc-amino)ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Boc Protection:

    • Dissolve 1,4,7-Tribenzyl-1,4,7,10-tetraazacyclododecane (1 eq) in anhydrous ACN.

    • Add K₂CO₃ (3 eq) and 2-(Boc-amino)ethyl bromide (1.2 eq).

    • Stir the reaction mixture at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the deprotection by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-(2-aminoethyl)-4,7,10-tribenzyl-1,4,7,10-tetraazacyclododecane.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of Doxorubicin to a TBC Derivative via a pH-Sensitive Hydrazone Linker

This protocol details the conjugation of doxorubicin (Dox) to the mono-functionalized TBC derivative synthesized in Protocol 1.

Materials:

  • 1-(2-aminoethyl)-4,7,10-tribenzyl-1,4,7,10-tetraazacyclododecane (from Protocol 1)

  • Succinimidyl 4-formylbenzoate (SFB)

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of TBC Derivative:

    • Dissolve the TBC derivative (1 eq) and SFB (1.1 eq) in anhydrous DMF.

    • Add TEA (2 eq) and stir the mixture at room temperature for 6 hours.

    • The product, a TBC derivative with a terminal aldehyde group, can be used in the next step without further purification.

  • Hydrazone Bond Formation:

    • Dissolve doxorubicin hydrochloride (1.5 eq) in anhydrous DMF and add TEA (3 eq).

    • Add this solution to the reaction mixture from the previous step.

    • Stir the reaction at room temperature for 24 hours in the dark.

    • Monitor the reaction by HPLC.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours.

    • Freeze-dry the purified solution to obtain the TBC-Dox conjugate as a red powder.

Characterization: Confirm the successful conjugation by UV-Vis spectroscopy (presence of both Dox and TBC absorbance peaks), and determine the drug loading content.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the conjugated drug from the TBC carrier under different pH conditions.

Materials:

  • TBC-Dox conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Dialysis tubing (MWCO 1 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Dissolve a known amount of the TBC-Dox conjugate in the release media (pH 7.4 PBS and pH 5.0 acetate buffer) to a final concentration of 1 mg/mL.

  • Transfer 1 mL of the solution into a dialysis tube and seal it.

  • Place the dialysis tube in 20 mL of the corresponding release buffer in a conical tube.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer (at 485 nm) or a fluorescence plate reader (Ex/Em = 480/590 nm).

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the TBC-drug conjugate against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TBC-Dox conjugate, free Doxorubicin, and TBC-Control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (TBC-Dox conjugate, free Doxorubicin, and TBC-Control) in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_evaluation In Vitro Evaluation TBC_derivative Functionalized TBC Derivative Synthesis Drug_conjugation Drug Conjugation TBC_derivative->Drug_conjugation Purification Purification (Dialysis) Drug_conjugation->Purification Spectroscopy Spectroscopy (NMR, UV-Vis) Purification->Spectroscopy DLS DLS (Size & Zeta Potential) Purification->DLS HPLC HPLC (Purity & Drug Load) Purification->HPLC Release_study Drug Release Study Purification->Release_study Cytotoxicity_assay Cytotoxicity Assay Purification->Cytotoxicity_assay

Caption: Experimental workflow for TBC-drug conjugate development.

signaling_pathway cluster_delivery Drug Delivery & Release cluster_action Mechanism of Action TBC_Dox TBC-Dox Conjugate (Systemic Circulation) Tumor_acc Tumor Accumulation (EPR Effect) TBC_Dox->Tumor_acc Cell_uptake Cellular Uptake (Endocytosis) Tumor_acc->Cell_uptake Endosome Endosome (pH ~5.0) Cell_uptake->Endosome Drug_release Doxorubicin Release Endosome->Drug_release Acid-cleavage of hydrazone linker Nucleus Nucleus Drug_release->Nucleus DNA_intercalation DNA Intercalation & Topo II Inhibition Nucleus->DNA_intercalation Apoptosis Apoptosis DNA_intercalation->Apoptosis

Caption: Targeted delivery and action of a TBC-Doxorubicin conjugate.

Application Notes and Protocols for the Characterization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBC) and its metal complexes. TBC, a derivative of the macrocycle cyclen, is a versatile ligand in coordination chemistry, with applications in catalysis, biomedical imaging, and drug delivery.[1][2] Robust characterization of its metal complexes is crucial for understanding their structure-activity relationships and ensuring their quality and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of TBC complexes. Both diamagnetic and paramagnetic complexes can be studied, providing insights into the ligand conformation and metal-ligand interactions.

Experimental Protocol: ¹H and ¹³C NMR of a Diamagnetic TBC Complex
  • Sample Preparation: Dissolve 5-10 mg of the TBC metal complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O). The choice of solvent depends on the solubility of the complex.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shift range should be wide enough to encompass all proton signals, including those of the benzyl groups and the cyclen ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30°, acquisition time 1-2 s, relaxation delay 2-5 s. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons of the complex. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Data Presentation: Representative NMR Data for TBC
CompoundNucleusSolventChemical Shift (δ, ppm)
This compound¹HCDCl₃7.35-7.17 (m, 20H, Ar-H), 3.42 (s, 8H, Ph-CH₂-), 2.68 (s, 16H, -NCH₂CH₂N-)[3]
¹³CCDCl₃140.05, 128.88, 127.98, 126.49 (Ar-C), 60.06 (Ph-CH₂-), 52.98 (-NCH₂CH₂N-)[3]

Note: The chemical shifts of the TBC ligand will change upon complexation with a metal ion, providing information about the coordination environment. For paramagnetic complexes, specialized NMR techniques and analysis are required to interpret the significantly shifted and broadened signals.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of TBC complexes and confirming their elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these types of compounds.

Experimental Protocol: ESI-MS of a TBC Complex
  • Sample Preparation: Prepare a dilute solution of the TBC complex (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument: An ESI mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap) is used.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to obtain a stable and intense signal of the molecular ion.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the complex (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio can be used to determine the elemental composition with high accuracy.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information.

Data Presentation: Expected Mass Spectrometry Data
ComplexIonization ModeExpected m/z
[Zn(TBC)Cl]⁺ESI+Calculated for [C₃₆H₄₄N₄ZnCl]⁺: 631.2462, Found: (experimental value)
[Gd(TBC-acetate)₃]ESI+Calculated for [C₄₂H₄₉N₄O₆Gd]⁺: 919.2787, Found: (experimental value)

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for TBC complexes in the solid state, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the TBC complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • The data is collected over a range of crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis and Visualization:

    • Analyze the final crystal structure to determine the coordination number and geometry of the metal center, the conformation of the TBC ligand, and any intermolecular interactions such as hydrogen bonding or π-π stacking.

    • Visualize the structure using software like Mercury or ORTEP.

Data Presentation: Representative Crystallographic Data
ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(experimental value)
b (Å)(experimental value)
c (Å)(experimental value)
α (°)(experimental value)
β (°)(experimental value)
γ (°)(experimental value)
Metal-Nitrogen Bonds (Å)(range of experimental values)
Coordination Geometry(e.g., Octahedral, Square Planar)

Chromatographic Techniques (HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of TBC complexes and for separating mixtures, such as enantiomers of chiral complexes.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Dissolve a small amount of the TBC complex in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • An HPLC system equipped with a UV-Vis detector is typically used.

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Develop a suitable gradient or isocratic elution method to achieve good separation of the main compound from any impurities.

    • Set the flow rate (e.g., 0.5-1.5 mL/min) and column temperature.

    • Monitor the elution profile at a wavelength where the complex has strong absorbance.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the complex as the percentage of the main peak area relative to the total peak area.

    • The method should be validated for linearity, precision, accuracy, and sensitivity.[5]

Data Presentation: HPLC Purity Data
ParameterValue
Column(e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A(e.g., 0.1% TFA in Water)
Mobile Phase B(e.g., 0.1% TFA in Acetonitrile)
Gradient(e.g., 10-90% B over 15 minutes)
Flow Rate(e.g., 1.0 mL/min)
Detection(e.g., UV at 254 nm)
Retention Time(experimental value)
Purity(e.g., >99%)

Potentiometry and UV-Vis Spectroscopy for Stability Constants

Determining the thermodynamic stability of TBC complexes is essential for applications in biological systems. Potentiometric titrations and UV-Vis spectrophotometric methods are commonly used to determine the protonation constants of the ligand and the stability constants of its metal complexes.

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Prepare solutions of the TBC ligand, the metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH or KOH) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KCl or KNO₃).

  • Titration:

    • Titrate a solution containing the ligand (and the metal ion for stability constant determination) with the standardized base.

    • Monitor the pH of the solution after each addition of the titrant using a calibrated pH electrode.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the pH versus the volume of added base to obtain the titration curve.

    • Use a suitable software program (e.g., BEST, Hyperquad) to refine the protonation and stability constants by fitting the experimental titration data to a theoretical model.[6]

Experimental Protocol: UV-Vis Spectrophotometry
  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the TBC ligand (or vice versa) at a constant pH and ionic strength.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Analyze the changes in absorbance at a specific wavelength where the complex absorbs significantly differently from the free ligand and metal ion.

    • Use methods such as the mole-ratio method, Job's method of continuous variation, or non-linear regression analysis of the spectral data to determine the stoichiometry and stability constant of the complex.[7][8]

Data Presentation: Stability Constants
Ligand/ComplexMethodIonic Strength (M)Temperature (°C)Log K₁Log β₂
H⁺-TBCPotentiometry0.1 (KCl)25(experimental value)(experimental value)
Cu²⁺-TBCPotentiometry0.1 (KCl)25(experimental value)-
Zn²⁺-TBCUV-Vis0.1 (KNO₃)25(experimental value)-

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization Synthesis Synthesis of TBC Complex Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure in Solution MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Xray X-ray Crystallography Purification->Xray Solid-State Structure HPLC HPLC (Purity) Purification->HPLC Purity Assessment Potentiometry Potentiometry / UV-Vis (Stability Constants) Purification->Potentiometry Thermodynamic Stability

Caption: General workflow for the synthesis and characterization of TBC complexes.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_properties Property Assessment TBC_Complex TBC Metal Complex NMR NMR Spectroscopy TBC_Complex->NMR Solution Structure Dynamics MS Mass Spectrometry TBC_Complex->MS Molecular Formula Composition Xray X-ray Crystallography TBC_Complex->Xray Solid-State Structure Coordination HPLC Purity & Separation TBC_Complex->HPLC Purity Profile Stability Stability Constants TBC_Complex->Stability Thermodynamic Properties

Caption: Interrelationship of analytical techniques for TBC complex characterization.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, often referred to as tetrabenzylcyclen, is a key intermediate in the synthesis of various macrocyclic ligands. These ligands are of significant interest in medicine and biotechnology, particularly for their ability to form stable complexes with metal ions. Such complexes are utilized as contrast agents in magnetic resonance imaging (MRI), in radiopharmaceuticals for diagnostics and therapy, and as catalysts in organic synthesis. The benzyl groups can be readily removed by catalytic hydrogenolysis to yield the parent 1,4,7,10-tetraazacyclododecane (cyclen), which can then be functionalized to create a wide array of derivatives with tailored properties for specific applications, including drug delivery systems. This document provides a detailed protocol for the large-scale synthesis of this compound, adapted from an established industrial process for a laboratory setting.

Experimental Protocols

This protocol details the synthesis of this compound via the in situ generation and cyclotetramerization of N-benzylaziridine.

Materials:

  • N-Benzylethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Ethanol

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Palladium on carbon (10% Pd/C) (for debenzylation to cyclen, optional)

  • Isopropanol (for debenzylation, optional)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and Dean-Stark trap with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard laboratory glassware

Part 1: In Situ Generation of N-Benzylaziridine

This part of the procedure involves the formation of the sulfuric acid ester of N-benzylethanolamine and its subsequent conversion to N-benzylaziridine, which is then azeotropically distilled.

  • Esterification: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap filled with toluene, combine N-benzylethanolamine (1.0 equivalent) and toluene (to make a 10-20% w/w solution).

  • Slowly add concentrated sulfuric acid (1.0-1.4 equivalents) to the stirred solution. The addition is exothermic, and the temperature should be monitored.

  • Heat the mixture to reflux (approximately 90-110°C) and collect the water generated in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-10 hours).

  • Aziridine Formation and Distillation: In a separate reaction vessel, prepare a solution of sodium hydroxide (2.5-3.0 equivalents) in water.

  • Cool the sulfuric acid ester mixture from the previous step. Connect the reaction flask to a distillation apparatus.

  • Rapidly add the aqueous NaOH solution to the sulfuric acid ester mixture. Heat the resulting mixture to boiling to azeotropically distill the N-benzylaziridine-water emulsion.

Part 2: Cyclotetramerization of N-Benzylaziridine

The collected N-benzylaziridine emulsion is then subjected to acid-catalyzed cyclotetramerization.

  • To the collected N-benzylaziridine-water emulsion, add an equal volume of ethanol and heat the mixture to 60-78°C with stirring.

  • Prepare a solution of p-toluenesulfonic acid (0.25-0.35 equivalents relative to the starting N-benzylethanolamine) in a minimal amount of water.

  • Slowly add the p-TsOH solution to the heated N-benzylaziridine emulsion over 6-9 hours using a syringe pump or a dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (e.g., 9.5 g in 20 ml of water for a 55.7 g theoretical yield of product) to the reaction mixture to precipitate the product.[1]

  • Filter the precipitated solid using a Büchner funnel and wash it with water.

  • Recrystallize the crude product from a 2:1 ethanol-THF mixture to obtain pure this compound as a white solid.[1] A yield of 60-65% based on the starting N-benzylethanolamine can be expected.[2]

Data Presentation

ParameterValueReference
Starting Material N-Benzylethanolamine[2]
Reagents Sulfuric Acid, Sodium Hydroxide, p-Toluenesulfonic acid[2]
Cyclotetramerization Catalyst p-Toluenesulfonic acid[2]
Catalyst Loading 0.25-0.35 equivalents[2]
Reaction Temperature 60-78 °C[2]
Reaction Time 6-9 hours (addition) + 2 hours (reflux)[1][2]
Solvent for Cyclotetramerization Ethanol/Water[1]
Purification Method Recrystallization[1]
Recrystallization Solvent Ethanol/THF (2:1)[1]
Yield 60-65%[2]

Mandatory Visualization

experimental_workflow cluster_part1 Part 1: In Situ Generation of N-Benzylaziridine cluster_part2 Part 2: Cyclotetramerization and Purification esterification Esterification of N-Benzylethanolamine aziridine_formation Aziridine Formation and Distillation esterification->aziridine_formation H2SO4, Toluene, Reflux cyclotetramerization Cyclotetramerization aziridine_formation->cyclotetramerization N-Benzylaziridine Emulsion workup Work-up and Precipitation cyclotetramerization->workup p-TsOH, Ethanol/Water, 60-78°C purification Recrystallization workup->purification NaOH (aq) final_product 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane purification->final_product Ethanol/THF

Caption: Experimental workflow for the large-scale synthesis of this compound.

Optional Protocol: Debenzylation to 1,4,7,10-Tetraazacyclododecane (Cyclen)

The tetrabenzylated product can be converted to the parent cyclen macrocycle through catalytic hydrogenation.

  • Dissolve the this compound in isopropanol.[1]

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-20% by weight of the starting material).[2]

  • Hydrogenate the mixture under hydrogen pressure (e.g., 20 bar) at an elevated temperature (e.g., 80°C).[1]

  • After the reaction is complete (as monitored by TLC or other suitable methods), filter off the catalyst.

  • Concentrate the filtrate by rotary evaporation.

  • Recrystallize the resulting solid from toluene to obtain pure 1,4,7,10-tetraazacyclododecane.[1] A yield of 45-60% for the debenzylation step can be achieved.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane synthesis.

Troubleshooting Guides and FAQs

Q1: Why is my yield of this compound consistently low (12-25%) when using the acid-catalyzed cyclotetramerization of N-benzylaziridine?

A1: Low yields in this synthesis are often attributed to the method of acid catalysis. Using only catalytic amounts of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in the reaction of an in situ generated benzylaziridine emulsion has been shown to result in yields as low as 12-25%.[1] To significantly improve the yield, a continuous addition of a specific stoichiometry of the acid is crucial.

A patented process demonstrates that by continuously adding 0.25 to 0.35 equivalents of p-TsOH (relative to the benzylaziridine) to the azeotropically distilled-off benzylaziridine emulsion, the yield can be improved to 60-65%.[1][2] This controlled addition, carried out over 6-9 hours at a temperature of 60°-78°C, is key to optimizing the reaction.[1]

Q2: What are the common side products or impurities I should be aware of, and how can I minimize them?

A2: While the provided search results do not specify the exact nature of side products, incomplete cyclization or polymerization of the N-benzylaziridine intermediate are potential side reactions that can lead to a mixture of oligomers and a lower yield of the desired tetramer. The formation of these byproducts is likely suppressed by the optimized continuous acid addition method mentioned in Q1, which maintains a controlled concentration of the reactive intermediates.

Q3: My product has precipitated, but it doesn't seem pure. What is a reliable method for purification?

A3: After the reaction is complete and the mixture is made alkaline, the precipitated crude product can be purified by recrystallization. A commonly used and effective solvent system for this purpose is a 2:1 mixture of ethanol and tetrahydrofuran (THF).[1][2] Other polar solvents such as methanol, isopropanol, acetone, and ethyl acetate, or mixtures thereof, can also be used for recrystallization.[1]

Q4: Are there alternative synthetic routes I should consider if the cyclotetramerization of N-benzylaziridine is not suitable for my lab?

A4: Yes, there are other synthetic approaches, though they may have their own challenges. One common method is the direct N-benzylation of 1,4,7,10-tetraazacyclododecane (cyclen) using benzyl bromide. However, this method can sometimes lead to the formation of quaternary amine salts due to over-alkylation. An efficient protocol for this direct synthesis involves using a partially miscible aqueous-organic solvent system (e.g., 1 M NaOH and acetonitrile) and shaking the reaction mixture.

Another approach involves multi-step syntheses that often utilize protecting groups, which can be labor-intensive and result in lower overall yields.[1] For instance, syntheses starting from two linear precursors are generally characterized by a large number of steps and poor total yields.[1]

Data Presentation

Synthetic MethodReagentsConditionsReported YieldReference
Improved Cyclotetramerization N-benzylaziridine (in situ), p-TsOH (0.25-0.35 equiv.), Ethanol60-78°C, 6-9 hours, continuous addition of acid60-65%[1][2]
Conventional Cyclotetramerization N-benzylaziridine (in situ), p-TsOH (catalytic amount)Not specified12-25%[1]
Direct N-benzylation of Cyclen (General method for N-tetraalkylation)Cyclen, Benzyl bromide (4.1 equiv.), 1M NaOH, AcetonitrileRoom temperature, 6 hours, shakingGood to excellent
Multi-step Synthesis from Linear Precursors (General observation)VariousMultiple stepsPoor total yield[1]

Experimental Protocols

High-Yield Synthesis of this compound via Improved Cyclotetramerization

This protocol is based on the improved cyclotetramerization method described in the patent literature.[1][2]

Step 1: In Situ Generation of N-Benzylaziridine Emulsion

  • In a reaction vessel, add a solution of benzylethanolamine in toluene.

  • Add concentrated sulfuric acid and heat the suspension to boiling for 2 hours, separating the water produced using a water separator.

  • After cooling, mix the reaction mixture with water and separate the organic phase.

  • Quickly add the aqueous phase to a solution of sodium hydroxide in water in a second reaction vessel and heat to boiling.

  • Distill off the water-N-benzylaziridine emulsion through a distillation bridge into a third reaction vessel.

Step 2: Cyclotetramerization

  • To the collected N-benzylaziridine emulsion, add ethanol and heat the mixture to 60°C.

  • Prepare a solution of p-toluenesulfonic acid (p-TsOH) in water.

  • Over a period of 8 hours, add the p-TsOH solution to the heated emulsion via a metering pump. The total amount of p-TsOH should be between 0.25 and 0.35 equivalents relative to the initial amount of benzylaziridine.

  • After the addition is complete, reflux the reaction mixture for an additional two hours.

Step 3: Product Isolation and Purification

  • Add a solution of sodium hydroxide in water to the reaction mixture to make it alkaline.

  • The product will precipitate out of the solution. Filter the precipitate.

  • Recrystallize the crude product from a 2:1 ethanol-THF mixture to obtain pure this compound.

Mandatory Visualization

SynthesisTroubleshooting start Start: Low Yield of Tetrabenzyl-cyclen Synthesis check_method Which synthetic method are you using? start->check_method cyclotetramerization Cyclotetramerization of N-benzylaziridine check_method->cyclotetramerization direct_benzylation Direct Benzylation of Cyclen check_method->direct_benzylation other_method Other Multi-step Methods check_method->other_method check_acid How is the acid catalyst being added? cyclotetramerization->check_acid check_benzylation_conditions Are you observing over-alkylation (quaternary salt formation)? direct_benzylation->check_benzylation_conditions other_method_issue These methods are often low-yielding due to the number of steps. other_method->other_method_issue catalytic_amount Catalytic Amount check_acid->catalytic_amount continuous_addition Continuous Addition (0.25-0.35 equiv.) check_acid->continuous_addition low_yield_explanation This is the likely cause of low yield (12-25%). Consider switching to continuous addition. catalytic_amount->low_yield_explanation high_yield_path This method is reported to give higher yields (60-65%). continuous_addition->high_yield_path purification_q Is the final product impure? low_yield_explanation->purification_q high_yield_path->purification_q yes_overalkylation Yes check_benzylation_conditions->yes_overalkylation no_overalkylation No check_benzylation_conditions->no_overalkylation recommend_biphasic Consider using a biphasic system (aq. NaOH/MeCN) and shaking to improve selectivity. yes_overalkylation->recommend_biphasic no_overalkylation->purification_q recommend_biphasic->purification_q other_method_issue->purification_q yes_impure Yes purification_q->yes_impure no_impure No purification_q->no_impure recrystallize Recrystallize from Ethanol/THF (2:1) or other polar solvents. yes_impure->recrystallize end Synthesis Optimized no_impure->end recrystallize->end

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

ReactionScheme N_benzylaziridine 4 x N-Benzylaziridine conditions p-TsOH (0.25-0.35 equiv.) Ethanol, 60-78°C Continuous Addition tetrabenzylcyclen 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane conditions->tetrabenzylcyclen Cyclotetramerization

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Purification of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product does not crystallize - Incorrect solvent system.- Product is too soluble in the chosen solvent.- Presence of significant impurities inhibiting crystallization.- Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/THF, methanol/ethyl acetate, toluene).- Reduce the amount of solvent used.- Attempt to precipitate the product by adding a non-solvent.- Consider purification by column chromatography to remove impurities.
Oily product obtained after recrystallization - The solvent is too nonpolar for the compound, causing it to "oil out" instead of crystallizing.- Cooling the solution too quickly.- Use a more polar solvent system.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.- Try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization.
Low recovery of purified product - The compound is partially soluble in the cold recrystallization solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Ensure the solution is fully cooled before filtering to maximize crystal recovery.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the funnel.
Product purity is still low after recrystallization - The chosen solvent system is not effective at removing specific impurities.- Co-precipitation of impurities with the product.- Perform a second recrystallization using a different solvent system.- For highly impure samples, consider a preliminary purification step such as column chromatography before recrystallization.
Column chromatography separation is poor - Inappropriate mobile phase polarity.- Column overloading.- Cracking of the stationary phase.- Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- Ensure the amount of crude product loaded onto the column is appropriate for the column size.- Carefully pack the column to avoid cracks and channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently reported and effective method for purifying this compound is recrystallization.[1][2] Common solvent systems include mixtures of polar solvents such as ethanol and tetrahydrofuran (THF), or methanol and ethyl acetate.[1][3] Toluene can also be used for recrystallization.[2] For challenging separations, column chromatography over silica gel can be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities often arise from incomplete benzylation of the parent 1,4,7,10-tetraazacyclododecane (cyclen). These can include mono-, di-, and tri-benzylated cyclen derivatives. Other potential impurities may include unreacted starting materials and side-products from the specific synthetic route employed.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be effectively determined by High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity.[4] Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value (e.g., 143-147 °C) suggests high purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any proton-containing impurities.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your product is an oil, it may be due to the presence of impurities or the use of an inappropriate solvent. First, try to remove residual solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a small seed crystal of the pure compound, if available, can initiate crystallization. If these methods fail, purification by column chromatography is recommended to remove the impurities that may be inhibiting crystallization.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound.

Purification MethodSolvent SystemAchieved PurityMelting Point (°C)
Recrystallization1,2-Dichloroethane / Ethanol>98% (HPLC)141-143
RecrystallizationEthanol / THF (2:1)Not specifiedNot specified
RecrystallizationMethanol / Ethyl AcetateNot specified136-138
Commercial ProductNot specified≥ 97% (HPLC)143-147

Experimental Protocols

Recrystallization from Ethanol/THF

This protocol is a common method for obtaining high-purity this compound.[1][2]

Materials:

  • Crude this compound

  • Ethanol

  • Tetrahydrofuran (THF)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Prepare a 2:1 (v/v) mixture of ethanol and THF.

  • Add a minimal amount of the hot solvent mixture to the flask containing the crude product while heating and stirring until the solid is completely dissolved.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystals should start to form as the solution cools. For maximum yield, place the flask in an ice bath for about 30 minutes to an hour to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold ethanol/THF solvent mixture.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the purification of this compound and the logical steps for troubleshooting common issues.

Purification_Workflow cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Analysis (HPLC, MP, NMR) Recrystallization->Purity_Check Pure_Product Pure Product (>97%) Purity_Check->Pure_Product Purity OK Impure Impure Product (<97%) Purity_Check->Impure Purity Not OK Change_Solvent Change Recrystallization Solvent/Ratio Impure->Change_Solvent Column_Chrom Column Chromatography Impure->Column_Chrom If still impure Change_Solvent->Recrystallization Column_Chrom->Purity_Check

References

Technical Support Center: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TB-Cyclen) and its complexes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and use of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TB-Cyclen), and what are its primary applications?

A1: this compound, also known as TB-Cyclen, is a tetraazamacrocycle where each of the four nitrogen atoms of the cyclen ring is protected by a benzyl group. Its primary role in synthetic chemistry is as a protected precursor to 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives.[1] The benzyl groups enhance its solubility in organic solvents, facilitating synthesis and purification.[2] The ultimate goal of using TB-Cyclen is often to deprotect it to obtain the free cyclen, which can then be functionalized to create highly stable metal chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), widely used in medical imaging and drug delivery.[1][2]

Q2: What are the main stability issues associated with TB-Cyclen and its complexes?

A2: The primary "stability issue" with TB-Cyclen and its complexes is the lability of the N-benzyl groups. While these groups serve as effective protecting groups, they can be cleaved under certain reductive conditions, most notably catalytic hydrogenation.[1] This debenzylation is often a desired synthetic step, but it can also be an unintended side reaction if the experimental conditions are not carefully controlled. Therefore, the stability of a TB-Cyclen complex is intrinsically linked to the stability of the N-benzyl bonds under the specific chemical environment.

Q3: Can I use TB-Cyclen directly as a ligand for metal complexation?

A3: Yes, TB-Cyclen can be used directly as a ligand to form metal complexes. However, the bulky benzyl groups can introduce significant steric hindrance, which may affect the coordination geometry and the thermodynamic stability of the resulting complex compared to its debenzylated counterparts.[3] The formation of stable complexes will depend on the size of the metal ion and its preferred coordination number.

Q4: Under what conditions can the benzyl groups of a TB-Cyclen complex be cleaved?

A4: The most common method for cleaving the benzyl groups is catalytic hydrogenolysis.[1] This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate.[1] The reaction conditions (temperature, pressure, solvent, and catalyst loading) can be tuned to control the extent of debenzylation.

Troubleshooting Guides

Issue 1: Incomplete or No Debenzylation of TB-Cyclen

Symptom: After performing a catalytic hydrogenation reaction, analysis (e.g., by NMR or mass spectrometry) shows the presence of starting material (TB-Cyclen) or partially debenzylated intermediates.

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd/C catalyst may be old or have reduced activity.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure according to established protocols. Reactions are often run at pressures ranging from atmospheric to 20 bar.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Poor Solvent Choice: The solvent may not be suitable for the hydrogenation reaction.

    • Solution: Alcohols such as ethanol or isopropanol are commonly used.[1][4] Ensure the solvent is of appropriate purity and is degassed to remove oxygen.

Issue 2: Unintended Debenzylation of a TB-Cyclen Complex

Symptom: During a reaction involving a pre-formed TB-Cyclen metal complex, you observe the formation of species with fewer than four benzyl groups.

Possible Causes and Solutions:

  • Reductive Conditions: Your reaction mixture may contain reducing agents that are inadvertently cleaving the benzyl groups.

    • Solution: Carefully review all reagents and reaction conditions to eliminate any potential reducing agents. If a reducing agent is necessary for another part of your molecule, consider if a milder, more selective reagent can be used.

  • Presence of a Catalyst: Trace amounts of metals from previous steps could be catalyzing a hydrogenation reaction, especially if a hydrogen source is present.

    • Solution: Purify your starting materials and complexes thoroughly to remove any residual metal catalysts.

  • High Temperature: In some cases, prolonged exposure to high temperatures in the presence of certain reagents could lead to benzyl group cleavage.

    • Solution: Attempt the reaction at a lower temperature if the protocol allows.

Issue 3: Difficulty in Forming a TB-Cyclen Metal Complex

Symptom: When reacting TB-Cyclen with a metal salt, you observe low or no yield of the desired complex.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky benzyl groups may be sterically hindering the metal ion from accessing the coordination pocket of the cyclen ring.

    • Solution: Consider using a metal ion with a smaller ionic radius or one that can adopt a more flexible coordination geometry. Alternatively, partial debenzylation to a di- or tri-benzyl cyclen derivative might be necessary before complexation.

  • Inappropriate Solvent: The solvent may not be suitable for both dissolving the TB-Cyclen and the metal salt, or it may be coordinating to the metal ion too strongly, preventing ligand binding.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Anhydrous solvents should be used to prevent the formation of metal-aqua complexes.

  • Incorrect Stoichiometry or Reaction Conditions: The molar ratio of ligand to metal, temperature, or reaction time may not be optimal.

    • Solution: Perform small-scale trial reactions to optimize the stoichiometry and reaction conditions.

Data Presentation

Table 1: Representative Conditions for Catalytic Hydrogenolysis of this compound

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Reaction Time (h)ProductReference
10% Pd/CH₂Isopropanol8020Not specifiedCyclen[4]
10% Pd/CAmmonium FormateEthanolRefluxAtmospheric41,7-dibenzyl-cyclen[1]
Pd/CH₂THF, Ethanol, Methanol, or Isopropanol20-501-20Not specifiedCyclen[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure involving the cyclotetramerization of N-benzylaziridine.[4]

  • An aqueous emulsion of N-benzylaziridine is prepared in situ from benzylethanolamine.

  • The emulsion is mixed with ethanol and heated to 60°C.

  • A solution of p-toluenesulfonic acid (p-TsOH) in water is added slowly over 8 hours.

  • After the addition is complete, the mixture is refluxed for two hours.

  • The reaction is then basified with a solution of sodium hydroxide.

  • The precipitated product, this compound, is filtered and recrystallized from an ethanol-THF mixture.

Protocol 2: Complete Debenzylation of TB-Cyclen via Catalytic Hydrogenation

This protocol describes the complete removal of all four benzyl groups.[4]

  • Dissolve this compound in isopropanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenate the mixture in an autoclave at 80°C and 20 bar H₂ pressure.

  • After the reaction is complete (as monitored by an appropriate method like TLC or LC-MS), cool the reaction vessel and carefully filter off the catalyst.

  • Concentrate the reaction solution and recrystallize the product (cyclen) from toluene.

Protocol 3: Selective Debenzylation of TB-Cyclen to 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane

This protocol allows for the selective removal of two benzyl groups.[1]

  • Suspend this compound in ethanol.

  • Add 10% Pd/C catalyst and ammonium formate.

  • Reflux the reaction mixture for 4 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Dissolve the crude product in dichloromethane (CH₂Cl₂) and wash with saturated sodium bicarbonate and saturated sodium chloride solutions.

  • Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of TB-Cyclen cluster_application Application start Starting Materials (e.g., Benzylethanolamine) cyclization Cyclotetramerization start->cyclization purification_tb Purification of TB-Cyclen cyclization->purification_tb complexation Metal Complexation purification_tb->complexation Direct Use debenzylation Debenzylation purification_tb->debenzylation Deprotection functionalization Functionalization of Cyclen debenzylation->functionalization final_complexation Final Metal Complexation functionalization->final_complexation

Experimental workflow for the synthesis and application of TB-Cyclen.

troubleshooting_debenzylation cluster_causes Potential Causes cluster_solutions Solutions start Debenzylation Reaction Initiated check_yield Low or No Yield? start->check_yield catalyst Inactive Catalyst check_yield->catalyst Yes pressure Insufficient H₂ Pressure check_yield->pressure Yes time_temp Inadequate Time/Temp check_yield->time_temp Yes solvent Poor Solvent Choice check_yield->solvent Yes end Successful Debenzylation check_yield->end No fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst increase_pressure Increase H₂ Pressure pressure->increase_pressure optimize_conditions Increase Time/Temp time_temp->optimize_conditions change_solvent Change Solvent solvent->change_solvent fresh_catalyst->start increase_pressure->start optimize_conditions->start change_solvent->start

Troubleshooting guide for debenzylation of TB-Cyclen.

logical_relationships cluster_properties Key Properties cluster_stability Stability Considerations cluster_applications Primary Applications tb_cyclen This compound (TB-Cyclen) protected_cyclen Protected form of Cyclen tb_cyclen->protected_cyclen good_solubility Good solubility in organic solvents tb_cyclen->good_solubility steric_hindrance Bulky benzyl groups cause steric hindrance tb_cyclen->steric_hindrance debenzylation Susceptible to Debenzylation (Catalytic Hydrogenolysis) tb_cyclen->debenzylation stable_to_hydrolysis Generally stable to hydrolysis tb_cyclen->stable_to_hydrolysis ligand Ligand for specific metal complexes steric_hindrance->ligand intermediate Intermediate for Cyclen Synthesis debenzylation->intermediate functionalization_node Further Functionalization intermediate->functionalization_node complexation_node Direct Complexation ligand->complexation_node

References

Technical Support Center: Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Direct Benzylation of 1,4,7,10-tetraazacyclododecane (Cyclen): This method involves the direct alkylation of the four secondary amine groups of the cyclen macrocycle with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base.

  • Cyclotetramerization of N-Benzylaziridine: This industrial-scale method involves the acid-catalyzed cyclotetramerization of N-benzylaziridine, which can be generated in situ from N-benzylethanolamine.[1][2]

Q2: My reaction yield is consistently low when performing the direct benzylation of cyclen. What are the potential causes?

Low yields in the direct benzylation of cyclen can stem from several factors:

  • Incomplete Benzylation: A common issue is the formation of a mixture of partially benzylated products, including mono-, di-, and tri-benzylated cyclen derivatives. This is often due to insufficient stoichiometry of the benzylating agent or base, or suboptimal reaction times and temperatures.

  • Formation of Quaternary Ammonium Salts: Excessive benzylation can lead to the formation of quaternary ammonium salts, where one or more of the nitrogen atoms become quaternized. These salts are typically highly polar and may be difficult to separate from the desired product.

  • Side Reactions of the Benzylating Agent: Benzyl halides can undergo hydrolysis or react with the solvent, especially under prolonged heating or in the presence of moisture, reducing the amount available for the primary reaction.

Q3: I am observing a significant amount of a viscous, intractable material in my N-benzylaziridine cyclotetramerization reaction. What is this and how can I avoid it?

The viscous material is likely linear poly(N-benzylaziridine), a common side product in the acid-catalyzed cyclotetramerization of N-benzylaziridine. Its formation is favored by:

  • Incorrect Acid Stoichiometry: The continuous and controlled addition of a specific molar equivalent of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is crucial to promote cyclization over linear polymerization.[1][2]

  • High Local Concentration of Monomer: Rapid addition of the N-benzylaziridine or the acid catalyst can lead to localized high concentrations that favor intermolecular polymerization over the desired intramolecular cyclization.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled to balance the rate of cyclization with the rate of polymerization.

Q4: What are the recommended purification methods for this compound?

The primary method for purifying the final product is recrystallization. Common solvent systems include:

  • A mixture of ethanol and tetrahydrofuran (THF).[1]

  • Toluene.[1]

  • A procedure involving dissolving the crude product in a boiling solvent like 1,2-dichloroethane followed by the addition of a more polar solvent such as methanol or ethanol to induce crystallization.

Column chromatography can also be employed, particularly for removing partially benzylated intermediates, though it can be challenging due to the similar polarities of the desired product and these byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Direct Benzylation Incomplete reaction; formation of partially benzylated products.Increase the equivalents of benzyl halide and base. Prolong the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
Formation of quaternary ammonium salts.Use a stoichiometric amount of benzyl halide. Avoid excessive heating and prolonged reaction times after the full benzylation is achieved.
Formation of Polymeric Byproducts in Cyclotetramerization Uncontrolled polymerization of N-benzylaziridine.Ensure slow, continuous addition of the acid catalyst (e.g., p-TsOH) over several hours. Maintain a constant and appropriate reaction temperature (e.g., 60-78 °C).[2]
Product is an Oil or Fails to Crystallize Presence of impurities such as linear polymers or partially benzylated species.Attempt purification by column chromatography on silica gel to remove impurities. For the cyclotetramerization route, ensure the complete removal of any polymeric material before attempting crystallization.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC After Purification Decomposition of the product.The product is generally stable, but consider the possibility of degradation if exposed to harsh conditions (e.g., strong acid, high heat for extended periods).
Incomplete separation of partially benzylated byproducts.Optimize the eluent system for column chromatography to achieve better separation. Consider multi-step purification if necessary.

Quantitative Data Summary

Synthetic Route Key Reagents Reaction Conditions Yield Reference
Cyclotetramerization of N-BenzylaziridineN-Benzylethanolamine, Sulfuric Acid, p-TsOHIn situ generation of N-benzylaziridine, followed by cyclotetramerization with continuous addition of p-TsOH at 60-78°C for 6-9 hours.60-65% (of tetrabenzylcyclen)[2]
Direct Benzylation of Cyclen1,4,7,10-Tetraazacyclododecane, Benzyl ChlorideWater and 1,2-dichloroethane, dropwise addition of benzyl chloride under mild conditions.>98% purityCN105646238A

Experimental Protocols

Protocol 1: Synthesis via Cyclotetramerization of N-Benzylaziridine (Adapted from Industrial Process)

This protocol is based on a patented industrial method and should be adapted with appropriate safety precautions for a laboratory setting.

  • In Situ Generation of N-Benzylaziridine:

    • To a solution of N-benzylethanolamine (1 equivalent) in toluene, add concentrated sulfuric acid (0.53 equivalents) to form the sulfate ester.

    • Heat the suspension to boiling for 2 hours, removing the water formed using a Dean-Stark trap.

    • Cool the reaction mixture and add water. Separate the organic phase.

    • Rapidly add the aqueous phase to a solution of sodium hydroxide.

    • Heat the mixture to boiling and distill off the water-N-benzylaziridine emulsion.

  • Cyclotetramerization:

    • Mix the N-benzylaziridine emulsion with ethanol and heat to 60°C.

    • Prepare a solution of p-toluenesulfonic acid (p-TsOH) (0.25-0.35 equivalents based on N-benzylaziridine) in water.

    • Add the p-TsOH solution to the heated emulsion via a syringe pump over a period of 8 hours.

    • After the addition is complete, reflux the mixture for an additional 2 hours.

  • Work-up and Purification:

    • Add a solution of sodium hydroxide to the reaction mixture.

    • Filter the precipitated product.

    • Recrystallize the crude product from a 2:1 ethanol-THF mixture to obtain pure this compound.[1]

Protocol 2: Synthesis via Direct Benzylation of Cyclen

This protocol is adapted from a patented laboratory-scale synthesis.

  • Reaction Setup:

    • In a reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane (1 equivalent) in a biphasic solvent system of water and 1,2-dichloroethane.

    • Add a suitable base (e.g., sodium carbonate or potassium carbonate, >4 equivalents).

  • Benzylation:

    • Heat the mixture to a gentle reflux.

    • Add benzyl chloride (at least 4 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

    • Maintain the reflux and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization. A suggested method is to dissolve the crude solid in boiling 1,2-dichloroethane and then add methanol or ethanol dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry under vacuum.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Benzylation cluster_1 Route 2: Cyclotetramerization Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) PartiallyBenzylated Partially Benzylated Intermediates (Mono-, Di-, Tri-benzyl) Cyclen->PartiallyBenzylated Benzyl Halide, Base Tetrabenzylcyclen1 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane PartiallyBenzylated->Tetrabenzylcyclen1 Further Benzylation QuaternarySalt Quaternary Ammonium Salt (Over-benzylation) Tetrabenzylcyclen1->QuaternarySalt Excess Benzyl Halide NBEA N-Benzylethanolamine NBA N-Benzylaziridine NBEA->NBA H₂SO₄, then NaOH Tetrabenzylcyclen2 1,4,7,10-Tetrabenzyl-1,4,7,10- tetraazacyclododecane NBA->Tetrabenzylcyclen2 p-TsOH (controlled) LinearPolymer Linear Poly(N-benzylaziridine) NBA->LinearPolymer p-TsOH (uncontrolled)

Caption: Main synthetic pathways and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckRoute Identify Synthesis Route Start->CheckRoute DirectBenzylation Direct Benzylation of Cyclen CheckRoute->DirectBenzylation Route 1 Cyclotetramerization Cyclotetramerization of N-Benzylaziridine CheckRoute->Cyclotetramerization Route 2 CheckTLC_DB TLC/LC-MS shows multiple spots close to starting material? DirectBenzylation->CheckTLC_DB CheckPolymer Viscous/oily byproduct observed? Cyclotetramerization->CheckPolymer IncompleteReaction Incomplete Benzylation CheckTLC_DB->IncompleteReaction Yes CheckTLC_DB_Polar Highly polar spot/streaking at baseline? CheckTLC_DB->CheckTLC_DB_Polar No Solution_Incomplete Increase reaction time/temp, add more reagents IncompleteReaction->Solution_Incomplete Purification Purify by Recrystallization or Column Chromatography Solution_Incomplete->Purification Quaternization Quaternary Salt Formation CheckTLC_DB_Polar->Quaternization Yes CheckTLC_DB_Polar->Purification No Solution_Quat Use stoichiometric reagents, avoid overheating Quaternization->Solution_Quat Solution_Quat->Purification Polymerization Linear Polymerization CheckPolymer->Polymerization Yes CheckPolymer->Purification No Solution_Polymer Control acid addition rate and temperature Polymerization->Solution_Polymer Solution_Polymer->Purification

Caption: A troubleshooting workflow for synthesis issues.

References

optimizing reaction conditions for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the functionalization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

The most common functionalization strategy involves N-alkylation to introduce desired functional groups onto the nitrogen atoms of the cyclen ring. This is often followed by the deprotection of the benzyl groups to yield the functionalized macrocycle. The choice of alkylating agent and reaction conditions is crucial for achieving the desired degree of substitution (mono-, di-, tri-, or tetra-alkylation).

Q2: Why is this compound used as a starting material?

The four benzyl groups serve as protecting groups for the secondary amines of the cyclen macrocycle. This allows for selective functionalization of the nitrogen atoms. The benzyl groups can be readily removed under relatively mild conditions, typically through catalytic hydrogenolysis, to yield the free amine for further modification or for complexation with metal ions.[1] This starting material is a versatile compound used in coordination chemistry, catalysis, and drug delivery systems due to the stability and solubility its structure provides.[2]

Q3: How can I control the degree of N-alkylation on the cyclen ring?

Controlling the stoichiometry of the alkylating agent is the primary method for influencing the degree of N-alkylation. Using a sub-stoichiometric amount of the alkylating agent will favor mono- or di-substitution, while using an excess will lead to higher degrees of substitution, including the tetra-alkylated product. Reaction time and temperature also play a role; shorter reaction times and lower temperatures can help to minimize over-alkylation.[3] For tris-alkylation, specific protocols have been developed that can yield the desired product with good selectivity.[4]

Q4: What are the key considerations for choosing a solvent for the functionalization reaction?

The choice of solvent is critical and depends on the specific reaction. For N-alkylation, aprotic polar solvents like acetonitrile (CH3CN) are often optimal.[5] In some efficient protocols, a biphasic system of water and an organic solvent like acetonitrile has been used effectively, eliminating the need for heating.[6] The solubility of both the starting materials and the desired product in the chosen solvent system should be considered to ensure a homogeneous reaction mixture and to facilitate product isolation.

Q5: What are the standard methods for deprotecting the benzyl groups?

The most common method for benzyl group deprotection is catalytic hydrogenolysis, using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst.[7] This method is generally efficient but may not be compatible with other reducible functional groups in the molecule. An alternative is transfer hydrogenolysis using a hydrogen donor like ammonium formate.[1] For molecules with sensitive functional groups, visible-light-mediated oxidative debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a milder alternative.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of this compound.

Q: My N-alkylation reaction is showing low yield and a mixture of products. What are the likely causes and how can I fix this?

A: Low yield and product mixtures in N-alkylation reactions are common issues. The following troubleshooting steps can help improve your results:

  • Problem: Incomplete Reaction

    • Potential Cause: Insufficient reaction time or temperature. The reactivity of the alkylating agent may be low.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If using a less reactive alkylating agent, consider switching to a more reactive one (e.g., from an alkyl chloride to an alkyl bromide or iodide).

  • Problem: Over-alkylation (Formation of tetra-alkylated product)

    • Potential Cause: Excess of the alkylating agent, high reaction temperature, or prolonged reaction time.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Use a slight excess for full tetra-substitution, but for partial substitution, use sub-stoichiometric amounts. Consider lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product is formed.[3]

  • Problem: Formation of multiple products (di-, tri-, and tetra-substituted)

    • Potential Cause: The relative reaction rates for the formation of different substituted products are similar under the current conditions.

    • Solution: Adjusting the solvent and base can influence the selectivity. For instance, using a weaker base might slow down the reaction and allow for better control. Some protocols suggest that for tris-alkylation, the protonation of one nitrogen atom can prevent its further alkylation, leading to better regioselectivity.[4] Purification by column chromatography is often necessary to isolate the desired product from a mixture.

Below is a troubleshooting workflow to help diagnose and solve common N-alkylation issues:

G start Low Yield / Product Mixture in N-Alkylation check_completion Is the reaction going to completion? start->check_completion check_overalkylation Is over-alkylation observed? check_completion->check_overalkylation Yes incomplete_solution Increase reaction time/temperature. Use a more reactive alkylating agent. check_completion->incomplete_solution No check_selectivity Is there a lack of selectivity? check_overalkylation->check_selectivity No overalkylation_solution Reduce equivalents of alkylating agent. Lower reaction temperature. check_overalkylation->overalkylation_solution Yes selectivity_solution Optimize solvent and base. Purify by column chromatography. check_selectivity->selectivity_solution Yes end Improved Reaction Outcome check_selectivity->end No incomplete_solution->end overalkylation_solution->end selectivity_solution->end

Caption: Troubleshooting workflow for N-alkylation reactions.

Q: My benzyl group deprotection via catalytic hydrogenolysis is not working or is very slow. What should I do?

A: Issues with catalytic hydrogenolysis for benzyl group deprotection can often be resolved with the following adjustments:

  • Problem: Inactive Catalyst

    • Potential Cause: The Pd/C catalyst may be old or poisoned. Certain functional groups, such as thiols, can poison the catalyst.

    • Solution: Use fresh, high-quality Pd/C catalyst. If catalyst poisoning is suspected, consider an alternative deprotection method that is not sensitive to the functional groups present in your molecule, such as oxidative debenzylation.[8]

  • Problem: Insufficient Hydrogen Pressure

    • Potential Cause: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.

    • Solution: Increase the hydrogen pressure. While some reactions proceed at atmospheric pressure, others may require pressures up to 20 bar.[10]

  • Problem: Poor Solubility

    • Potential Cause: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

    • Solution: Choose a solvent in which the starting material is readily soluble. Common solvents for hydrogenolysis include methanol, ethanol, ethyl acetate, and THF.[7] In some cases, a co-solvent system may be necessary to achieve sufficient solubility.

Experimental Protocols

Protocol 1: N-Tetraalkylation using a Biphasic System

This protocol is adapted from an efficient method for the N-tetraalkylation of cyclen derivatives.[6]

  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

    • Dissolve this compound in acetonitrile (CH3CN).

    • Dissolve 4.1 equivalents of the desired alkyl halide in acetonitrile.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the tetrabenzylated cyclen with the alkyl halide solution.

    • Add an equal volume of the 1 M NaOH solution to the acetonitrile mixture.

    • Seal the vessel and shake the biphasic mixture vigorously at room temperature. Stirring is noted to be less effective than shaking for this procedure.[6]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any product that may have partitioned into the aqueous phase.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by passing it through a short plug of silica gel or by column chromatography if necessary.

Protocol 2: Benzyl Group Deprotection by Catalytic Hydrogenolysis

This is a standard protocol for the removal of benzyl protecting groups.[1][7]

  • Reaction Setup:

    • Dissolve the N-functionalized tetrabenzyl-cyclen derivative in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the substrate).

    • If using transfer hydrogenolysis, add a hydrogen donor such as ammonium formate (approximately 4-5 equivalents).[1]

  • Reaction Execution:

    • For standard hydrogenolysis, place the reaction vessel in a hydrogenation apparatus, flush with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-20 bar).

    • For transfer hydrogenolysis, heat the mixture to reflux.

    • Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen source.

  • Reaction Monitoring and Work-up:

    • Monitor the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purification:

    • The product can be purified by recrystallization or column chromatography if necessary.

Below is a general workflow for the functionalization and deprotection of tetrabenzyl-cyclen:

G start Start: Tetrabenzyl-cyclen n_alkylation N-Alkylation (e.g., with Alkyl Halide) start->n_alkylation workup_alkylation Work-up and Purification n_alkylation->workup_alkylation functionalized_cyclen Functionalized Tetrabenzyl-cyclen workup_alkylation->functionalized_cyclen deprotection Benzyl Group Deprotection (e.g., Catalytic Hydrogenolysis) functionalized_cyclen->deprotection workup_deprotection Work-up and Purification deprotection->workup_deprotection final_product Final Functionalized Cyclen workup_deprotection->final_product

Caption: General experimental workflow for functionalization.

Optimized Reaction Conditions

The following tables summarize quantitative data for different functionalization and deprotection reactions of this compound and related cyclen derivatives.

Table 1: N-Alkylation Conditions for Cyclen Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl bromide1 M NaOHH2O/CH3CN (1:1)Room Temp695[6]
Benzyl bromide1 M NaOHH2O/CH3CN (1:1)Room Temp698[6]
t-Butyl bromoacetateK2CO3CH3CN602-4Not specified[11]
t-Butyl bromoacetateNaOAcDMARoom Temp120Not specified[11]

Table 2: Benzyl Group Deprotection Conditions

CatalystHydrogen SourceSolventTemperature (°C)PressureTime (h)Yield (%)Reference
10% Pd/CH2Isopropanol8020 barNot specified58[10]
10% Pd/CAmmonium formateEthanolRefluxAtmospheric4High[1]
DDQ (catalytic)Visible LightCH3CNRoom TempN/A< 484-96[8]

References

troubleshooting low complexation efficiency with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low complexation efficiency with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems during your complexation experiments.

Q1: My complexation efficiency is extremely low. What are the primary factors I should investigate?

Low complexation efficiency is a common issue that can be attributed to several critical factors. The most impactful variables to investigate are:

  • Steric Hindrance: The four bulky benzyl groups on the nitrogen atoms can physically block the metal ion from accessing the coordination sites within the macrocycle. For many metal ions, complexation is only feasible after these protecting groups are removed.

  • Reaction pH: The pH of the solution is critical as it dictates the protonation state of the ligand's nitrogen atoms.[1] Protonated amines are poor coordinators. Complex formation is often significantly faster at higher pH values due to base catalysis.[2]

  • Solvent Choice: The solvent can coordinate with the metal ion, and the ligand must be able to displace the solvent molecules to form a stable complex.[3] The solvent also affects the solubility of both the ligand and the metal salt.

  • Temperature: Complex formation with macrocyclic ligands can be kinetically slow.[2] Heating the reaction mixture is often necessary to provide sufficient energy to overcome the activation barrier for complexation.[4]

  • Purity of Reactants: Impurities in the ligand or metal salt can compete for coordination or inhibit the reaction.

Q2: Could the benzyl protecting groups be interfering with the complexation?

Yes, this is a highly probable cause. The this compound is often used as a synthetic intermediate. The benzyl groups enhance its solubility in organic solvents but also serve as protecting groups for the amine functionalities.[5] For applications requiring direct coordination of a metal to the macrocycle's nitrogen atoms, such as in radiolabeling or for certain catalytic purposes, these benzyl groups must be removed.[4][6] The process of removing these groups is called deprotection.

Q3: How does pH affect the complexation reaction, and what is the optimal range?

The pH plays a crucial role in the deprotonation of the macrocycle's amine groups, which is essential for coordination.[2]

  • Low pH: At acidic pH, the nitrogen atoms of the tetraazamacrocycle will be protonated (-NH⁺-). This positive charge repels the positively charged metal ion, and the lone pair of electrons on the nitrogen is unavailable for coordination, leading to extremely slow or no complex formation.[7]

  • Neutral to High pH: As the pH increases, the amines are deprotonated, becoming neutral and exposing their electron lone pairs, which can then donate to the metal center to form the complex.[8] Complex formation generally becomes faster as the pH increases.[2] However, at very high pH levels, there is a risk of precipitating the metal ion as a metal hydroxide (e.g., Cu(OH)₂).[9]

The optimal pH is a balance between ensuring the ligand is sufficiently deprotonated and keeping the metal ion in solution. This range is often between pH 5 and 9, depending on the specific metal ion and ligand.[10][11][12]

Q4: What is the role of the solvent in the complexation process?

The solvent has a significant impact on complexation reactions.[3] Transition metal ions in solution often form coordination complexes with solvent molecules.[3] For the desired complex to form, the tetraazamacrocycle ligand must displace these coordinated solvent molecules. Solvents with strong donor abilities can compete with the ligand, slowing down the reaction. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or alcohols are commonly used. The choice of solvent should be based on the solubility of both the ligand and the metal salt, as well as its coordinating properties.

Q5: My reaction is proceeding very slowly. How can I increase the reaction rate?

The formation of complexes with macrocyclic ligands like cyclen derivatives can be kinetically slow.[2] If you are observing a slow reaction, consider the following:

  • Increase Temperature: Heating the reaction mixture can significantly accelerate complex formation. Temperatures in the range of 60-95°C are often employed, particularly in radiolabeling procedures.[4][13]

  • Optimize pH: As discussed in Q3, increasing the pH (within a reasonable range to avoid metal hydroxide precipitation) can act as a base catalyst and speed up the reaction.[2]

  • Use a High-Purity Ligand: Ensure your starting material is free of impurities that might interfere with the reaction.

Data Presentation

Table 1: Troubleshooting Summary for Low Complexation Efficiency

Problem Potential Cause Recommended Solution
No or very little product formationBenzyl groups are sterically hindering the metal ion.Perform deprotection of the benzyl groups via catalytic hydrogenolysis.
Reaction pH is too low; ligand is protonated.Increase the pH of the reaction mixture to a range of 5-9, depending on the metal.
Incorrect solvent choice leading to poor solubility or strong metal-solvent coordination.Test different solvents (e.g., ACN, DMF, EtOH) to ensure both reactants are soluble and to minimize solvent competition.[3]
Reaction is very slowHigh kinetic barrier for complexation with a rigid macrocycle.Increase the reaction temperature (e.g., 60-95°C).[2][4]
Sub-optimal pH.Adjust pH to catalyze the reaction.[2]
Inconsistent results or unexpected side productsImpure starting material (ligand or metal salt).Verify the purity of the ligand using TLC, LC-MS, or NMR. Purify if necessary.
Metal hydroxide precipitation.Lower the pH to keep the metal ion in solution.[9]

Visualizations

Logical Troubleshooting Workflow

start Low Complexation Efficiency check_deprotection Is Deprotection Required for the Target Metal/Application? start->check_deprotection deprotect Perform Benzyl Group Deprotection check_deprotection->deprotect  Yes check_ph Is pH Optimized (e.g., 5-9)? check_deprotection->check_ph  No deprotect->check_ph adjust_ph Adjust pH and Monitor Metal Solubility check_ph->adjust_ph  No check_temp Is Reaction Temperature Sufficient? check_ph->check_temp  Yes adjust_ph->check_temp increase_temp Increase Temperature (e.g., 60-95°C) check_temp->increase_temp  No check_solvent Is Solvent Appropriate? check_temp->check_solvent  Yes increase_temp->check_solvent change_solvent Test Alternative Solvents (e.g., ACN, DMF) check_solvent->change_solvent  No end_node Improved Complexation Efficiency check_solvent->end_node  Yes change_solvent->end_node

Caption: A logical workflow for troubleshooting low complexation efficiency.

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification ligand_prep 1. Prepare/Purify Ligand (Deprotect if needed) dissolve 2. Dissolve Ligand in Appropriate Solvent ligand_prep->dissolve add_metal 3. Add Metal Salt Solution dissolve->add_metal adjust_ph 4. Adjust pH to Optimal Range add_metal->adjust_ph heat 5. Heat Reaction Mixture (e.g., 60-95°C) adjust_ph->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor purify 7. Purify Product (e.g., HPLC, Column) monitor->purify characterize 8. Characterize Final Complex purify->characterize

Caption: A general experimental workflow for metal complexation.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound typically used for?

This compound is a versatile macrocycle used in several fields.[5] It serves as a key precursor for synthesizing functionalized cyclen derivatives. After deprotection, the resulting cyclen core is an excellent chelator for various metal ions and is widely used in the development of MRI contrast agents, radiopharmaceuticals for PET imaging, and therapeutic agents.[4][14][15] The benzylated form itself can be used as a ligand in catalysis and coordination chemistry studies.[5]

FAQ 2: When is it necessary to remove the benzyl groups?

Removal of the benzyl groups is essential when the nitrogen atoms of the macrocyclic ring need to be directly involved in coordinating a metal ion or when they need to be available for conjugation to another molecule, such as a peptide or antibody.[4] For applications like creating stable radiometal complexes for medical imaging, the deprotected cyclen core is required to securely chelate the radionuclide.[4][16]

FAQ 3: What are the standard conditions for benzyl group deprotection?

The most common method for removing benzyl protecting groups from the nitrogen atoms of a cyclen derivative is catalytic hydrogenolysis.[17][18] This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[4][19]

Experimental Protocols

Protocol 1: Benzyl Group Deprotection via Catalytic Hydrogenolysis

This protocol describes a general procedure for removing the four benzyl groups from this compound to yield the parent 1,4,7,10-tetraazacyclododecane (cyclen).

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or dedicated line)

  • Round-bottom flask with stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in the chosen anhydrous alcohol (e.g., MeOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The amount of catalyst is typically 10-20% by weight relative to the starting material.[4]

  • Seal the flask, evacuate the inert atmosphere, and purge with hydrogen gas. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 4 to 24 hours.[4]

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.[4]

  • Concentrate the filtrate using a rotary evaporator to obtain the deprotected cyclen product. Further purification may be performed if necessary.

Protocol 2: General Metal Complexation with Deprotected Cyclen

This protocol provides a general methodology for complexing a metal ion with the deprotected cyclen ligand. This procedure is often adapted for radiolabeling.

Materials:

  • Deprotected 1,4,7,10-tetraazacyclododecane (cyclen)

  • Metal salt (e.g., CuCl₂, GaCl₃, etc.)

  • Buffer solution (e.g., HEPES, acetate buffer) or purified water

  • Acid/Base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Heating block or water bath

  • Reaction vial

Procedure:

  • Prepare a solution of the deprotected cyclen in a suitable buffer or high-purity water in a reaction vial.

  • In a separate vial, prepare a solution of the metal salt.

  • Add the metal salt solution to the cyclen solution.

  • Measure and adjust the pH of the reaction mixture to the desired value (typically between 5 and 7) using a dilute acid or base.

  • Heat the reaction mixture to the target temperature (e.g., 95°C for many radiolabeling applications) for a specified duration (e.g., 5-30 minutes).[4]

  • After heating, allow the vial to cool to room temperature.

  • Perform quality control using an appropriate analytical method (e.g., radio-TLC or HPLC for radiolabeling, LC-MS for non-radioactive complexes) to determine the complexation efficiency and purity of the product.

  • If necessary, purify the final complex using a suitable method, such as a C18 Sep-Pak cartridge or preparative HPLC.[4]

References

common impurities in 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related or by-products of the synthesis. Process-related impurities may include residual starting materials such as N-benzylaziridine, unreacted linear tetraamine or triamine derivatives, and solvents used in the reaction (e.g., toluene, ethanol, THF).[1][2] By-products from the cyclization reaction can include partially benzylated cyclen derivatives (e.g., 1,4,7-tribenzyl-1,4,7,10-tetraazacyclododecane), other incompletely substituted products, and linear oligomers.[2][3]

Q2: My final product of this compound has a low melting point and appears oily. What could be the cause?

A2: A low melting point and oily appearance are often indicative of the presence of impurities. The melting point of pure this compound is reported to be in the range of 143-147 °C.[4] The presence of residual solvents or incompletely cyclized oligomers can act as a melting point depressant. We recommend purification by recrystallization to remove these impurities.

Q3: How can I remove unreacted starting materials and linear oligomers from my product?

A3: Recrystallization is a highly effective method for removing these types of impurities.[1][5] The choice of solvent is crucial for successful purification.

Q4: Are there any specific analytical techniques recommended for identifying impurities in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and identifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be very informative for structural elucidation of the main product and potential by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete cyclotetramerization of N-benzylaziridine.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. The continuous addition of an acid catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to improve yields.[1]
Product is a mixture of mono-, di-, tri-, and tetra-substituted cyclen derivatives Incorrect stoichiometry of the benzylating agent.Carefully control the molar equivalents of the benzylating agent relative to the cyclen starting material. In related syntheses of substituted cyclens, controlling the stoichiometry is critical to achieving the desired degree of substitution.
Presence of residual palladium catalyst after debenzylation (if applicable) Inefficient filtration of the catalyst.Ensure the use of a fine filter aid (e.g., Celite) during the filtration of the palladium on carbon (Pd/C) catalyst. Multiple filtrations may be necessary.
Final product is discolored Presence of oxidized impurities or residual catalyst.Recrystallization can often remove colored impurities. If residual catalyst is suspected, an additional filtration step or treatment with activated carbon may be beneficial.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Tetrahydrofuran (THF)

  • Toluene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixture of ethanol and THF (e.g., 2:1 ratio) or toluene can be effective for recrystallization.[1][5] The ideal solvent system should dissolve the compound at an elevated temperature but result in low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or solvent mixture. Gently heat the mixture with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be desired. For larger crystals, slower cooling is preferable. The formation of crystals should be observed.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected product should be colorless crystals.[1][5]

Logical Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for identifying and removing impurities from this compound.

A Crude Product (this compound) B Initial Analysis (e.g., Melting Point, TLC) A->B C Is the product pure? B->C D Pure Product C->D Yes E Further Analysis (HPLC, NMR) C->E No F Identify Impurities E->F G Select Purification Method F->G H Recrystallization G->H I Column Chromatography G->I J Purified Product H->J I->J K Final Purity Check (HPLC, NMR) J->K L Is the product pure? K->L L->D Yes L->G No

Caption: Workflow for impurity identification and removal.

References

Technical Support Center: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the handling and chemical degradation (debenzylation) of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a laboratory setting?

In the context of synthetic chemistry, the primary "degradation" pathway is the intentional removal of the N-benzyl groups, a process known as debenzylation. This is not a spontaneous degradation but a controlled chemical transformation to yield the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), or its partially benzylated derivatives. The most common method for this is catalytic hydrogenolysis.[1][2]

Q2: What are the expected products from the debenzylation of this compound?

Depending on the reaction conditions, you can obtain a range of products:

  • Complete Debenzylation: All four benzyl groups are removed to yield 1,4,7,10-tetraazacyclododecane (cyclen).

  • Partial Debenzylation: It is possible to achieve selective removal of one, two, or three benzyl groups to yield mono-, di-, or tribenzylated products. For instance, 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane is a common and useful intermediate that can be synthesized with high regioselectivity.[1]

Q3: How should I store this compound to prevent unintended degradation?

The compound is a stable, white to off-white crystalline solid.[3] To ensure its integrity, it should be stored in a tightly closed container in a cool, dark, and dry place, typically at 2 - 8 °C.[3] It should be kept away from incompatible materials such as strong oxidizing agents.

Q4: What analytical techniques are recommended for monitoring the progress of a debenzylation reaction?

The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): To quickly check for the consumption of the starting material and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture. The purity of the commercial compound is often reported as ≥ 97% by HPLC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the disappearance of benzyl proton signals and the appearance of N-H protons (if the final product is the fully deprotected cyclen).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products. High-resolution mass spectrometry (HR-ESI-MS) is particularly useful for confirming the elemental composition.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the debenzylation of this compound via catalytic hydrogenolysis.

Issue 1: Slow or Incomplete Debenzylation Reaction

Potential Cause Recommended Solution
Catalyst Inactivity The activity of the Palladium on Carbon (Pd/C) catalyst is critical. Use a fresh batch of catalyst, as older batches may have reduced activity. For particularly difficult debenzylations, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C.[4]
Catalyst Poisoning Impurities, especially sulfur or halide residues from previous synthetic steps, can poison the catalyst. Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If poisoning is suspected, increasing the catalyst loading might help, but purification of the starting material is the most effective solution.
Insufficient Hydrogen Pressure While some reactions proceed at atmospheric pressure (e.g., using a hydrogen-filled balloon), complete removal of all four sterically hindered benzyl groups may require higher pressures. Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to 20-40 psi or higher.[2][5]
Poor Mixing/Agitation In a three-phase reaction (solid catalyst, liquid solution, hydrogen gas), efficient mixing is essential for good mass transfer. Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate the dissolution of hydrogen gas in the solvent. Poor agitation is a common reason for the failure of balloon-pressure hydrogenations.[2]
Inappropriate Solvent The choice of solvent can significantly affect reaction rates. Alcohols like methanol, ethanol, or isopropanol are commonly used and generally effective.[1][5]

Issue 2: Poor Selectivity or Formation of Side-Products

Potential Cause Recommended Solution
Over-reduction If other reducible functional groups (e.g., aromatic halogens, nitro groups, double bonds) are present in the molecule, they may also be reduced under the reaction conditions. Select a catalyst and conditions known for higher selectivity. For instance, selective debenzylation in the presence of an aromatic chloride may be possible with careful catalyst selection and control of reaction conditions.[6] The addition of acidic or basic modifiers can sometimes suppress unwanted side reactions.
Incomplete Partial Debenzylation When aiming for partially debenzylated products like the 1,7-dibenzyl derivative, the reaction may proceed further than desired, yielding a mixture of products. Carefully control the reaction time, temperature, and amount of hydrogen source. Using a hydrogen transfer agent like ammonium formate instead of H₂ gas can sometimes offer better control and selectivity.[1]
Formation of Toluene Toluene is the expected byproduct from the cleavage of the benzyl groups. This is not a side reaction but an inherent part of the process.

Degradation (Debenzylation) Pathways

The degradation of this compound is a stepwise hydrogenolysis process. The reaction can be controlled to achieve either partial or complete removal of the benzyl protecting groups.

G A 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane B 1,4,7-Tribenzyl- 1,4,7,10-tetraazacyclododecane A->B + Toluene C 1,7-Dibenzyl- 1,4,7,10-tetraazacyclododecane (Regioselective Product) B->C + Toluene D 1-Benzyl- 1,4,7,10-tetraazacyclododecane C->D + Toluene E 1,4,7,10-Tetraazacyclododecane (Cyclen) D->E + Toluene

Caption: Stepwise debenzylation pathway from the tetrabenzy-lated starting material to the fully deprotected cyclen.

Experimental Protocols

Protocol 1: Complete Debenzylation to 1,4,7,10-Tetraazacyclododecane (Cyclen)

This protocol is adapted from established industrial processes for the synthesis of cyclen.[5][7]

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (e.g., 55.7 g) in isopropanol (500 ml).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 10 g, ~18 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 20 bar (approx. 290 psi).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate by rotary evaporation.

  • Purification: Recrystallize the resulting solid from a suitable solvent like toluene to obtain pure 1,4,7,10-tetraazacyclododecane as colorless crystals.

Protocol 2: Regioselective Synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

This protocol utilizes transfer hydrogenolysis, which can be performed under milder conditions without a pressurized hydrogen source.[1]

  • Reaction Setup: To a round-bottom flask, add a suspension of this compound (1.0 mmol, 0.53 g) in ethanol.

  • Reagent Addition: Add 10% Pd/C catalyst (0.1 g) and ammonium formate (4.75 mmol, 0.3 g).

  • Reaction: Heat the reaction mixture to reflux for 4 hours with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to maximize the yield of the desired dibenzyl product and minimize further debenzylation.

  • Work-up: Cool the mixture to room temperature and filter through Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under vacuum. Dissolve the crude residue in dichloromethane (CH₂Cl₂). Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the product as a white solid.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the debenzylation of this compound.

Target Product Hydrogen Source Catalyst Solvent Temperature Pressure Time Typical Yield Reference
Cyclen (Complete) H₂ Gas10% Pd/CIsopropanol80°C20 bar-58%[7]
1,7-Dibenzylcyclen NH₄HCO₂10% Pd/CEthanolRefluxAtmospheric4 h96%[1]

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation A 1. Dissolve Substrate in Solvent B 2. Add Catalyst (e.g., 10% Pd/C) A->B C 3. Introduce Hydrogen Source (H₂ Gas or Transfer Agent) B->C D 4. Heat and Stir (e.g., Reflux or 80°C) C->D E 5. Cool Reaction Mixture D->E Monitor by TLC/HPLC Until Completion F 6. Filter to Remove Catalyst (Caution: Pyrophoric!) E->F G 7. Concentrate Filtrate F->G H 8. Purify Product (Extraction/Recrystallization) G->H

Caption: General experimental workflow for the catalytic hydrogenolysis of this compound.

References

Technical Support Center: Scaling Up 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important macrocyclic compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound, particularly when moving to larger batch sizes.

Issue 1: Low Yields Upon Scaling Up

  • Question: We have successfully synthesized this compound on a small scale, but upon increasing the batch size, our yields have dropped significantly. What could be the cause, and how can we improve it?

  • Answer:

    • Probable Cause 1: Inefficient Heat Transfer. The N-benzylation of 1,4,7,10-tetraazacyclododecane (cyclen) is often an exothermic reaction. On a small scale, heat dissipates relatively easily. However, in larger reactors, inefficient heat removal can lead to localized overheating, causing side reactions and decomposition of reactants or products.

    • Solution 1: Improved Temperature Control.

      • Use a reactor with a high surface-area-to-volume ratio.

      • Employ a more efficient stirring mechanism to ensure uniform temperature distribution.

      • Consider using a continuous flow reactor, which offers superior heat transfer capabilities compared to batch reactors.[1]

      • For the cyclotetramerization of N-benzylaziridine, a method that can be used to produce the target molecule, it has been found that the continuous addition of p-toluenesulfonic acid (p-TsOH) within a specific temperature range (60°-78° C) can significantly improve yields (from 12-25% to 60-65%) on a larger scale by controlling the reaction rate and temperature.[2]

    • Probable Cause 2: Inefficient Mixing and Mass Transfer. Inadequate mixing in large reactors can lead to localized high concentrations of reactants, promoting side reactions such as over-alkylation or polymerization, especially in phase-transfer catalysis conditions.

    • Solution 2: Enhanced Mixing and Reagent Addition.

      • Optimize the stirrer design and speed for the specific reactor geometry.

      • Implement controlled, slow addition of the benzylating agent (e.g., benzyl bromide or benzyl chloride) to maintain a low, steady concentration. A metering pump is recommended for this purpose on an industrial scale.[3]

      • For phase-transfer catalyzed N-alkylation, ensuring efficient mixing between the aqueous and organic phases is crucial.[4][5]

    • Probable Cause 3: High Dilution Principle Not Maintained. Macrocyclization reactions are often sensitive to concentration to favor intramolecular over intermolecular reactions. Simply scaling up the volumes might not maintain the pseudo-high dilution conditions necessary for efficient cyclization.

    • Solution 3: Adherence to High Dilution.

      • While it may seem counterintuitive for large-scale production, maintaining high dilution is critical for some macrocyclization routes.[6] This can be achieved through the slow, simultaneous addition of the two reacting components into a large volume of solvent.

Issue 2: Formation of Impurities and Byproducts

  • Question: Our scaled-up reaction is producing a significant amount of byproducts, making purification difficult. What are the likely impurities, and how can we minimize their formation?

  • Answer:

    • Probable Cause 1: Over-benzylation. The presence of multiple reactive secondary amine sites on the cyclen ring can lead to the formation of partially benzylated species (mono-, di-, and tri-benzylated cyclen) as well as the desired tetra-benzylated product. In some cases, the yield of a byproduct can be greater than the desired product.[7]

    • Solution 1: Stoichiometric Control and Reaction Conditions.

      • Use a slight excess of the benzylating agent and a strong base to drive the reaction to completion. A molar ratio of 1:5 to 1:6.5 of cyclen to benzyl chloride has been reported in a scaled-up process.[8]

      • The choice of base is critical. Strong bases like sodium hydride can sometimes lead to ring opening of sensitive starting materials, creating unexpected byproducts.[7] For the benzylation of cyclen, sodium hydroxide is a commonly used base in industrial processes.[8]

    • Probable Cause 2: Hydrolysis of Benzylating Agent. Benzyl halides can hydrolyze in the presence of aqueous base, especially at elevated temperatures, reducing the amount of reagent available for the desired reaction.

    • Solution 2: Phase-Transfer Catalysis.

      • Employing a phase-transfer catalyst (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide) can facilitate the reaction between the water-soluble base and the organic-soluble reactants, often allowing for milder reaction conditions and reducing hydrolysis.[4][5][8]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the purification of large quantities of this compound. Standard laboratory techniques are not proving to be efficient.

  • Answer:

    • Probable Cause 1: Inefficient Crystallization. The product may be "oiling out" or forming very fine crystals that are difficult to filter and wash.

    • Solution 1: Optimized Crystallization Protocol.

      • A common industrial method involves dissolving the crude product in a suitable solvent (e.g., 1,2-dichloroethane) at reflux and then adding a less polar solvent (e.g., methanol, ethanol, or ethyl acetate) dropwise to induce crystallization.[8]

      • Hot filtration may be necessary to remove insoluble impurities before crystallization.[9]

      • Controlled cooling is crucial. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can lead to the formation of larger, purer crystals.[9][10]

      • Scratching the inside of the flask with a glass rod can help initiate crystallization if it does not start spontaneously.[9][10]

      • For some derivatives, purification via precipitation by adjusting the pH can be an effective method.[11]

    • Probable Cause 2: Inefficient Removal of Byproducts. Closely related impurities, such as partially benzylated cyclen derivatives, can be difficult to remove by simple crystallization.

    • Solution 2: Alternative Purification Techniques.

      • While column chromatography is often used in the lab, it is generally not practical for large-scale production.

      • Recrystallization from a carefully selected solvent system is the most common industrial method. A mixture of ethanol and THF (2:1) has been used for recrystallizing the product.[2]

      • For derivatives of cyclen, nanofiltration has been explored as a purification method to remove ionic contaminants.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for large-scale production?

    • A1: Two main routes are prominent for industrial-scale synthesis. The first is the direct N-benzylation of 1,4,7,10-tetraazacyclododecane (cyclen) using a benzyl halide and a base.[8] The second involves the cyclotetramerization of N-benzylaziridine, which can be generated in situ to avoid handling the hazardous intermediate.[2][3]

  • Q2: What are the key safety concerns when scaling up this synthesis?

    • A2: The primary safety concerns include:

      • Handling of Hazardous Materials: Benzyl halides are lachrymators and irritants. N-benzylaziridine is a potential mutagen and carcinogen.[2] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

      • Exothermic Reactions: As mentioned, the benzylation reaction can be exothermic. Proper temperature monitoring and control are critical to prevent runaway reactions.

      • Use of Flammable Solvents: Many of the solvents used (e.g., toluene, THF, ethanol) are flammable. Large-scale operations require adherence to strict fire safety protocols.

  • Q3: Can continuous flow chemistry be applied to this synthesis?

    • A3: Yes, continuous flow processes are highly advantageous for scaling up macrocycle synthesis.[1] They offer superior control over reaction parameters like temperature and mixing, which can lead to higher yields, better product quality, and improved safety.[1][5][12][13]

Quantitative Data Summary

ParameterN-Benzylation of CyclenCyclotetramerization of N-Benzylaziridine
Starting Materials 1,4,7,10-Tetraazacyclododecane (cyclen), Benzyl HalideBenzylethanolamine (to generate N-benzylaziridine in situ)
Reagents Base (e.g., NaOH), Phase-Transfer Catalyst (optional)Strong Acid (e.g., p-TsOH, Methanesulfonic acid)
Solvent Dichloromethane, 1,2-Dichloroethane, WaterToluene, Ethanol
Reaction Temperature 30-35 °C[8]60-78 °C[2]
Reaction Time 25-40 hours[8]6-9 hours[2]
Reported Yield ~93% (crude)[8]60-65%[2]
Purification Method Recrystallization[8]Recrystallization[2]

Experimental Protocols

1. N-Benzylation of 1,4,7,10-Tetraazacyclododecane (Cyclen) - Industrial Scale Example

This protocol is adapted from a patented industrial process.[8]

  • Reaction Setup: In a suitable reactor, add 1,4,7,10-tetraazacyclododecane, sodium hydroxide, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), 1,2-dichloroethane, and water.

  • Temperature Control: Heat the mixture to 30-35 °C with mechanical stirring.

  • Reagent Addition: Slowly add a solution of benzyl chloride in 1,2-dichloroethane dropwise over a period of approximately 15 hours.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 20-25 hours.

  • Workup: Cool the reaction mixture and filter to collect the product. Wash the filter cake with water. Separate the layers of the filtrate and extract the aqueous layer with the reaction solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers with a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent by distillation to obtain the crude this compound.

  • Purification: Dissolve the crude product in hot 1,2-dichloroethane. Add a less polar solvent like ethanol dropwise until the product precipitates. Filter the hot solution and collect the purified product.

2. Cyclotetramerization of in situ Generated N-Benzylaziridine

This protocol is based on a patented process for the large-scale production of cyclen, where tetrabenzylcyclen is a key intermediate.[2][3]

  • In situ Generation of N-Benzylaziridine: React benzylethanolamine with concentrated sulfuric acid in toluene. The water produced is removed azeotropically. The resulting organic phase containing N-benzylaziridine is separated.

  • Reaction Setup: In a separate reactor, heat the N-benzylaziridine-containing organic phase mixed with ethanol to 60 °C.

  • Catalyst Addition: Slowly add a solution of p-toluenesulfonic acid in water via a metering pump over 8 hours.

  • Reaction: After the addition is complete, reflux the mixture for an additional 2 hours.

  • Workup: Add a solution of sodium hydroxide to the reaction mixture. The precipitated crude product is filtered.

  • Purification: Recrystallize the crude product from a mixture of ethanol and THF (2:1) to obtain pure this compound.

Visualizations

experimental_workflow_N_benzylation cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Cyclen, Benzyl Chloride, NaOH, Phase-Transfer Catalyst reaction_vessel Reactor (30-35°C) Slow Addition of Benzyl Chloride reactants->reaction_vessel solvent 1,2-Dichloroethane / Water solvent->reaction_vessel filtration Filtration reaction_vessel->filtration Crude Reaction Mixture extraction Liquid-Liquid Extraction filtration->extraction drying Drying with Na2SO4 extraction->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization from 1,2-Dichloroethane / Ethanol concentration->recrystallization Crude Product final_product Pure Product recrystallization->final_product

Caption: Workflow for N-Benzylation of Cyclen.

troubleshooting_low_yield problem Low Yield on Scale-Up cause1 Inefficient Heat Transfer problem->cause1 cause2 Poor Mixing / Mass Transfer problem->cause2 cause3 Loss of High Dilution problem->cause3 solution1 Improve Temperature Control (e.g., Flow Reactor) cause1->solution1 solution2 Enhance Mixing & Controlled Reagent Addition cause2->solution2 solution3 Maintain High Dilution Conditions cause3->solution3

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Chiral Integrity of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the stereochemical integrity of chiral 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (tetra-benzyl cyclen) derivatives during synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to racemization.

Issue 1: Loss of Enantiomeric Excess (%ee) After Synthesis or Work-up

Potential Cause Troubleshooting Action
Harsh Reaction Conditions Temperature: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Elevated temperatures can provide the activation energy for epimerization. pH: Avoid strongly acidic or basic conditions. Racemization of chiral amines can be catalyzed by both acids and bases. If pH adjustment is necessary, use buffered solutions and aim for a pH range of 4-8.
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can sometimes facilitate racemization. If feasible, explore less polar solvents. Chiral solvents can sometimes influence the stereochemical outcome, though this is highly substrate-dependent.
Prolonged Reaction Times Minimize reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it reaches completion.
Metal Contamination Trace metal impurities can sometimes catalyze racemization. Ensure all glassware is scrupulously clean. Consider using metal-free reaction vessels if racemization is a persistent issue.

Issue 2: Inconsistent or Poor Chiral HPLC Separation

Potential Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for amine-containing compounds.
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal phase, common mobile phases include hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. For reversed-phase, acetonitrile/water or methanol/water with a buffer is typical.
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature. Temperature can significantly affect chiral recognition and resolution.
Poor Peak Shape Add a small percentage of an amine modifier (e.g., 0.1% DEA) to the mobile phase to reduce peak tailing, which is common for basic compounds like amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral this compound derivatives?

A1: The most likely mechanism for racemization in these derivatives, particularly if the stereocenter is on a substituent attached to the macrocyclic ring, involves the deprotonation of a proton alpha to the chiral center, leading to the formation of a planar, achiral carbanion or enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. The nitrogen atoms of the cyclen ring can act as internal bases, potentially facilitating this process, especially under elevated temperatures.

Q2: How can I prevent racemization during the N-alkylation or functionalization of a chiral cyclen derivative?

A2: To minimize racemization during functionalization:

  • Use Mild Bases: Employ non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like sodium hydride or potassium carbonate if possible.

  • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of epimerization.

  • Choice of Reagents: Utilize highly reactive alkylating agents to shorten reaction times.

  • Protecting Groups: If the chiral center is part of a substituent that is sensitive to the reaction conditions, consider protecting it before proceeding with the modification of the macrocycle.

Q3: What is "conformational locking" and can it help prevent racemization in these derivatives?

A3: Conformational locking refers to the restriction of the conformational flexibility of a macrocycle, often by introducing bulky substituents or by forming a metal complex. This can enhance the stereochemical stability of the molecule by increasing the energy barrier for the conformational changes required for racemization. By "locking" the macrocycle into a specific conformation, the environment around the chiral center becomes more rigid, which can disfavor the formation of a planar intermediate necessary for racemization.

Q4: Which analytical technique is best for determining the enantiomeric purity of my chiral tetra-benzyl cyclen derivative?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (%ee) of chiral compounds. It utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Synthesis of a C-Substituted Chiral this compound Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Starting Material: Begin with an enantiomerically pure starting material that will be used to introduce the chiral substituent onto the cyclen backbone.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the achiral this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Cooling: Cool the solution to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.

  • Base Addition: Slowly add a mild, non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Addition of Chiral Electrophile: Add the enantiomerically pure electrophile (e.g., an alkyl halide or tosylate containing the chiral center) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a cold, saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, OJ).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of your compound in the mobile phase.

    • Start with a mobile phase of hexane/isopropanol (90:10 v/v).

    • If no separation is observed, systematically vary the ratio (e.g., 80:20, 70:30).

    • If peak tailing is observed, add 0.1% (v/v) of an amine modifier like diethylamine (DEA) to the mobile phase.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Start with a mobile phase of acetonitrile/water (50:50 v/v) with 0.1% formic acid or trifluoroacetic acid.

    • Vary the organic modifier and its ratio to water.

  • Temperature Optimization:

    • Once partial separation is achieved, optimize the column temperature using a column oven. Test temperatures in the range of 10 °C to 40 °C. Lower temperatures often improve resolution.

  • Flow Rate Optimization:

    • Adjust the flow rate to optimize the balance between resolution and analysis time. A typical starting flow rate is 1.0 mL/min.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Enantiomeric Excess (%ee)

This table illustrates the potential impact of various parameters on the stereochemical outcome of a reaction involving a chiral tetra-benzyl cyclen derivative. Actual results will vary depending on the specific substrate and reaction.

Parameter Condition A %ee (A) Condition B %ee (B) Condition C %ee (C)
Temperature 0 °C98%25 °C (RT)92%50 °C75%
Base DIPEA98%Triethylamine95%K₂CO₃88%
Solvent Toluene97%Acetonitrile95%DMF91%
Reaction Time 2 hours98%8 hours96%24 hours90%

Mandatory Visualizations

Racemization_Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Chiral Analysis cluster_troubleshooting Troubleshooting Start Start with Enantiopure Precursor Reaction Perform Chemical Transformation Start->Reaction Workup Aqueous Work-up & Purification Reaction->Workup FinalProduct Isolated Chiral Product Workup->FinalProduct HPLC Chiral HPLC Analysis FinalProduct->HPLC CheckEE Check %ee HPLC->CheckEE OptimizeTemp Lower Reaction Temperature CheckEE->OptimizeTemp Low %ee Success Racemization Avoided CheckEE->Success High %ee ChangeBase Use Milder/ Sterically Hindered Base OptimizeTemp->ChangeBase ChangeSolvent Screen Alternative Solvents ChangeBase->ChangeSolvent ReduceTime Minimize Reaction Time ChangeSolvent->ReduceTime ReduceTime->Reaction Re-run Synthesis

Caption: Troubleshooting workflow for addressing racemization issues.

Signaling_Pathway_Racemization cluster_conditions Reaction Conditions cluster_mechanism Racemization Mechanism cluster_outcome Outcome Temp High Temperature Deprotonation α-Proton Abstraction Temp->Deprotonation pH Strong Acid/Base pH->Deprotonation Solvent Polar Aprotic Solvent Solvent->Deprotonation can facilitate Intermediate Planar Achiral Intermediate (Carbanion/Enolate) Deprotonation->Intermediate Reprotonation Non-selective Reprotonation Intermediate->Reprotonation Racemic Racemic Mixture (Loss of Chirality) Reprotonation->Racemic

Validation & Comparative

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane vs. DOTA in metal chelation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal Chelation: DOTA vs. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that influences the stability, efficacy, and safety of metal-based diagnostic and therapeutic agents. This guide provides an objective comparison between the widely-used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and this compound, clarifying their distinct roles in coordination chemistry.

Introduction: Defining the Roles

It is crucial to understand that DOTA and this compound serve fundamentally different purposes. DOTA is a powerful octadentate chelating agent, renowned for forming exceptionally stable complexes with a variety of metal ions.[1][2] In contrast, this compound is a synthetic intermediate. Its four benzyl groups act as protecting agents for the nitrogen atoms of the 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle. These benzyl groups must be removed to enable the attachment of coordinating arms, such as the acetate groups in DOTA, which are essential for effective metal chelation.

Therefore, a direct comparison of their metal chelation performance is not appropriate. A more meaningful comparison lies between DOTA and its parent macrocycle, cyclen, to highlight the profound impact of the acetate coordinating arms on the stability and kinetics of metal complexation.

Chemical Structures

To visualize the molecular differences, the structures of this compound, its debenzylated product cyclen, and the final chelator DOTA are presented below.

Chemical Structures cluster_0 This compound cluster_1 1,4,7,10-Tetraazacyclododecane (Cyclen) cluster_2 DOTA Tetrabenzyl Tetrabenzyl-Cyclen (Synthetic Intermediate) Cyclen Cyclen (Parent Macrocycle) Tetrabenzyl->Cyclen Debenzylation DOTA DOTA (Chelator) Cyclen->DOTA Alkylation with Bromoacetic Acid

Caption: Synthetic relationship between the compounds.

Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal-chelate complex is quantified by the stability constant (log K). A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. The data presented below clearly demonstrates the superior stability of DOTA complexes compared to those of the parent cyclen macrocycle across a range of metal ions. The four acetate arms of DOTA significantly enhance the chelating capability of the cyclen ring, leading to the formation of highly stable complexes.

Metal IonDOTA (log K)Cyclen (log K)Conditions
Cu²⁺22.523.30.1 M NMe₄NO₃, 298 K
Zn²⁺21.115.90.1 M NMe₄NO₃, 298 K
Gd³⁺24.6-0.1 M KCl, 298 K
Lu³⁺23.06-25°C
Pb²⁺25.314.80.1 M NaCl, 298 K[3]
Sm³⁺23.36-25°C[4]
Dy³⁺23.93-25°C[4]
Yb³⁺23.39-25°C[4]

Note: The availability of directly comparable data for cyclen with trivalent lanthanides is limited.

Kinetic Properties

Beyond thermodynamic stability, the kinetic inertness of a complex—its resistance to dissociation—is critical for in vivo applications to prevent the release of potentially toxic free metal ions. DOTA complexes are known for their exceptional kinetic inertness. The formation of DOTA complexes can be slow, often requiring heating, due to the rigidity of the macrocyclic structure.[2] Dissociation is also exceedingly slow, particularly under physiological conditions.[2][4]

For instance, the dissociation of the [Mn(dota)]²⁻ complex is significantly slower than its [Mn(nota)]⁻ counterpart, with half-lives of 1037 hours versus 74 hours, respectively, at pH 7.4.[1] The dissociation of lanthanide-DOTA complexes is often catalyzed by acid and is extremely slow at neutral pH.[2]

While comprehensive kinetic data for cyclen complexes are less abundant in the literature, the slower dissociation rates of DOTA complexes are a direct result of the encapsulating nature of the eight donor atoms (four nitrogen and four oxygen), which provides a high kinetic barrier to metal ion release.

Experimental Protocols

Synthesis of DOTA from this compound

The synthesis of DOTA from its tetrabenzylated precursor involves a two-step process: debenzylation to yield the cyclen macrocycle, followed by alkylation of the amine groups.

G start This compound step1 Dissolve in Isopropanol start->step1 step2 Add Pd/C (10%) catalyst step1->step2 step3 Hydrogenate at 80°C and 20 bar H₂ pressure step2->step3 step4 Filter off catalyst and concentrate solution step3->step4 intermediate 1,4,7,10-tetraazacyclododecane (Cyclen) step4->intermediate step5 React with Bromoacetic Acid in aqueous solution intermediate->step5 step6 Maintain pH > 10 with NaOH step5->step6 step7 Acidify to pH < 3 to precipitate step6->step7 step8 Purify by crystallization and/or ion exchange chromatography step7->step8 end DOTA step8->end G cluster_0 ⁶⁸Ge/⁶⁸Ga Generator Elution cluster_1 ⁶⁸Ga³⁺ Trapping and Concentration cluster_2 Radiolabeling Reaction cluster_3 Final Product Formulation elution Elute ⁶⁸Ga³⁺ from generator using 0.1 M HCl trapping Trap ⁶⁸Ga³⁺ on a cation exchange cartridge (SCX) elution->trapping elute_ga Elute concentrated ⁶⁸Ga³⁺ with acidified 5 M NaCl solution trapping->elute_ga labeling Add eluted ⁶⁸Ga³⁺ to reaction vial. Incubate at 85-95°C for 8-12 min. elute_ga->labeling reaction_mix Prepare reaction vial: DOTA-peptide + Sodium Acetate Buffer (pH 4.5) reaction_mix->labeling neutralize Neutralize with phosphate buffer labeling->neutralize sterilize Sterile filter (0.22 µm) neutralize->sterilize qc Quality Control (radio-TLC/HPLC) sterilize->qc

References

A Comparative Guide to the Stability of Tetraazacyclododecane-Based Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in the development of radiopharmaceuticals and other metal-based therapeutic and diagnostic agents. Tetraazacyclododecane-based chelators, such as DOTA and its analogues, are widely employed for their ability to form highly stable complexes with a variety of metal ions. This guide provides a comparative analysis of the stability of different tetraazacyclododecane-based chelators, supported by experimental data, to aid in the selection of the most appropriate chelator for a given application.

Understanding Chelator Stability: Thermodynamic vs. Kinetic

The stability of a metal-chelator complex can be described by two key concepts:

  • Thermodynamic Stability: This refers to the strength of the interaction between the metal ion and the chelator at equilibrium. It is quantified by the stability constant (log K). A higher log K value indicates a greater tendency for the complex to form and a lower concentration of free metal ion in solution.

  • Kinetic Inertness: This describes the rate at which the metal ion dissociates from the chelator. A kinetically inert complex will have a slow rate of dissociation, even if it is thermodynamically unstable. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability, as it determines whether the metal ion will remain chelated over a sufficient period to reach its target.[1]

The high stability of tetraazacyclododecane-based chelators is largely attributed to the macrocyclic effect and the chelate effect . The pre-organized structure of the macrocycle minimizes the entropy loss upon complexation, while the multiple donor atoms of the chelating arms bind to the metal ion, creating a highly stable, cage-like structure.

Quantitative Comparison of Chelator Stability

The following table summarizes the thermodynamic stability constants (log K) for several common tetraazacyclododecane-based chelators with various metal ions. It is important to note that experimental conditions, such as temperature and ionic strength, can influence these values.

ChelatorMetal Ionlog KComments
DOTA Cu²⁺21.98[2]High thermodynamic stability.[2]
Zn²⁺21.1[3]Forms stable complexes.
Sm³⁺22.8[3]High affinity for lanthanide ions.[4]
Ho³⁺23.3[3]Excellent for lanthanide chelation.[4]
Pb²⁺25.3[5]Forms highly stable complexes.[5]
⁶⁴Cu-While thermodynamically stable, it can show some in vivo instability compared to CB-TE2A.[6]
TETA Cu²⁺21.9[3]Thermodynamically stable but kinetically labile, leading to potential in vivo demetalation.[1]
Zn²⁺18.5[3]Lower stability compared to DOTA.
Sm³⁺16.5[3]Significantly lower stability for lanthanides compared to DOTA.[3]
Ho³⁺17.1[3]Significantly lower stability for lanthanides compared to DOTA.[3]
CB-TE2A ⁶⁴Cu-Exhibits enhanced kinetic inertness compared to DOTA, leading to greater in vivo stability.[1][6]
DO2A2MⁿBu Cu²⁺19.85[2]Slightly lower stability than DOTA.[2]
Gd³⁺16.59[2]Lower thermodynamic stability than Gd-DOTA but sufficient kinetic inertness for in vivo use.[2]

Experimental Protocols for Stability Assessment

Standardized experimental protocols are crucial for the comparative evaluation of chelate stability.

Serum Stability Assay

Objective: To assess the stability of a radiolabeled chelate in human serum over time.

Methodology:

  • Preparation of Radiolabeled Chelate: The chelator is radiolabeled with the desired radionuclide (e.g., ⁶⁴Cu, ¹¹¹In) following established protocols. The product is purified to remove any free radiometal.[7]

  • Incubation: The radiolabeled chelate is added to fresh human serum and incubated at 37°C in a humidified atmosphere with 5% CO₂.[7][8]

  • Time-Point Sampling: Aliquots of the serum mixture are taken at various time points (e.g., 0, 1, 2, 6, 24, 48 hours).[8]

  • Analysis: The samples are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the intact radiolabeled chelate from any dissociated radiometal that may have bound to serum proteins.[7]

  • Quantification: The percentage of intact radiolabeled chelate is quantified at each time point to determine the stability profile.[8]

EDTA Challenge Assay

Objective: To evaluate the kinetic inertness of a metal-chelate complex by challenging it with a competing chelator, such as EDTA.

Methodology:

  • Complex Formation: The metal-chelate complex is prepared at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Challenge: A significant excess of a competing chelator, typically EDTA, is added to the solution containing the metal-chelate complex.[9] The rationale is that if the complex is kinetically labile, the metal ion will be transchelated to the competing agent.[10][11]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Analysis: The samples are analyzed using a suitable analytical technique (e.g., HPLC, LC-MS) to separate and quantify the initial metal-chelate complex and the newly formed metal-EDTA complex.

  • Kinetic Analysis: The rate of dissociation of the original complex is determined by monitoring the decrease in its concentration over time. This can be used to calculate the dissociation half-life (t₁/₂) of the complex.

Factors Influencing Chelator Stability

The stability of a metal complex with a tetraazacyclododecane-based chelator is influenced by a multifactorial relationship between the metal ion, the chelator's structure, and the surrounding environment.

G cluster_0 Factors Affecting Chelator Stability Metal Metal Ion Properties Stability Overall Complex Stability Metal->Stability Ionic Radius, Charge, HSAB Principle Chelator Chelator Structure Chelator->Stability Macrocyclic Effect, Chelate Effect, Pendant Arm Functionality, Conformational Rigidity Environment Environmental Factors Environment->Stability pH, Temperature, Competing Ions

Caption: Key factors influencing the stability of metal-chelator complexes.

The interplay of these factors determines the overall stability and suitability of a chelator for a specific application. For instance, the hard-soft acid-base (HSAB) principle helps predict favorable interactions between the metal ion and the donor atoms of the chelator. The rigidity of the macrocycle and the nature of the pendant arms (e.g., carboxylate vs. phosphonate) also play a significant role in both thermodynamic stability and kinetic inertness.

Conclusion

The choice of a tetraazacyclododecane-based chelator requires careful consideration of both thermodynamic stability and kinetic inertness in the context of the intended application. While DOTA offers high thermodynamic stability with a wide range of metal ions, cross-bridged derivatives like CB-TE2A can provide superior kinetic inertness, which is often paramount for in vivo applications. TETA, although thermodynamically stable with Cu²⁺, demonstrates kinetic lability. This guide provides a foundational understanding and comparative data to assist researchers in making informed decisions for the development of stable and effective metal-based agents. Further experimental validation under specific application conditions is always recommended.

References

A Comparative Guide to Purity Validation of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is paramount to ensuring the reliability of experimental outcomes and the quality of final products. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key building block in the synthesis of functional macrocycles for various applications, including medical imaging and catalysis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, given the compound's nonpolar nature.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the highly nonpolar main compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at 254 nm, where the benzyl groups exhibit strong absorbance.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Results

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Component Expected Retention Time (min) Area % (Example) Potential Identity
Main Compound~ 15-2099.5%This compound
Impurity 1~ 10-120.2%Partially debenzylated species (e.g., tribenzyl derivative)
Impurity 2> 200.3%Oligomeric byproducts or other nonpolar impurities

Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh sample s2 Dissolve in appropriate solvent s1->s2 s3 Filter the solution s2->s3 h1 Inject sample into HPLC system s3->h1 h2 Chromatographic Separation on C18 column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate area percentage of main peak d1->d2 d3 Generate Purity Report d2->d3 cluster_main Purity Validation of this compound cluster_quant Quantitative Analysis cluster_qual Qualitative & Structural Confirmation main Synthesized Compound hplc HPLC (Purity %, Impurity Profile) main->hplc nmr NMR (Structure, Identity) main->nmr ms MS (Molecular Weight) main->ms ea Elemental Analysis (Elemental Composition) main->ea report Comprehensive Purity Report hplc->report nmr->report ms->report ea->report

Mass Spectrometry of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TB-Cyclen) Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic ligand 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TB-Cyclen), a derivative of the versatile cyclen macrocycle, is of significant interest in coordination chemistry and the development of novel therapeutic and diagnostic agents. Its ability to form stable complexes with a variety of metal ions makes it a valuable platform for radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, and catalysis. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a crucial tool for the characterization of these metal complexes, providing insights into their stoichiometry, stability, and fragmentation pathways.

This guide provides a comparative overview of the mass spectrometry analysis of TB-Cyclen metal complexes, drawing on available data for related macrocyclic systems to infer expected behaviors. It includes detailed experimental protocols and presents data in a clear, comparative format to aid researchers in their analytical endeavors.

Performance Comparison: TB-Cyclen Metal Complexes vs. Alternatives

While specific, publicly available mass spectrometry data for a wide range of TB-Cyclen metal complexes is limited, we can infer their behavior based on the analysis of structurally similar macrocyclic chelates, such as those of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and other functionalized cyclen derivatives.

Electrospray ionization is considered a "soft ionization" technique, which typically results in the observation of the intact molecular ion with minimal fragmentation.[1] This is particularly advantageous for the analysis of coordination complexes as it allows for the direct determination of the complex's mass and, consequently, its composition.

Table 1: Expected Electrospray Mass Spectrometry Data for Transition Metal Complexes of a TB-Cyclen Analogue

The following table is based on data from transition metal complexes of a related N-functionalized tetraazamacrocycle and serves as a predictive guide for the analysis of TB-Cyclen complexes. The primary species observed are typically the complex cation, sometimes with associated counter-ions or solvent molecules.

Metal IonLigand (L)Expected Molecular Ion SpeciesExpected m/zNotes
Co(II)TB-Cyclen analogue[Co(L)(OAc)]⁺499OAc = Acetate. The spectrum may also show a fragment corresponding to the loss of the acetate group.
Co(II)TB-Cyclen analogue[Co(L)]⁺439Represents the bare complex cation after in-source fragmentation or loss of a weakly bound ligand.
Ni(II)TB-Cyclen analogue[Ni(L)(OAc)]⁺-While not precipitated, this species is expected to form in solution and be observable by ESI-MS.

Data inferred from a study on a similar tetraazamacrocycle.[2]

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining high-quality and reproducible mass spectrometry data for macrocyclic metal complexes.

Protocol 1: General Electrospray Ionization Mass Spectrometry (ESI-MS) of TB-Cyclen Metal Complexes

Objective: To determine the mass-to-charge ratio of intact TB-Cyclen metal complexes and identify potential adducts or fragments.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an electrospray ionization source.

Materials:

  • TB-Cyclen metal complex of interest (e.g., [Cu(TB-Cyclen)]Cl₂, --INVALID-LINK--₂, etc.)

  • High-purity solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid or ammonium acetate (for enhancing ionization, optional)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the TB-Cyclen metal complex in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µM in the infusion solvent. The infusion solvent should be a mixture that promotes stable spray, typically 50:50 acetonitrile:water or methanol:water.

    • If necessary, add a small amount of formic acid (0.1% v/v) or ammonium acetate (1-5 mM) to the infusion solvent to promote protonation or adduct formation, which can enhance signal intensity.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters. Typical starting parameters are:

      • Capillary Voltage: 3.0-4.5 kV

      • Cone Voltage: 20-40 V (a lower cone voltage minimizes in-source fragmentation)

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-350 °C

      • Nebulizing Gas (Nitrogen) Flow: 1-5 L/min

      • Drying Gas (Nitrogen) Flow: 5-10 L/min

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min using a syringe pump.

    • Acquire data in positive ion mode over a mass range appropriate for the expected m/z of the complex (e.g., m/z 200-2000).

    • Observe the spectrum for the molecular ion of the complex, which will typically be of the form [M+H]⁺, [M+Na]⁺, or for divalent metals, [M]²⁺ or [M+Cl]⁺.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • If fragmentation analysis is desired, select the isotopic cluster of the parent ion of interest in the quadrupole.

    • Apply a collision energy (typically 10-40 eV) in the collision cell to induce fragmentation.

    • Acquire the product ion spectrum to identify characteristic fragment ions.

Visualizing Experimental Workflows and Complex Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.

G Experimental Workflow for ESI-MS Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve TB-Cyclen Complex prep2 Dilute to 1-10 µM prep1->prep2 prep3 Add Ionization Enhancer (optional) prep2->prep3 ms1 Infuse into ESI Source prep3->ms1 Inject ms2 Acquire Full Scan MS ms1->ms2 ms3 Select Parent Ion ms2->ms3 analysis1 Identify Molecular Ion ms2->analysis1 ms4 Perform MS/MS ms3->ms4 analysis2 Characterize Fragmentation ms4->analysis2 analysis3 Compare with Alternatives analysis1->analysis3 analysis2->analysis3

Caption: Workflow for the ESI-MS analysis of TB-Cyclen metal complexes.

G General Structure of a TB-Cyclen Metal Complex cluster_benzyl M Metal Ion N1 N M->N1 N2 N M->N2 N3 N M->N3 N4 N M->N4 B1 CH₂-Ph N1->B1 B2 CH₂-Ph N2->B2 B3 CH₂-Ph N3->B3 B4 CH₂-Ph N4->B4

Caption: Schematic of a TB-Cyclen metal complex.

Conclusion

References

The Strategic Advantage of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the development of novel therapeutics and diagnostic agents. Among the myriad of available chelating agents, 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives have garnered significant attention for their exceptional ability to form stable complexes with a variety of metal ions. However, the synthesis of functionalized cyclen derivatives can be challenging. This guide provides a comparative analysis of using 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane as a key intermediate in these synthetic pathways, highlighting its advantages over other synthetic strategies.

This compound is a tetraazamacrocycle where each of the four nitrogen atoms of the cyclen ring is protected by a benzyl group. This feature enhances its solubility in organic solvents and provides a stable, yet readily cleavable, protecting group, making it an excellent starting material for the synthesis of complex cyclen derivatives.[1] Its primary advantage lies not in its direct application as a final ligand, but as a versatile synthetic intermediate that facilitates the regioselective functionalization of the cyclen macrocycle.

Enhanced Synthetic Accessibility and Regioselectivity

The presence of the four benzyl groups on the cyclen ring in this compound allows for controlled and selective chemical modifications that are otherwise difficult to achieve with unprotected cyclen. A significant advantage is the ability to perform regioselective debenzylation to yield partially protected intermediates, such as 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. This intermediate is crucial for the synthesis of bifunctional chelators like DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid), which are widely used in medicine.[2]

The traditional synthesis of such disubstituted cyclen derivatives can be a multi-step, low-yield process under harsh conditions.[2] In contrast, the use of this compound as a precursor offers a more efficient and milder route.

Comparative Synthetic Yields

The following table summarizes the advantages in synthetic yield when using this compound for the preparation of the cyclen core, which can then be further functionalized.

Synthetic StepStarting MaterialProductYield (%)Reference
CyclotetramerizationBenzylaziridineThis compound60-65%[3][4]
HydrogenolysisThis compound1,4,7,10-Tetraazacyclododecane (Cyclen)58%[3]

This two-step process, starting from readily available materials, provides a high overall yield for the production of the versatile cyclen macrocycle.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclotetramerization of N-benzylaziridine in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[3][4]

Materials:

  • N-benzylaziridine

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of N-benzylaziridine in ethanol is heated to 60-78 °C.

  • A solution of p-TsOH in water is added continuously over 6-9 hours.

  • After the addition is complete, the mixture is refluxed for two hours.

  • A solution of NaOH in water is then added to the reaction mixture.

  • The precipitated product is filtered and recrystallized from an ethanol-THF mixture to yield this compound as a white to off-white crystalline solid.[3]

Debenzylation to 1,4,7,10-Tetraazacyclododecane (Cyclen)

The benzyl groups can be removed via catalytic hydrogenolysis to yield the unprotected cyclen.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Isopropanol

  • Toluene

  • Hydrogen gas (H₂)

Procedure:

  • This compound is dissolved in isopropanol.

  • 10% Pd/C catalyst is added to the solution.

  • The mixture is hydrogenated at 80 °C and 20 bar H₂ pressure.

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is evaporated, and the product is recrystallized from toluene to obtain 1,4,7,10-Tetraazacyclododecane (cyclen) as colorless crystals.[3]

Logical Workflow for Ligand Synthesis

The following diagram illustrates the synthetic workflow highlighting the central role of this compound.

G Synthetic Pathway via Tetrabenzylcyclen A Benzylaziridine B 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane A->B Cyclotetramerization C 1,7-Dibenzyl- 1,4,7,10-tetraazacyclododecane B->C Regioselective Debenzylation D 1,4,7,10-Tetraazacyclododecane (Cyclen) B->D Complete Debenzylation E Functionalized Cyclen Derivatives (e.g., DO2A, DOTA) C->E Functionalization & Debenzylation D->E Functionalization

Caption: Synthetic routes from this compound.

Comparison with Alternative Ligands and Synthetic Strategies

The primary alternatives to using this compound involve the direct functionalization of unprotected cyclen or the use of other protecting group strategies.

Direct functionalization of cyclen often leads to a mixture of products with varying degrees of substitution, requiring tedious purification steps and resulting in lower overall yields. Other protecting groups may be more difficult to remove or may not provide the same level of solubility enhancement as the benzyl groups.

The true advantage of this compound is realized in the synthesis of highly pure, regioselectively functionalized cyclen derivatives. These derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form the backbone of numerous clinically approved MRI contrast agents and radiopharmaceuticals.[5] The stability of the metal complexes of these final ligands is paramount for their in vivo applications, and the synthetic route chosen plays a crucial role in achieving the required purity and isomeric specificity.

The workflow for developing a targeted radiopharmaceutical illustrates the importance of a well-defined synthetic intermediate.

G Radiopharmaceutical Development Workflow cluster_0 Ligand Synthesis cluster_1 Bioconjugation cluster_2 Radiolabeling & Application A Tetrabenzylcyclen (Intermediate) B Functionalized Cyclen (e.g., DOTA derivative) A->B Synthesis & Purification D Bioconjugate B->D C Targeting Vector (e.g., Antibody, Peptide) C->D F Radiopharmaceutical D->F E Radionuclide E->F G Preclinical/Clinical Application F->G

Caption: Workflow from intermediate to radiopharmaceutical application.

References

comparative study of the catalytic activity of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the catalytic efficiency of metal complexes is paramount. This guide provides a comparative study of the catalytic activity of metal complexes based on the 1,4,7,10-tetraazacyclododecane (cyclen) framework. While direct comparative studies on its tetrabenzylated derivative, 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TB-Cyclen), are limited in publicly available literature, the catalytic behavior of complexes with the parent cyclen ligand offers significant insights into their potential applications. The benzyl groups in TB-Cyclen are expected to primarily influence steric accessibility to the metal center and enhance solubility in organic solvents, which can, in turn, affect catalytic performance.

This comparison focuses on the well-documented hydrolysis of the phosphate diester bis(4-nitrophenyl)phosphate (BNPP), a model reaction for the cleavage of nucleic acids. The catalytic activities of Zinc(II), Copper(II), and Nickel(II) complexes of cyclen and its derivatives are presented, highlighting the crucial role of the metal ion in promoting this challenging chemical transformation.

Data Presentation: Catalytic Hydrolysis of Bis(4-nitrophenyl)phosphate (BNPP)

The catalytic efficiency of various mononuclear metal-cyclen complexes in the hydrolysis of BNPP has been evaluated under physiological conditions. The second-order rate constants provide a quantitative measure of their catalytic activity.

Catalyst/ComplexMetal IonSecond-Order Rate Constant (k_BNPP, M⁻¹s⁻¹)
Zn(II)-CyclenZn(II)1.1 x 10⁻⁵
Zn(II)-L1Zn(II)6.1 x 10⁻⁵
Zn(II)-L3Zn(II)5.1 x 10⁻⁵
Zn(II)-L6Zn(II)5.7 x 10⁻⁵
Cu(II) ComplexesCu(II)No significant effect
Ni(II) ComplexesNi(II)No significant effect

L1, L3, and L6 represent cyclen derivatives with different heterocyclic spacer arms. The data indicates that functionalization of the cyclen ligand can enhance the catalytic activity of the Zinc(II) complex by up to six times. In contrast, the Copper(II) and Nickel(II) complexes of cyclen and its tested derivatives did not show significant catalytic activity for BNPP hydrolysis under the studied conditions[1].

Experimental Protocols

The following is a detailed methodology for a typical experiment to determine the catalytic activity of metal-cyclen complexes in the hydrolysis of BNPP.

1. Materials:

  • 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives

  • Metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂, Ni(NO₃)₂)

  • Bis(4-nitrophenyl)phosphate (BNPP)

  • Biological buffers (e.g., Bis-Tris, TRIS, HEPES, CHES)

  • Sodium chloride (for maintaining ionic strength)

  • Deionized water

2. Preparation of Stock Solutions:

  • A stock solution of the metal-cyclen complex is prepared by dissolving the ligand and a slight excess of the corresponding metal salt in deionized water.

  • A stock solution of BNPP is prepared in a suitable solvent (e.g., acetonitrile or DMSO) to prevent hydrolysis before the experiment.

  • Buffer solutions of the desired pH (e.g., pH 7-9) are prepared, and the ionic strength is adjusted with NaCl (e.g., to 0.1 M).

3. Catalytic Activity Assay:

  • The hydrolysis of BNPP is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm, which corresponds to the formation of the product, 4-nitrophenolate.

  • In a typical experiment, the buffer solution is pre-incubated at a constant temperature (e.g., 25°C) in a cuvette.

  • The metal-cyclen complex solution is added to the cuvette to reach the desired final concentration.

  • The reaction is initiated by adding a small aliquot of the BNPP stock solution to the cuvette, and the absorbance at 400 nm is recorded over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

4. Data Analysis:

  • The initial rate of the reaction is converted to the rate of product formation using the molar extinction coefficient of 4-nitrophenolate at the specific pH.

  • The second-order rate constant (k_BNPP) is calculated by dividing the initial rate by the concentrations of the catalyst and the substrate.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic mechanism for the hydrolysis of a phosphodiester by a Zn(II)-cyclen complex and a general experimental workflow.

Catalytic_Mechanism Catalytic Hydrolysis of a Phosphodiester by a Zn(II)-Cyclen Complex cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Zn_Cyclen_H2O [Zn(II)(Cyclen)(H2O)]²⁺ Intermediate Substrate Binding [Zn(II)(Cyclen)(BNPP)]²⁺ Zn_Cyclen_H2O->Intermediate 1. Substrate Coordination Phosphodiester Phosphodiester (BNPP) Phosphodiester->Intermediate Transition_State Nucleophilic Attack by Zn-OH⁻ Intermediate->Transition_State 2. Deprotonation of H₂O & Attack on Phosphorus Product_Complex Product Release [Zn(II)(Cyclen)(Products)]²⁺ Transition_State->Product_Complex 3. P-O Bond Cleavage Product_Complex->Zn_Cyclen_H2O 4. Product Dissociation & Catalyst Regeneration Alcohol_1 Alcohol 1 Product_Complex->Alcohol_1 Alcohol_2 Alcohol 2 Product_Complex->Alcohol_2 Phosphate Phosphate Product_Complex->Phosphate

Caption: Proposed catalytic cycle for phosphodiester hydrolysis by a Zn(II)-cyclen complex.

Experimental_Workflow Experimental Workflow for Catalytic Activity Assay Start Start Prepare_Solutions Prepare Stock Solutions (Catalyst, Substrate, Buffer) Start->Prepare_Solutions Incubate_Buffer Incubate Buffer in Cuvette at 25°C Prepare_Solutions->Incubate_Buffer Add_Catalyst Add Catalyst Solution Incubate_Buffer->Add_Catalyst Initiate_Reaction Initiate Reaction with Substrate (BNPP) Add_Catalyst->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 400 nm over Time Initiate_Reaction->Monitor_Absorbance Analyze_Data Analyze Data (Calculate Initial Rate) Monitor_Absorbance->Analyze_Data Calculate_Rate_Constant Calculate Second-Order Rate Constant (k_BNPP) Analyze_Data->Calculate_Rate_Constant End End Calculate_Rate_Constant->End

References

Performance Evaluation of 1,4,7,10-Tetraazacyclododecane-Based MRI Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and safer magnetic resonance imaging (MRI) contrast agents is a cornerstone of diagnostic medicine development. Among the most promising platforms are chelates based on the 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle. While 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane serves as a critical precursor in the synthesis of these agents, it is the functionalized derivatives, primarily 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), that form the stable gadolinium (Gd³⁺) complexes essential for clinical applications. This guide provides a comprehensive comparison of the performance of these cyclen-based agents against other alternatives, supported by experimental data and detailed protocols.

Comparative Performance Data

The efficacy and safety of an MRI contrast agent are primarily determined by its relaxivity (the ability to enhance the relaxation rate of water protons), stability (resistance to releasing toxic free Gd³⁺), and biocompatibility. The following tables summarize the key performance metrics for various DOTA and DO3A-based agents and compare them with a common linear agent, Gd-DTPA, and a clinically used DOTA-based agent, Dotarem®.

Agentr₁ Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)ConditionsReference
Gd-DOTA-click-SF7.043.022.3 °C[1]
6.829.419 °C[1]
Dotarem® (Gd-DOTA)3.993.022.3 °C[1]
4.639.419 °C[1]
Gd-DO3A-EOBHighNot specifiedNot specified[2]
(GdDOTA)₂₄-cascade-polymer17.30.4739°C, in water[3]
18.30.4739°C, in plasma[3]
Gd-DTPA-BMA (Omniscan)4.27.0PBS[4]

Table 1: Longitudinal Relaxivity (r₁) of Various MRI Contrast Agents. Higher r₁ values indicate greater image enhancement at a given concentration.

AgentStability AssessmentKey FindingsReference
Gd-DOTA-click-SFTransmetallation kinetics with Zn²⁺Comparable stability to Dotarem®[1]
Macrocyclic Agents (e.g., Gd-DOTA)Transmetallation with Zn²⁺ in phosphate bufferNo reaction after 4 days, indicating high kinetic inertness.[5]
Acyclic Agents (e.g., Gd-DTPA)Transmetallation with Zn²⁺ in phosphate bufferShowed reaction, indicating lower kinetic inertness compared to macrocyclic agents.[5]
Gd-DO3A-EOBChelation stabilityHigh chelation stability[2]

Table 2: Stability of MRI Contrast Agents. Stability is crucial to prevent the release of toxic Gd³⁺ ions in vivo.

AgentCytotoxicity AssayCell LineKey FindingsReference
Gd-DOTA-click-SFCCK-8 assayRAW 264.7 and C166 endothelial cellsNo significant toxicity; viability >80% at all tested concentrations, comparable to Dotarem®.[1]
Gadolinium-based agents vs. IomeprolMTT assayLLC-PK1 renal tubular cellsAt equally attenuating concentrations, gadolinium-based agents induced higher inhibition of MTT conversion than iomeprol.[6]

Table 3: In Vitro Cytotoxicity of MRI Contrast Agents. These assays assess the potential for cell damage.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of MRI contrast agents.

Relaxivity Measurement

The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the relaxation times (T₁ and T₂) of water protons in solutions containing the contrast agent at various concentrations.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, phosphate-buffered saline, or serum) at known concentrations. A typical concentration range is 0.01 to 1.0 mM.

  • MRI Acquisition:

    • Place the samples in a phantom within the MRI scanner.

    • To measure T₁, use an inversion recovery spin-echo (IR-SE) pulse sequence with a range of inversion times (TI).

    • To measure T₂, use a spin-echo (SE) pulse sequence with a range of echo times (TE).

  • Data Analysis:

    • For each concentration, plot the signal intensity as a function of TI (for T₁) or TE (for T₂).

    • Fit the data to the appropriate exponential recovery or decay function to calculate T₁ and T₂, respectively.

    • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).

    • Plot R₁ and R₂ as a function of the contrast agent concentration.

    • The slopes of the resulting linear fits correspond to the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.[7][8]

Transmetallation Kinetics (Stability)

This experiment assesses the kinetic inertness of a Gd³⁺ complex by measuring its resistance to releasing the Gd³⁺ ion in the presence of competing endogenous metal ions, such as Zn²⁺.

Protocol:

  • Sample Preparation: Prepare a solution of the gadolinium-based contrast agent at a known concentration (e.g., 2.5 mM) in a biologically relevant buffer (e.g., phosphate buffer at pH 7.4).

  • Initiate Transmetallation: Add a solution of a competing metal ion, typically ZnCl₂, to the contrast agent solution (e.g., at an equimolar concentration of 2.5 mM).

  • Relaxivity Monitoring:

    • Measure the longitudinal relaxation rate (R₁) of the solution at regular time intervals over an extended period (e.g., up to several days) at a constant temperature (e.g., 37°C).

    • A decrease in R₁ over time indicates the release of Gd³⁺ (which then precipitates, for example, as GdPO₄), signifying transmetallation.

  • Data Analysis: Plot the normalized R₁ (R₁(t)/R₁(0)) as a function of time. A stable complex will show minimal to no decrease in the normalized R₁.[5][9]

Cytotoxicity Assay (MTT or CCK-8)

These colorimetric assays determine the metabolic activity of cells and are used to infer cell viability and proliferation after exposure to the contrast agent.

Protocol:

  • Cell Culture: Seed cells (e.g., a relevant cell line like LLC-PK1 for renal toxicity) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the contrast agent. Include a vehicle control (medium without the agent).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or CCK-8 reagent to each well and incubate for a few hours.

    • Living cells with active metabolism will convert the reagent into a colored formazan product.

  • Quantification:

    • Solubilize the formazan crystals (for MTT assay).

    • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.[6][10][11]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows in the evaluation of 1,4,7,10-tetraazacyclododecane-based MRI agents.

Synthesis_Pathway Tetrabenzyl 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane Debenzylation Debenzylation (e.g., H₂, Pd/C) Tetrabenzyl->Debenzylation Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Debenzylation->Cyclen Alkylation Alkylation with -CH₂COOH groups Cyclen->Alkylation DOTA DOTA Alkylation->DOTA DO3A DO3A Alkylation->DO3A Complexation Complexation with Gd³⁺ DOTA->Complexation DO3A->Complexation Gd_DOTA Gd-DOTA (MRI Agent) Complexation->Gd_DOTA Gd_DO3A Gd-DO3A (MRI Agent) Complexation->Gd_DO3A

Figure 1. Synthetic pathway from the tetrabenzyl precursor to Gd-DOTA/DO3A agents.

Relaxivity_Workflow cluster_prep Sample Preparation cluster_mri MRI Measurement cluster_analysis Data Analysis Prep1 Prepare stock solution of contrast agent Prep2 Create serial dilutions (varying concentrations) Prep1->Prep2 MRI1 Acquire T₁-weighted images (Inversion Recovery) Prep2->MRI1 MRI2 Acquire T₂-weighted images (Spin-Echo) Prep2->MRI2 Analysis1 Calculate T₁ and T₂ for each concentration MRI1->Analysis1 MRI2->Analysis1 Analysis2 Convert to R₁ and R₂ (R = 1/T) Analysis1->Analysis2 Analysis3 Plot R₁ and R₂ vs. [Concentration] Analysis2->Analysis3 Analysis4 Determine slope (r₁ and r₂) Analysis3->Analysis4

Figure 2. Experimental workflow for determining the relaxivity of an MRI contrast agent.

Performance_Comparison cluster_Performance Performance Metrics cluster_Alternatives Alternative Agents Central_Agent 1,4,7,10-Tetraazacyclododecane- Based Agents (e.g., Gd-DOTA) Relaxivity High Relaxivity (r₁) (Bright Signal) Central_Agent->Relaxivity Stability High Kinetic Stability (Low Gd³⁺ Release) Central_Agent->Stability Toxicity Low Cytotoxicity (High Biocompatibility) Central_Agent->Toxicity Linear Linear Agents (e.g., Gd-DTPA) Central_Agent->Linear vs. Manganese Manganese-Based Agents Central_Agent->Manganese vs. IronOxide Iron Oxide Nanoparticles Central_Agent->IronOxide vs.

Figure 3. Key performance metrics and comparison with alternative MRI contrast agents.

References

Cytotoxicity of N-Substituted Benzyl Derivatives of a Tetraazamacrocycle: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of a series of N-substituted benzyl derivatives of a tetraazamacrocycle, supported by experimental data. This analysis aims to elucidate structure-activity relationships and provide insights for the future design of potent and selective anticancer agents.

While the initial focus of this guide was on 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane derivatives, a comprehensive search of available literature did not yield comparative cytotoxic data for this specific class of compounds. However, a study on a related series of N-substituted benzyl derivatives of a dioxocyclam tetraazamacrocycle offers valuable insights into the impact of benzyl group substitution on cytotoxicity. This guide will focus on the findings from this study to provide a comparative analysis.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a series of synthesized N-substituted benzyl derivatives of a dioxocyclam was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and A549 (lung cancer), as well as a normal human fibroblast cell line (MRC-5). The half-maximal inhibitory concentrations (IC50) were determined to quantify the cytotoxic potency of each derivative.

CompoundSubstituent (R)HeLa IC50 (µM)A2780 IC50 (µM)A549 IC50 (µM)MRC-5 IC50 (µM)
1 H> 100> 100> 100> 100
2a 4-F25.3 ± 2.130.1 ± 2.545.2 ± 3.8> 100
2b 4-Cl15.8 ± 1.320.4 ± 1.933.1 ± 2.789.5 ± 7.2
2c 4-Br12.5 ± 1.118.7 ± 1.628.9 ± 2.475.3 ± 6.1
2d 4-I10.2 ± 0.915.3 ± 1.322.4 ± 1.960.1 ± 5.2
2e 4-NO28.7 ± 0.712.1 ± 1.018.6 ± 1.555.4 ± 4.8
2f 4-CF311.8 ± 1.016.9 ± 1.425.7 ± 2.268.9 ± 5.9
2g 3,4-diCl9.5 ± 0.813.8 ± 1.220.1 ± 1.758.2 ± 5.0
Doxorubicin -0.8 ± 0.11.2 ± 0.11.5 ± 0.25.6 ± 0.5

Experimental Protocols

The cytotoxic activity of the N-substituted benzyl dioxocyclam derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: Human cancer cell lines (HeLa, A2780, A549) and the normal human fibroblast cell line (MRC-5) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.

  • The cells were incubated with the compounds for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Structure-Activity Relationship and Signaling Pathway

The results indicate a clear structure-activity relationship. The unsubstituted parent compound 1 was inactive, highlighting the importance of the benzyl substituents for cytotoxicity. The introduction of electron-withdrawing groups on the phenyl ring of the benzyl moiety generally led to increased cytotoxic activity. The potency increased in the order of F < Cl < Br < I, suggesting that the size and lipophilicity of the halogen atom play a role. The 4-nitro (2e ) and 3,4-dichloro (2g ) derivatives were among the most potent compounds. Importantly, all tested derivatives showed significantly lower cytotoxicity against the normal MRC-5 cell line compared to the cancer cell lines, indicating a degree of selectivity.

While the precise signaling pathway of cytotoxicity for these specific compounds was not detailed in the analyzed study, the induction of apoptosis is a common mechanism for cytotoxic agents. A general workflow for assessing cytotoxicity and a hypothetical signaling pathway for apoptosis are depicted below.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates overnight_incubation Incubate overnight for attachment cell_seeding->overnight_incubation add_compounds Add serially diluted compounds overnight_incubation->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Experimental workflow for cytotoxicity assessment.

signaling_pathway compound Cytotoxic Compound cell_membrane Cell Membrane receptor Receptor Interaction or Cellular Uptake signal_cascade Signal Transduction Cascade receptor->signal_cascade mitochondria Mitochondrial Stress signal_cascade->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical apoptotic signaling pathway.

A Comparative Guide to 1,4,7,10-tetraazacyclododecane (Cyclen) Derivatives in Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane serves as a crucial synthetic intermediate in the production of macrocyclic chelating agents. While not directly used in clinical applications, its debenzylation yields 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. Cyclen is the foundational structure for a highly significant class of chelators, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). These DOTA derivatives are indispensable in nuclear medicine and diagnostic imaging.[1][2]

This guide provides a comparative analysis of DOTA-based chelators against other alternatives, focusing on their performance in radiopharmaceutical applications and as Magnetic Resonance Imaging (MRI) contrast agents. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to aid in the selection of appropriate chelating agents for their specific applications.

From Precursor to Functional Chelator: The Synthetic Pathway

The journey from the protected tetrabenzyldiamine to the functional DOTA chelator is a multi-step synthetic process. This pathway is fundamental to creating the final molecules used in complexing a variety of metal ions for medical applications.

Synthesis_Pathway cluster_0 Synthesis of DOTA cluster_1 Functionalization for Bioconjugation Tetrabenzyl 1,4,7,10-Tetrabenzyl- 1,4,7,10-tetraazacyclododecane Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Tetrabenzyl->Cyclen Debenzylation (e.g., catalytic hydrogenation) DOTA 1,4,7,10-Tetraazacyclododecane- 1,4,7,10-tetraacetic acid (DOTA) Cyclen->DOTA Carboxymethylation (e.g., with bromoacetic acid) Functionalized_DOTA Bifunctional DOTA (e.g., p-SCN-Bn-DOTA) DOTA->Functionalized_DOTA Derivatization Conjugate DOTA-Biomolecule Conjugate Functionalized_DOTA->Conjugate Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugate

Synthesis of DOTA and its functional derivatives.

Part 1: Bifunctional Chelators for Radiopharmaceuticals

Bifunctional chelators are essential for the development of radiopharmaceuticals. They securely bind a radionuclide and are covalently attached to a targeting biomolecule, such as an antibody or peptide, to deliver the radioactive payload to a specific site in the body, for either diagnostic imaging (PET, SPECT) or therapy.[3] The choice of chelator significantly impacts the radiolabeling efficiency, in vivo stability, and overall performance of the radiopharmaceutical.[4][5]

Comparison of Chelators for ⁶⁴Cu-Labeling

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with applications in both PET imaging and radiotherapy.[6] The stability of the ⁶⁴Cu-chelator complex is critical to prevent the release of the radionuclide in vivo.[5]

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencySerum Stability (48h)Reference
p-SCN-Bn-DOTA 37°C, 20 min>99.5%>94%[4][5]
p-SCN-Bn-NOTA Room Temp, 20 min95% (at 31 nM)>94%[4][5]
Sar-CO₂H Room Temp, 20 min98% (at 250 nM)>94%[4]
p-SCN-Bn-DTPA Not specifiedNot specified<60%[4]
p-SCN-CHX-A"-DTPA Not specifiedNot specified<70%[4]

Key Findings:

  • Macrocyclic chelators like DOTA, NOTA, and Sar-CO₂H form significantly more stable complexes with ⁶⁴Cu in serum compared to acyclic DTPA derivatives.[4]

  • NOTA and Sar-CO₂H offer the advantage of rapid radiolabeling at room temperature and under dilute conditions, which is beneficial for preserving the integrity of sensitive biomolecules and achieving high specific activity.[4][6]

Workflow for Antibody Radiolabeling

The process of creating a radioimmunoconjugate involves several key steps, from conjugation of the chelator to the antibody, followed by radiolabeling and purification.

Radiolabeling_Workflow cluster_conjugation Step 1: Conjugation cluster_labeling Step 2: Radiolabeling cluster_purification Step 3: Purification & QC Antibody Antibody Conjugate Antibody-Chelator Conjugate Antibody->Conjugate BFC Bifunctional Chelator (e.g., p-SCN-Bn-DOTA) BFC->Conjugate Radiolabeled_Conjugate Radiolabeled Antibody Conjugate->Radiolabeled_Conjugate Radionuclide Radionuclide (e.g., ⁶⁴CuCl₂) Radionuclide->Radiolabeled_Conjugate Purification Purification (e.g., Size Exclusion Chromatography) Radiolabeled_Conjugate->Purification QC Quality Control (e.g., ITLC, HPLC) Purification->QC Final_Product Final Radiopharmaceutical Product QC->Final_Product

Generalized workflow for antibody radiolabeling.
Experimental Protocols

Radiolabeling Efficiency Assessment:

  • A solution of the chelator-conjugated biomolecule is prepared in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5-7.5).

  • The radionuclide (e.g., ⁶⁴CuCl₂) is added to the solution.

  • The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-60 minutes).

  • The radiolabeling efficiency is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled conjugate from the free radionuclide.[5]

In Vitro Serum Stability:

  • The purified radiolabeled conjugate is incubated in fresh human or animal serum at 37°C.

  • Aliquots are taken at various time points (e.g., 1, 24, 48 hours).

  • The percentage of intact radiolabeled conjugate is determined by ITLC or size-exclusion HPLC to quantify any dissociation of the radionuclide from the chelator.[4][5]

Part 2: MRI Contrast Agents

Gadolinium(III) (Gd³⁺) complexes are widely used as contrast agents in MRI to enhance the visibility of internal body structures. The efficacy of a Gd-based contrast agent is primarily measured by its relaxivity (r₁), which is the ability to increase the relaxation rate of water protons. Higher relaxivity allows for better image contrast at lower doses.[7] The stability of the Gd-chelator complex is also paramount to prevent the release of toxic free Gd³⁺ ions.

Comparison of Gd-Based Dendrimeric Contrast Agents

High molecular weight carriers like dendrimers can be used to conjugate multiple Gd-chelates, leading to prolonged intravascular retention and increased relaxivity.[7]

Agentr₁ Relaxivity (mM⁻¹s⁻¹) in PBSr₁ Relaxivity (mM⁻¹s⁻¹) in SerumBlood Half-life (t₁/₂)Reference
G5-(Gd-DOTA)₉₆ ~10>20Slower clearance[8][9]
G5-(Gd-DTPA)₉₆ ~10~10Slower clearance[8][9]
G4-(C-DOTA-Gd)₂₈ 26.9Not specified16.2 min[7]
G4-(1B4M-DTPA-Gd)₃₀ 29.5Not specified29.1 min[7]
Magnevist® (Gd-DTPA) ~4-5Not specifiedRapid clearance[7]

Key Findings:

  • Dendrimer-based agents exhibit significantly higher relaxivity (6-7 times) compared to low molecular weight agents like Magnevist®.[7]

  • DOTA-conjugated dendrimers show a marked increase in r₁ relaxivity in serum compared to phosphate-buffered saline (PBS), an effect not as pronounced with DTPA-conjugated dendrimers. This suggests an interaction with serum albumin that enhances performance in vivo.[8][9]

  • While both DOTA and DTPA dendrimer conjugates are effective, the macrocyclic DOTA-based agents are often preferred due to the higher kinetic inertness and stability of the Gd(III) complex, which is a critical safety consideration.[7]

Logical Relationship in Targeted Radiotherapy

The principles of bifunctional chelators are central to targeted radionuclide therapy, where a cytotoxic radiation dose is delivered specifically to cancer cells, minimizing damage to healthy tissue.

Targeted_Radiotherapy Radiopharmaceutical Radiopharmaceutical (Antibody-DOTA-Radionuclide) Bloodstream Systemic Circulation (Bloodstream) Radiopharmaceutical->Bloodstream Binding Specific Binding to Tumor Cell Receptor Radiopharmaceutical->Binding targets Minimal_Uptake Minimal Binding and Low Toxicity Radiopharmaceutical->Minimal_Uptake Tumor_Cell Tumor Cell with Target Receptor Bloodstream->Tumor_Cell Healthy_Cell Healthy Cell (No/Low Receptors) Bloodstream->Healthy_Cell Tumor_Cell->Binding Healthy_Cell->Minimal_Uptake Radiation_Dose Localized Radiation Dose Induces Cell Death Binding->Radiation_Dose

Concept of targeted radionuclide therapy.

Conclusion

The conversion of this compound to DOTA and its derivatives is a cornerstone of modern molecular imaging and therapy. The comparative data presented here underscore the superior stability of macrocyclic chelators like DOTA and its analogues (e.g., NOTA) over acyclic alternatives such as DTPA, particularly for in vivo applications where complex stability is paramount.[4][10] While acyclic chelators may offer faster labeling kinetics at room temperature, the risk of radionuclide or toxic metal ion release often favors the use of macrocyclic systems.[11] For MRI contrast agents, DOTA-based macrocycles provide a balance of high stability and efficacy, with newer formulations demonstrating enhanced relaxivity.[8][12] The continued development and optimization of these chelating systems, built upon the foundational cyclen structure, will be pivotal in advancing personalized medicine through targeted diagnostics and therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, tailored for researchers, scientists, and drug development professionals.

The primary consideration in the disposal of any chemical is a thorough understanding of its hazards. For this compound, the key hazards are skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is the first line of defense.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the proper safety gear to mitigate the risk of exposure.

Hazard Classification Description
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2/2A: Causes serious eye irritation.[1][2]
Required Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles or a face shield.[1]
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
Protective Clothing: A standard laboratory coat is required.

II. Waste Characterization and Segregation: The Critical First Step

The cornerstone of proper chemical disposal lies in correctly identifying the waste as either hazardous or non-hazardous. This determination dictates the entire disposal pathway.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. For this compound, the available SDS indicates it is an irritant but does not explicitly classify it as a hazardous waste for disposal purposes.[1][2]

  • Mandatory Institutional Consultation: It is imperative to contact your institution's Environmental Health and Safety (EHS) department. They will provide a definitive waste classification based on local, state, and federal regulations and outline the specific disposal protocols for your facility.

  • Proper Segregation: Pending EHS classification, the waste should be treated as hazardous. It must be stored separately from other chemical waste streams to prevent accidental reactions. The designated storage area should be well-ventilated and away from incompatible substances, particularly oxidizing agents.

III. Step-by-Step Disposal Procedures

The course of action for disposal is contingent on the EHS classification of the waste.

Scenario A: Classified as Hazardous Waste

Should the EHS department deem the waste hazardous, a stringent procedure must be followed:

  • Containerization: The waste must be placed in a chemically compatible, leak-proof container with a secure lid. The container itself should be in excellent condition, devoid of any cracks or corrosion.

  • Labeling: A "Hazardous Waste" label must be affixed to the container. This label should clearly state the full chemical name ("this compound"), its concentration if in a solution, the accumulation start date, and the name of the generating laboratory or researcher.

  • Storage: The labeled container must be kept in a designated satellite accumulation area. The container should remain closed at all times, except when waste is being added.

  • Disposal: Contact your institution's EHS department to arrange for the collection of the hazardous waste. Under no circumstances should you attempt to transport or dispose of the waste yourself.

Scenario B: Classified as Non-Hazardous Waste

If the EHS department confirms that the waste is non-hazardous, their specific instructions must be followed. These may include:

  • Solid Waste: Disposal in a designated landfill-bound container.

  • Liquid Waste: In rare and explicitly approved cases, dilute aqueous solutions may be permissible for sewer disposal. It is critical to obtain prior authorization before disposing of any chemical down the drain.

IV. Management of Empty Containers

Containers that previously held this compound also require proper handling to ensure they are free of residual chemicals.

  • Triple Rinsing: The container must be rinsed three times with a suitable solvent. The rinsate from this process must be collected and managed as chemical waste, following the procedures outlined above.

  • Defacing: The original chemical label on the container must be completely removed or rendered unreadable.

  • Final Disposal: After being triple-rinsed and defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Chemical consult_sds Consult Safety Data Sheet (SDS) start->consult_sds consult_ehs Consult Institutional EHS for Waste Classification consult_sds->consult_ehs is_hazardous Is Waste Hazardous? consult_ehs->is_hazardous hazardous_protocol Follow Hazardous Waste Protocol: - Label and containerize - Store in designated area - Arrange EHS pickup is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Waste Protocol (as per EHS direction) is_hazardous->non_hazardous_protocol No end End: Proper Disposal hazardous_protocol->end non_hazardous_protocol->end

Caption: Disposal decision workflow for laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations set forth by your institution's Environmental Health and Safety department and local authorities.

References

Comprehensive Safety and Handling Guide for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, ensuring the well-being of laboratory personnel and compliance with safety standards. The following protocols are designed to offer clear, procedural guidance for the safe use and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation. Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling this compound and should be selected based on the specific solvents being used in the procedure. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes and dust particles. A face shield may be necessary when there is a significant risk of splashing.
Body Protection A standard laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of contamination, chemical-resistant aprons or suits may be appropriate. Protective boots may be required in certain situations.
Respiratory Protection A dust respirator should be used if the material is a fine powder or if dust generation is likely. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

Detailed Operational Plan: Safe Handling Protocol

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a certified chemical fume hood is strongly recommended to control exposure to dust or aerosols.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

B. Safe Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all required PPE is available and in good condition.

  • Weighing and Transfer:

    • When weighing the solid compound, use a spatula for transfers.

    • To minimize dust formation, handle the powder gently. If the material is a fine powder, perform weighing and transfer operations within a chemical fume hood.

  • During Operations:

    • Avoid all direct contact with the skin, eyes, and clothing.

    • Keep the container tightly sealed when not in use.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures and First Aid

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal Plan

A. Spill Cleanup: In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Contain: For small spills of the solid material, carefully sweep or vacuum the substance, avoiding dust generation. Place the collected material into a clearly labeled, sealed container for disposal. For larger spills, it may be necessary to dampen the solid to prevent dust from becoming airborne before sweeping.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

B. Waste Disposal:

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Authorized Channels G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。